(3,4-Dimethoxybenzyl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-8-4-3-7(6-11-10)5-9(8)13-2/h3-5,11H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPDODKNJXUWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159200 | |
| Record name | Vetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-85-3 | |
| Record name | [(3,4-Dimethoxyphenyl)methyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vetrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (3,4-Dimethoxybenzyl)hydrazine from Veratraldehyde
Abstract
(3,4-Dimethoxybenzyl)hydrazine is a valuable substituted benzylhydrazine intermediate, frequently utilized as a building block in the synthesis of pharmacologically active molecules. Its structural motif is present in compounds explored for a range of therapeutic applications. This guide provides an in-depth, technically-focused protocol for the synthesis of this compound from the readily available starting material, veratraldehyde. The primary synthetic route detailed is a two-step, one-pot reductive amination, which involves the formation of a hydrazone intermediate followed by its in-situ reduction. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, outlines critical safety considerations, and specifies methods for product characterization, tailored for researchers and professionals in chemical synthesis and drug development.
Introduction and Strategic Overview
The synthesis of substituted hydrazines is a cornerstone of medicinal chemistry, providing access to a wide array of molecular scaffolds. The dimethoxybenzyl moiety, in particular, is a key pharmacophore in numerous biologically active compounds.[1] The target molecule, this compound, is synthesized from veratraldehyde (3,4-dimethoxybenzaldehyde), an inexpensive and stable starting material derived from vanillin.
The chosen synthetic strategy is a reductive amination . This robust and widely-used method proceeds in two sequential mechanistic steps:
-
Nucleophilic Addition & Dehydration: Reaction of the aldehyde carbonyl group with hydrazine to form a (3,4-dimethoxybenzylidene)hydrazone intermediate.
-
Reduction: Selective reduction of the hydrazone's carbon-nitrogen double bond (C=N) to a single bond, yielding the final hydrazine product.
This approach is favored for its efficiency, often allowing the entire sequence to be performed in a single reaction vessel ("one-pot"), which minimizes handling and improves overall yield.
Visualized Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Core Mechanism: A Tale of Two Steps
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process hinges on the distinct reactivity of the carbonyl group and the resulting hydrazone.
Step 1: Hydrazone Formation
The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of veratraldehyde.[2][3] This is a classic nucleophilic addition reaction. The resulting tetrahedral intermediate, a hemiaminal analog, is unstable and readily eliminates a molecule of water. This dehydration step is often facilitated by a slightly acidic or basic medium and drives the equilibrium towards the formation of the stable C=N double bond of the hydrazone.
Step 2: Hydrazone Reduction
The formed hydrazone is then reduced to the target hydrazine. For this transformation, a hydride-based reducing agent such as sodium borohydride (NaBH₄) is an excellent choice. It is cost-effective, easy to handle, and sufficiently potent to reduce the polar C=N bond of the hydrazone while being mild enough not to reduce the aromatic ring. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the carbon atom of the C=N bond, followed by protonation of the nitrogen atom by the solvent (typically an alcohol like ethanol or methanol).
The deliberate choice of NaBH₄ is a key aspect of this protocol's integrity. While stronger agents like lithium aluminum hydride (LAH) would also accomplish the reduction, they are less selective and dangerously reactive with protic solvents, necessitating anhydrous conditions and more stringent handling. Milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) are often used for one-pot reductive aminations because they preferentially reduce the protonated iminium ion over the starting aldehyde.[4][5] However, for this specific synthesis where hydrazone formation is rapid, the sequential addition of the more economical NaBH₄ in the same pot provides an optimal balance of efficiency, cost, and safety.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials. All operations must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (Example) |
| Veratraldehyde | C₉H₁₀O₃ | 166.17 | 1.0 | 10.0 g (60.2 mmol) |
| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 1.2 | 3.76 mL (72.2 mmol) |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 | 3.42 g (90.4 mmol) |
| Ethanol (Absolute) | C₂H₅OH | - | - | 200 mL |
| Hydrochloric Acid (conc.) | HCl | - | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | - | - | For extraction |
| Deionized Water | H₂O | - | - | For work-up |
Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice-water bath on a magnetic stir plate.
-
Aldehyde Dissolution: Add veratraldehyde (10.0 g, 60.2 mmol) and absolute ethanol (150 mL) to the flask. Stir until all the solid has dissolved.
-
Hydrazine Addition: While maintaining the temperature at 0-5 °C, slowly add hydrazine hydrate (3.76 mL, 72.2 mmol) dropwise to the stirred solution over 15 minutes. A white precipitate of the hydrazone may form.
-
Hydrazone Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the hydrazone intermediate.
-
Preparation for Reduction: Re-cool the reaction mixture to 0-5 °C using the ice-water bath.
-
Reduction: Carefully add sodium borohydride (3.42 g, 90.4 mmol) to the suspension in small portions over 30 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and the accompanying hydrogen gas evolution. The reaction mixture should become clear as the hydrazone is reduced and dissolves.
-
Completion of Reduction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 3 hours.
-
Reaction Quench: Cool the flask again in an ice bath. Very slowly and carefully, add 50 mL of deionized water to quench the reaction and destroy any excess sodium borohydride. Vigorous gas evolution will occur.
-
Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator under reduced pressure.
-
Product Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Isolation as Hydrochloride Salt: Concentrate the filtrate on a rotary evaporator to obtain the crude product as a free base (an oil or low-melting solid). Dissolve this residue in a minimal amount of cold ethyl acetate and slowly add concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt of the product will precipitate as a white solid.[6] Causality: Converting the hydrazine to its hydrochloride salt enhances its stability and simplifies handling, as the salt is typically a stable, crystalline solid.
-
Final Purification: Collect the solid precipitate by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield pure this compound hydrochloride.
Safety and Hazard Management
Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.
-
Hydrazine Hydrate: This substance is highly corrosive, acutely toxic by all routes of exposure, and a suspected carcinogen.[7][8][9] It can cause severe skin burns and eye damage.[7] All handling must occur within a certified fume hood.[8] Personal protective equipment must include, at a minimum, nitrile gloves, a lab coat, and chemical splash goggles.[8]
-
Sodium Borohydride: While less hazardous than LAH, NaBH₄ is a flammable solid that reacts with water, acids, and protic solvents to release flammable hydrogen gas. Additions to the reaction and the quenching step must be performed slowly and with adequate cooling to control the rate of gas evolution.
-
Work Environment: Ensure the work area is well-ventilated.[10] An emergency safety shower and eyewash station must be immediately accessible.[10] All waste containing hydrazine must be collected and disposed of as hazardous waste according to institutional guidelines.
Product Characterization
Verifying the identity and purity of the final product is a critical final step. The following data are expected for this compound hydrochloride.
-
Physical Appearance: White to off-white crystalline solid.[6]
-
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):
-
δ ~10.5-9.0 (broad s, 3H, -NH-NH₃⁺)
-
δ ~7.0-6.8 (m, 3H, Ar-H)
-
δ ~4.1 (s, 2H, Ar-CH₂-)
-
δ ~3.75 (s, 6H, 2 x -OCH₃)
-
-
¹³C NMR Spectroscopy (DMSO-d₆, 101 MHz):
-
δ ~149.0, 148.5 (Ar-C-O)
-
δ ~127.0 (Ar-C)
-
δ ~120.5, 112.0, 111.5 (Ar-CH)
-
δ ~55.5 (-OCH₃)
-
δ ~52.0 (Ar-CH₂)
-
-
Mass Spectrometry (ESI+):
-
Calculated for C₉H₁₅N₂O₂⁺ [M+H]⁺: 183.1128
-
Found: 183.1130
-
-
Infrared Spectroscopy (FTIR, KBr Pellet):
-
~3200-2800 cm⁻¹ (broad, N-H stretch of ammonium salt)
-
~2950 cm⁻¹ (C-H stretch, aliphatic)
-
~1610, 1520 cm⁻¹ (C=C stretch, aromatic)
-
~1270, 1030 cm⁻¹ (C-O stretch, ether)
-
References
-
Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. [Link]
-
Samzadeh-Kermani, A. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. RSC Advances, 8(18), 9934–9938. [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]
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Various Authors. (2020). What happens when aldehyde reacts with hydrazine? Quora. [Link]
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Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
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Ataman Kimya. (n.d.). VERATRALDEHYDE. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Organic Syntheses. (n.d.). Preparation of 1-Hydrosilatrane, and its use in the highly practical synthesis of secondary and tertiary amines from aldehydes and ketones via direct reductive amination. Organic Syntheses Procedure. [Link]
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Introduction: A Versatile Synthon in Modern Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of (3,4-Dimethoxybenzyl)hydrazine
This compound, also known as veratrylhydrazine, is a substituted benzylhydrazine that serves as a pivotal intermediate in synthetic organic chemistry and drug discovery. Its structure, featuring a reactive hydrazine moiety appended to a dimethoxy-substituted aromatic ring, provides a unique combination of nucleophilicity and spectroscopic tractability. The 3,4-dimethoxy substitution pattern is a common feature in numerous biologically active natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its applications. The content is tailored for researchers and drug development professionals who require a practical, in-depth understanding of this valuable chemical building block. Hydrazine derivatives are known to be susceptible to oxidation, and proper handling and storage are crucial for maintaining their integrity.[1]
Core Physicochemical Properties
The fundamental properties of this compound are critical for its effective use in synthesis, dictating choices of solvents, reaction conditions, and purification strategies. The data presented below has been consolidated from authoritative chemical databases.[2]
| Property | Value | Source(s) |
| IUPAC Name | 1-(3,4-dimethoxybenzyl)hydrazine | |
| Synonyms | ((3,4-Dimethoxyphenyl)methyl)hydrazine, Veratrylhydrazine | [2] |
| CAS Number | 3903-96-6 (for hydrochloride salt) | |
| Molecular Formula | C₉H₁₄N₂O₂ | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | - |
| Density | 1.13 g/cm³ (Predicted) | - |
| Boiling Point | 297.5 °C at 760 mmHg (Predicted) | - |
| Flash Point | 133.7 °C (Predicted) | - |
| Water Solubility | Miscible | - |
| logP (Octanol-Water) | 0.5 (Predicted) | [2] |
| pKa (Most Basic) | 6.8 (Predicted) | - |
| Refractive Index | 1.54 (Predicted) | - |
Note: Many physical properties for the free base are predicted values from computational models, as the compound is typically handled as its more stable hydrochloride salt. The hydrochloride is a solid with a listed purity of 95% and is stored at room temperature.
Synthesis and Characterization: A Validated Protocol
The most direct and reliable route to this compound is through the reductive amination of its corresponding aldehyde, 3,4-dimethoxybenzaldehyde (veratraldehyde), with hydrazine. This method avoids the harsh conditions often associated with other synthetic pathways and provides good yields of the target compound.
Causality in Experimental Design
The chosen protocol involves a two-step, one-pot process: initial formation of the hydrazone intermediate followed by in-situ reduction.
-
Hydrazone Formation: The condensation of an aldehyde with hydrazine is a classic equilibrium reaction. To drive the reaction towards the hydrazone product, it is typically performed in a slightly acidic alcoholic solvent. The acid catalyzes the nucleophilic attack of the hydrazine on the protonated carbonyl carbon.
-
Reductive Amination: Instead of isolating the potentially unstable hydrazone, it is reduced in the same pot. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[3] Unlike stronger reducing agents like NaBH₄, they are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the protonated imine (or in this case, hydrazone) intermediate. This selectivity is crucial for a clean reaction and high yield.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 3,4-dimethoxybenzaldehyde.
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 eq)
-
Hydrazine hydrate (~64% solution, 1.5 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.0 eq) and dissolve it in methanol (approx. 0.2 M).
-
Hydrazone Formation: Add hydrazine hydrate (1.5 eq) to the solution. Following this, add glacial acetic acid dropwise until the pH of the solution is between 5 and 6. Allow the mixture to stir at room temperature for 1 hour. The progress of hydrazone formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood. The reaction may evolve gas.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the hydrazone intermediate by TLC until completion.
-
Work-up: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the remaining aqueous residue with water and basify to pH ~8-9 by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (identified by TLC) and concentrate to afford this compound as a colorless or pale yellow oil.
Spectroscopic Characterization
Accurate structural elucidation is paramount. The following are the expected spectral characteristics for the synthesized product, based on its structure and data from analogous compounds.[4][5]
Caption: Structure of this compound.
¹H-NMR Spectroscopy (400 MHz, CDCl₃):
-
δ 6.80-6.90 (m, 3H): Aromatic protons on the dimethoxy-substituted ring.
-
δ 3.88 (s, 3H): Methoxy (-OCH₃) protons at C4.
-
δ 3.87 (s, 3H): Methoxy (-OCH₃) protons at C3.
-
δ 3.85 (s, 2H): Benzylic (-CH₂-) protons.
-
δ 3.50 (br s, 3H): Hydrazine (-NHNH₂) protons. Note: This signal is broad and its chemical shift is highly dependent on solvent and concentration. It will exchange with D₂O.
¹³C-NMR Spectroscopy (100 MHz, CDCl₃):
-
δ 149.2: Aromatic C4 (attached to -OCH₃).
-
δ 148.5: Aromatic C3 (attached to -OCH₃).
-
δ 131.0: Aromatic C1 (quaternary).
-
δ 120.5: Aromatic C6.
-
δ 111.8: Aromatic C5.
-
δ 111.1: Aromatic C2.
-
δ 56.0: Benzylic carbon (-CH₂-).
-
δ 55.9: Methoxy carbons (-OCH₃).
Infrared (IR) Spectroscopy (Liquid Film, cm⁻¹):
-
3350-3250 (br): N-H stretching vibrations of the hydrazine group.
-
3050-3000: Aromatic C-H stretching.
-
2950-2850: Aliphatic C-H stretching (methoxy and benzylic).
-
1605, 1515, 1460: Aromatic C=C stretching.
-
1260, 1140, 1025: Strong C-O stretching of the methoxy groups.
Mass Spectrometry (MS-ESI+):
-
m/z: 183.11 [M+H]⁺, 205.10 [M+Na]⁺.
Applications in Drug Development: The Hydrazone Linkage
A primary application of this compound is its use as a precursor for synthesizing hydrazones, a class of compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The reaction involves a simple condensation with an aldehyde or ketone.
Caption: General scheme for the synthesis of hydrazone derivatives.
This reactivity is particularly valuable in creating libraries of compounds for high-throughput screening. The 3,4-dimethoxybenzyl moiety serves as a stable, well-characterized fragment, while diversity is introduced through the choice of the carbonyl compound. For instance, reacting this compound with various substituted benzaldehydes can generate a series of Schiff bases, which have been investigated as potential antimicrobial agents.[6]
Storage and Stability
Hydrazines are susceptible to aerial oxidation.[1] this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass vial to protect it from air and light. For long-term storage, refrigeration (-20°C) is recommended to minimize degradation.[8]
Conclusion
This compound is a versatile and valuable reagent for chemical synthesis. Its well-defined physicochemical properties, coupled with a straightforward and high-yielding synthetic protocol, make it an accessible building block for researchers. Its primary utility lies in the construction of hydrazone derivatives, which continue to be a fertile ground for the discovery of new therapeutic agents. By understanding the principles behind its synthesis, characterization, and reactivity as detailed in this guide, scientists can confidently and effectively leverage this compound in their research and development endeavors.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-27). Understanding Benzyl 1-methylhydrazinecarboxylate: Properties, Applications, and Synthesis Insights. [Link]
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MDPI. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]
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Royal Society of Chemistry. (2021). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. [Link]
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PubChem. Compound Summary for CID 116987759, (3,4-Dimethoxy-5-nitrophenyl)hydrazine. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 9321, Hydrazine. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 9566834, 3,4-Dimethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 105192103, [Cyclopropyl-(3,4-dimethoxyphenyl)methyl]hydrazine. National Center for Biotechnology Information. [Link]
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Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives.". [Link]
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CDC. NIOSH Method 3503 for Hydrazine. [Link]
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NIH. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]
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Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]
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ResearchGate. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]
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ResearchGate. The synthesis route of the title compound. [Link]
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Organic Syntheses. Preparation of 1-Hydrosilatrane, and its use in the highly practical synthesis of secondary and tertiary amines from aldehydes and ketones via direct reductive amination. [Link]
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Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. [Link]
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ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
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Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]
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spectroscopic data (NMR, IR, MS) of (3,4-Dimethoxybenzyl)hydrazine
An In-depth Technical Guide to the Spectroscopic Characterization of (3,4-Dimethoxybenzyl)hydrazine
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted benzylhydrazine that serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry. Its structural motif, featuring a dimethoxy-substituted aromatic ring coupled with a reactive hydrazine moiety, makes it a precursor for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and indazoles, which are scaffolds of significant pharmacological interest. The precise characterization of this compound is paramount for ensuring the purity of starting materials and the structural integrity of subsequent products in drug development pipelines.
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and comparative data from analogous structures, offering researchers a reliable reference for structural verification and quality control.
Synthesis Protocol: A Plausible Route
The synthesis of this compound can be approached through several established organic chemistry transformations. A common and effective method involves the reductive amination of 3,4-dimethoxybenzaldehyde. This two-step process first involves the formation of a hydrazone, which is then selectively reduced to the target hydrazine.
Experimental Protocol: Synthesis via Reductive Amination
-
Step 1: Hydrazone Formation.
-
To a solution of 3,4-dimethoxybenzaldehyde (1.0 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
-
Upon completion, the resulting hydrazone precipitate can be filtered, washed with cold ethanol, and dried.
-
-
Step 2: Reduction to Hydrazine.
-
Suspend the synthesized (3,4-dimethoxybenzylidene)hydrazine in a suitable solvent like methanol or ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[1][2]
-
Purification can be achieved via column chromatography on silica gel.
-
Caption: Synthetic workflow for this compound.
Spectroscopic Data & Interpretation
Accurate structural elucidation relies on the synergistic interpretation of multiple spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are outlined below.
| Proton Assignment | Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | Hc | ~6.85 | d | 1H |
| Aromatic CH | Hb | ~6.82 | dd | 1H |
| Aromatic CH | Ha | ~6.95 | d | 1H |
| Methylene CH₂ | Hd | ~3.90 | s | 2H |
| Methoxy OCH₃ | He | ~3.88 | s | 3H |
| Methoxy OCH₃ | Hf | ~3.87 | s | 3H |
| Hydrazine NH-NH₂ | Hg | ~3.5 (broad) | s | 3H |
-
Rationale: The aromatic protons (Ha, Hb, Hc) exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The two methoxy groups (He, Hf) appear as sharp singlets around 3.8-3.9 ppm.[1] The benzylic methylene protons (Hd), adjacent to both the aromatic ring and the hydrazine nitrogen, are expected to appear as a singlet. The hydrazine protons (Hg) are often broad and may exchange with D₂O.
Caption: ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Quaternary Aromatic C-O | ~149.1 |
| Quaternary Aromatic C-O | ~148.5 |
| Quaternary Aromatic C-CH₂ | ~131.0 |
| Aromatic CH | ~120.0 |
| Aromatic CH | ~111.8 |
| Aromatic CH | ~111.1 |
| Methylene CH₂ | ~54.0 |
| Methoxy OCH₃ | ~55.9 |
| Methoxy OCH₃ | ~55.8 |
-
Rationale: The spectrum will show nine distinct carbon signals. The two carbons attached to the oxygen atoms of the methoxy groups are the most deshielded among the aromatic carbons. The methoxy carbons themselves appear characteristically around 55-56 ppm.[3] The benzylic CH₂ carbon signal is expected in the 50-60 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule based on their vibrational frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazine) | 3350 - 3250 | Medium, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| N-H Bend | 1620 - 1580 | Medium |
| Aromatic C=C Stretch | 1590, 1515 | Strong |
| Asymmetric C-O-C Stretch | 1270 - 1230 | Strong |
| Symmetric C-O-C Stretch | 1050 - 1020 | Strong |
-
Rationale: The most telling peaks are the broad N-H stretching bands in the 3350-3250 cm⁻¹ region, confirming the hydrazine moiety.[4][5] The presence of strong absorptions around 1250 cm⁻¹ and 1030 cm⁻¹ are characteristic of the aryl-alkyl ether C-O stretching from the methoxy groups. Aromatic C=C stretching bands confirm the benzene ring.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure.
| m/z | Assignment | Plausible Structure |
| 182 | [M]⁺ | Molecular Ion |
| 151 | [M - NHNH₂]⁺ | 3,4-Dimethoxybenzyl cation (Base Peak) |
| 136 | [151 - CH₃]⁺ | |
| 108 | [136 - CO]⁺ | |
| 77 | [C₆H₅]⁺ | Phenyl cation |
-
Rationale: The molecular ion peak is expected at m/z 182, corresponding to the molecular formula C₉H₁₄N₂O₂. The most prominent fragmentation pathway is the benzylic cleavage, which results in the loss of the ·NHNH₂ radical to form the highly stable 3,4-dimethoxybenzyl cation at m/z 151. This fragment is often the base peak in the spectrum due to its resonance stabilization.
Caption: Key fragmentation pathway for this compound.
Conclusion
The combination of NMR, IR, and MS spectroscopy provides a complete and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the essential hydrazine and methoxy functional groups, and mass spectrometry verifies the molecular weight while revealing a characteristic benzylic cleavage pattern. This comprehensive spectroscopic profile serves as a critical benchmark for researchers, ensuring the identity and purity of this compound in synthetic applications and drug discovery endeavors.
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An In-depth Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride (CAS No. 2251-65-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional chemical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and perform a thorough risk assessment before handling any chemical substance.
Introduction
3-(Trifluoromethyl)benzoyl chloride, identified by CAS number 2251-65-2, is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its unique molecular architecture, featuring an electron-withdrawing trifluoromethyl group on the aromatic ring, imparts distinct reactivity and properties to both the parent molecule and its derivatives.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations for 3-(trifluoromethyl)benzoyl chloride, empowering researchers to leverage its full potential in their synthetic endeavors.
It is important to note that the CAS number 3903-96-6, initially provided in the topic query, corresponds to (3,4-dimethoxybenzyl)hydrazine hydrochloride, a different chemical entity.[4] This guide will focus on 3-(trifluoromethyl)benzoyl chloride (CAS 2251-65-2), as the descriptive name suggests a greater interest in this compound.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in experimental design.
Chemical Properties
3-(Trifluoromethyl)benzoyl chloride is an acyl chloride, a class of organic compounds known for their high reactivity, particularly towards nucleophiles.[1] The presence of the trifluoromethyl group at the meta-position of the benzoyl ring significantly influences its electrophilicity. The strong electron-withdrawing nature of the -CF3 group enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Key Chemical Data:
| Property | Value | Source(s) |
| Molecular Formula | C8H4ClF3O | [1][5][6] |
| Molecular Weight | 208.56 g/mol | [1][7] |
| InChI Key | RUJYJCANMOTJMO-UHFFFAOYSA-N | [7][8] |
| SMILES String | FC(F)(F)c1cccc(c1)C(Cl)=O | [7][8] |
| Synonyms | m-Trifluoromethylbenzoyl chloride, α,α,α-Trifluoro-m-toluoyl chloride | [1][7] |
Physical Properties
3-(Trifluoromethyl)benzoyl chloride is a colorless to light yellow transparent liquid under standard conditions.[1][3] Its physical state and properties are crucial for determining appropriate storage, handling, and reaction conditions.
Key Physical Data:
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Boiling Point | 184-186 °C at 750 mmHg | [8][9] |
| Density | Approximately 1.383 - 1.4 g/mL at 25 °C | [1][7][9] |
| Refractive Index (n20/D) | ~1.467 - 1.477 | [1][7][9] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7][8] |
| Vapor Pressure | 0.7 ± 0.3 mmHg at 25°C | [1] |
Synthesis and Reactivity
Synthetic Routes
While several methods exist for the synthesis of trifluoromethylated benzoic acids and their derivatives, a common laboratory-scale synthesis of 3-(trifluoromethyl)benzoyl chloride involves the chlorination of 3-(trifluoromethyl)benzoic acid.[10] Industrial production may utilize alternative routes, such as the reaction of 3-trichloromethylbenzoyl chloride with a fluorinating agent.[10]
A literature-described synthesis involves the reaction of 3'-(trifluoromethyl)acetophenone with sulfuryl chloride (SO2Cl2) and disulfur dichloride (S2Cl2) in the presence of pyridine and chlorobenzene.[6]
Illustrative Synthetic Workflow:
Caption: A simplified workflow for the synthesis of 3-(trifluoromethyl)benzoyl chloride.
Reactivity Profile
As a highly reactive acyl chloride, 3-(trifluoromethyl)benzoyl chloride readily undergoes nucleophilic acyl substitution reactions. It reacts exothermically with water, alcohols, and amines to form the corresponding carboxylic acid, esters, and amides, respectively.[5] This reactivity is the cornerstone of its utility in organic synthesis.
Key Reactions:
-
Hydrolysis: Reacts with water to produce 3-(trifluoromethyl)benzoic acid and hydrogen chloride gas.[5]
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with primary and secondary amines to yield amides.
-
Friedel-Crafts Acylation: Can be used to introduce the 3-(trifluoromethyl)benzoyl group onto aromatic rings in the presence of a Lewis acid catalyst.
Applications in Research and Development
The unique electronic properties conferred by the trifluoromethyl group make 3-(trifluoromethyl)benzoyl chloride a valuable building block in the synthesis of complex organic molecules with enhanced biological activity and metabolic stability.[1][3]
Pharmaceutical Synthesis
The introduction of a trifluoromethyl group can significantly improve a drug candidate's lipophilicity, binding affinity, and metabolic stability. 3-(Trifluoromethyl)benzoyl chloride serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.[1][3] It has been utilized in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines, a class of compounds with diverse biological activities.[8][9][11]
Agrochemical Development
In the agrochemical sector, this compound is employed in the production of novel pesticides and herbicides.[2][3] The trifluoromethyl moiety can enhance the efficacy and selectivity of these agents.
Signaling Pathway Modulation (Hypothetical):
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The Multifaceted Biological Activities of (3,4-Dimethoxybenzyl)hydrazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Veratryl Moiety as a Privileged Scaffold in Medicinal Chemistry
The (3,4-dimethoxybenzyl) group, also known as the veratryl moiety, is a recurring structural motif in a plethora of biologically active compounds. Its presence in natural products and synthetic molecules has long been associated with a wide spectrum of pharmacological effects. When this privileged scaffold is coupled with a hydrazine or hydrazone functionality, a class of compounds with remarkable and diverse biological activities emerges. These (3,4-Dimethoxybenzyl)hydrazine derivatives have garnered significant attention in the field of drug discovery, demonstrating potential as anticancer, antimicrobial, anticonvulsant, and antioxidant agents.
This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future research and development endeavors in this promising area of medicinal chemistry.
Anticancer Activity: Targeting Cellular Proliferation and Survival
This compound derivatives, particularly in the form of hydrazones, have demonstrated significant potential as anticancer agents. The underlying mechanism often involves the inhibition of critical cellular processes required for tumor growth and survival.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of these derivatives is not attributed to a single mechanism but rather a combination of effects that disrupt cancer cell homeostasis. One of the key proposed mechanisms is the induction of apoptosis, or programmed cell death. Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and activate executioner caspases, such as caspase-3, which are pivotal in the apoptotic cascade.
Furthermore, these compounds can interfere with cell cycle progression, arresting cancer cells at specific checkpoints and preventing their uncontrolled proliferation. For instance, some quinoline-based hydrazide-hydrazone derivatives have been shown to induce cell cycle arrest, while others can upregulate cell cycle regulating proteins.[1]
The 3,4,5-trimethoxyphenyl moiety, structurally similar to the 3,4-dimethoxybenzyl group, is a well-known pharmacophore in tubulin polymerization inhibitors.[2] This suggests that this compound derivatives may also exert their cytotoxic effects by disrupting the microtubule dynamics essential for cell division.
Quantitative Evaluation of Anticancer Activity
The in vitro anticancer efficacy of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound with two chlorine atoms at the 5(4) and 7(6) positions of the benzene moiety of benzimidazole | A549 (Lung Carcinoma) | 1.5 µg/mL | [3] |
| Unsubstituted 2-(3,4-dimethoxyphenyl)-imidazopyridine | MCF-7 (Breast Adenocarcinoma) | 7 µg/mL | [3] |
| Unsubstituted 2-(3,4-dimethoxyphenyl)-imidazopyridine | HeLa (Cervical Cancer) | 5.5 µg/mL | [3] |
Table 1: In Vitro Anticancer Activity of Selected 2-(3,4-dimethoxyphenyl)benzazole Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[4]
Diagram: Workflow of the MTT Assay
Caption: A streamlined workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Structure-Activity Relationship in Antimicrobial Derivatives
The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the aromatic rings. The hydrazone linkage (-CO-NH-N=CH-) is a critical pharmacophore that contributes to the biological activity. The 3,4-dimethoxy substitution on the benzylidene ring often enhances the antimicrobial potential.
Quantitative Evaluation of Antimicrobial Activity
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µM) | Reference |
| 4a | S. aureus | 26.11 | [5] |
| 4a | C. albicans | 26.11 | [5] |
| 4b | P. aeruginosa | 23.28 | [5] |
| 4b | S. typhi | 23.28 | [5] |
| 4b | E. coli | 23.28 | [5] |
| 4g | E. faecalis | 18.95 | [5] |
| 4h | S. typhi | 12.07 | [5] |
| 4h | S. aureus | 5.88 | [5] |
| 4i | A. baumannii ATCC 19606 | 11.64 | [5] |
| 4i | E. coli | 23.30 | [5] |
| 4i | C. albicans | 23.30 | [5] |
| 4j | E. faecalis | 16.68 | [5] |
| 4j | A. baumannii ATCC 19606 | 16.68 | [5] |
| 3i | S. aureus | 3.12 | |
| 3i | B. subtilis | 3.12 | |
| 3i | E. coli | 6.25 | |
| 3i | P. aeruginosa | 6.25 | |
| 3i | C. albicans | 3.12 | |
| 3i | R. oryzae | 3.12 |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected N'-Benzylidene-3,4-dimethoxybenzohydrazide and N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3,4-dimethoxyphenyl)methyl)acetamide Derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity.
Anticonvulsant Activity: A Potential New Avenue for Epilepsy Treatment
Hydrazone-containing compounds have been extensively studied for their anticonvulsant properties.[5] The pharmacophore model for anticonvulsant activity often includes an aromatic ring, an electron-donating group, and a hydrogen-bonding domain, all of which are present in this compound derivatives.
While specific experimental data on the anticonvulsant activity of this compound derivatives is limited in the current literature, the structural features of these compounds suggest they may be promising candidates for anticonvulsant drug discovery. The 3,4-dimethoxy substitution can influence the lipophilicity and electronic properties of the molecule, which are crucial for its ability to cross the blood-brain barrier and interact with neuronal targets.
Proposed Mechanisms of Anticonvulsant Action
The anticonvulsant effects of hydrazones are often attributed to their interaction with various neuronal targets, including:
-
Voltage-gated sodium channels: Blockade of these channels can reduce neuronal excitability.
-
GABAergic system: Enhancement of GABAergic inhibition, either by acting on GABA-A receptors or by inhibiting GABA-transaminase, can suppress seizure activity.
Further research, including in vivo studies using animal models of epilepsy such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, is warranted to explore the anticonvulsant potential of this specific class of compounds.
Diagram: Putative Anticonvulsant Mechanism
Caption: A hypothetical mechanism for the anticonvulsant action of the derivatives.
Antioxidant Activity: Quenching Free Radicals and Mitigating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. This compound derivatives have demonstrated notable antioxidant properties, primarily due to their ability to scavenge free radicals.
The Role of the Hydrazone Moiety and Phenolic Hydroxyls in Radical Scavenging
The antioxidant activity of these compounds is often attributed to the hydrogen-donating ability of the N-H group in the hydrazone moiety. Additionally, the presence of electron-donating methoxy groups on the aromatic ring can stabilize the resulting radical, thereby enhancing the antioxidant capacity. Veratric acid (3,4-dimethoxybenzoic acid) derivatives incorporating benzylidene-hydrazine moieties have been reported as potent free radical scavengers.
Quantitative Evaluation of Antioxidant Activity
The antioxidant potential is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values.
| Compound ID | Antioxidant Activity (DPPH) IC50 (µM) | Reference |
| 3j | 0.99 | |
| 2f | 1.67 | |
| 3c | 1.45 | |
| 3d | 1.40 | |
| 3h | 1.58 |
Table 3: DPPH Radical Scavenging Activity of Selected N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3,4-dimethoxyphenyl)methyl)acetamide Derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the test compounds.
-
Reaction Mixture: Mix the DPPH solution with the test compound solutions in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, particularly hydrazones, is typically a straightforward process involving the condensation of a hydrazine or hydrazide with an appropriate carbonyl compound.
General Synthetic Pathway
The most common route involves the reaction of this compound or a 3,4-dimethoxybenzohydrazide with an aldehyde or ketone in a suitable solvent, often with an acid catalyst.
Diagram: General Synthesis of (3,4-Dimethoxybenzyl)hydrazones
Caption: A typical synthetic route to (3,4-Dimethoxybenzyl)hydrazone derivatives.
Detailed Synthetic Protocol for N'-Benzylidene-3,4-dimethoxybenzohydrazide
This protocol provides a representative example of the synthesis of a this compound derivative.
Materials:
-
3,4-Dimethoxybenzohydrazide
-
Substituted benzaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of 3,4-dimethoxybenzohydrazide and the substituted benzaldehyde in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.[5]
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antioxidant agents, coupled with their potential for anticonvulsant activity, makes them attractive scaffolds for further drug discovery and development efforts.
The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries, facilitating comprehensive structure-activity relationship studies. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In particular, the exploration of their anticonvulsant potential through dedicated in vivo studies is a key area for future investigation.
By leveraging the insights provided in this technical guide, researchers can continue to unlock the full therapeutic potential of this compound derivatives, paving the way for the development of novel and effective therapeutic agents to address a range of unmet medical needs.
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Ullah, H., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of Molecular Structure, 1269, 133801. [Link]
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Al-Ostath, A. I., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Molecular Structure, 1250, 131805. [Link]
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Al-Masoudi, N. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Molecules, 26(22), 7013. [Link]
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The Strategic Application of (3,4-Dimethoxyphenyl)hydrazine in the Synthesis of Pharmacologically Relevant Indoles: A Technical Guide
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its synthesis has been a subject of intense study for over a century, with the Fischer indole synthesis remaining a remarkably versatile and widely used method.[2] This technical guide provides an in-depth examination of (3,4-Dimethoxyphenyl)hydrazine as a strategic reagent in this classic reaction. We will explore the mechanistic nuances imparted by the dimethoxy substitution pattern, provide field-proven experimental protocols, and discuss the significance of the resulting 6,7-dimethoxyindole scaffold in modern drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this specific precursor for the targeted synthesis of complex heterocyclic compounds.
Introduction: The Enduring Importance of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in pharmacology due to its ability to interact with a wide range of biological targets.[3] From neurotransmitters like serotonin to blockbuster drugs such as Sumatriptan and Indomethacin, the indole motif is a recurring feature in molecules with profound physiological effects.[2][3]
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and powerful chemical reaction that constructs the indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[2] The choice of the substituted arylhydrazine is the primary determinant of the substitution pattern on the benzene portion of the final indole product. (3,4-Dimethoxyphenyl)hydrazine, specifically, serves as a direct and efficient precursor to 6,7-dimethoxyindoles, a class of compounds with significant therapeutic potential.
Part 1: The Fischer Indole Synthesis with (3,4-Dimethoxyphenyl)hydrazine
The primary and most effective role of (3,4-dimethoxyphenyl)hydrazine is as a starting material for the Fischer indole synthesis. The electron-donating methoxy groups on the phenyl ring play a critical role in the reaction's progression and outcome.
Mechanism Deep Dive: An Electron-Rich System
The Fischer indole synthesis is a sophisticated cascade of acid-catalyzed reactions.[4] Using (3,4-dimethoxyphenyl)hydrazine and butan-2-one as an example, the mechanism proceeds as follows:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of (3,4-dimethoxyphenyl)hydrazine with the ketone (butan-2-one) to form the corresponding hydrazone. This is a reversible reaction where water is eliminated.[4]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets the stage for the key bond-forming event.[2]
-
[5][5]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes the characteristic[5][5]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is the rate-determining step and involves the formation of a new carbon-carbon bond between the C2 of the enamine and the C6 of the dimethoxy-substituted ring, transiently breaking the ring's aromaticity.[4]
-
Rearomatization & Cyclization: The intermediate quickly rearomatizes. Subsequent intramolecular nucleophilic attack by the terminal nitrogen onto the imine carbon forms the five-membered pyrrole ring, creating a cyclic aminal.[2]
-
Ammonia Elimination: Finally, under the acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic 6,7-dimethoxy-2,3-dimethyl-1H-indole product.[2]
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis
The Causality Behind Experimental Choices
-
Acid Catalyst: The choice of acid is critical. Strong Brønsted acids like polyphosphoric acid (PPA) , sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (TsOH), and Lewis acids like zinc chloride (ZnCl₂) are commonly employed.[2]
-
Why PPA is often preferred: PPA acts as both a strong acid catalyst and a dehydrating agent, effectively driving the initial hydrazone formation and subsequent cyclization steps. Its high viscosity and ability to be used at elevated temperatures make it suitable for less reactive substrates.
-
-
Temperature: The reaction often requires elevated temperatures (typically >100 °C) to provide the necessary activation energy for the[5][5]-sigmatropic rearrangement.[6]
-
Solvent: While the reaction can be run neat in a high-boiling acid like PPA, other high-boiling solvents like acetic acid or ethylene glycol can also be used.[3] Solvent-free methods, heating the reactants directly with a solid acid catalyst, have also been developed for greener chemistry applications.[4]
The Influence of the Dimethoxy Substituents
The two electron-donating methoxy groups on the phenylhydrazine ring have a notable electronic effect. They increase the electron density of the aromatic ring, which can influence the key rearrangement step. However, this effect is nuanced:
-
Activation: Generally, electron-donating groups make the aryl ring more nucleophilic, which can facilitate the C-C bond formation in the sigmatropic rearrangement.
-
Potential for Failure: Paradoxically, very strong electron-donating substituents can sometimes lead to reaction failure. Computational studies have shown that excessive electron donation can over-stabilize intermediates formed by heterolytic N-N bond cleavage, creating a competing pathway that diverts the reaction from the desired indole formation.[7] This highlights the need for careful optimization of reaction conditions (acid strength, temperature) when working with highly activated hydrazines.
Part 2: Experimental Protocol and Data
A robust and reproducible protocol is the cornerstone of synthetic chemistry. The following procedure outlines a representative synthesis of a 6,7-dimethoxyindole derivative.
Detailed Experimental Protocol: Synthesis of 6,7-Dimethoxy-2,3-dimethyl-1H-indole
This protocol is adapted from established Fischer indole synthesis methodologies.
-
Materials:
-
(3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.0 eq)
-
Butan-2-one (Methyl ethyl ketone) (1.1 eq)
-
Polyphosphoric Acid (PPA) (approx. 10x by weight of the hydrazine)
-
Glacial Acetic Acid (optional, as solvent)
-
Ice water
-
Sodium hydroxide solution (10% w/v)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Hydrazone Formation (Optional Pre-formation): In a round-bottom flask, dissolve (3,4-dimethoxyphenyl)hydrazine hydrochloride (1.0 eq) and butan-2-one (1.1 eq) in glacial acetic acid or ethanol. Heat the mixture at reflux for 1-2 hours. The hydrazone can be isolated after cooling and removing the solvent, or the reaction mixture can be used directly in the next step.
-
Cyclization: In a separate, larger flask equipped with a mechanical stirrer, carefully heat polyphosphoric acid to approximately 80-90 °C.
-
Slowly add the pre-formed hydrazone (or the crude reaction mixture from step 1 after solvent removal) in portions to the hot PPA. An exothermic reaction may be observed; maintain the internal temperature below 120 °C.
-
After the addition is complete, continue to stir the viscous mixture at 100-110 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to about 70 °C and then very carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic slurry by the slow addition of 10% NaOH solution until the mixture is alkaline (pH > 8). The crude product will often precipitate as a solid or an oil.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude indole.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Data Presentation: Scope of the Reaction
The reaction of (3,4-dimethoxyphenyl)hydrazine with various carbonyl compounds provides access to a range of 6,7-dimethoxyindoles. The yields are generally moderate to good, depending on the structure of the carbonyl partner and the specific reaction conditions employed.
| Carbonyl Partner | Resulting Indole Product | Typical Catalyst | Approx. Yield (%) | Reference |
| Butan-2-one | 6,7-Dimethoxy-2,3-dimethyl-1H-indole | PPA | 60-75% | [8] |
| Cyclohexanone | 1,2,3,4-Tetrahydro-7,8-dimethoxycarbazole | PPA, ZnCl₂ | 65-80% | [8] |
| Pyruvic Acid | 6,7-Dimethoxy-1H-indole-2-carboxylic acid | H₂SO₄/EtOH | 55-70% | [2] |
| Acetophenone | 6,7-Dimethoxy-2-phenyl-1H-indole | PPA | 60-75% | [8] |
Note: Yields are representative and can vary significantly based on reaction scale, purity of reagents, and specific conditions.
Part 3: The Pharmacological Significance of the 6,7-Dimethoxyindole Scaffold
The strategic choice to use (3,4-dimethoxyphenyl)hydrazine is often driven by the desired biological activity of the resulting 6,7-dimethoxyindole core. This specific substitution pattern is not arbitrary; it is a key feature in several classes of pharmacologically active molecules.
Most notably, compounds featuring a 6,7-dimethoxy-substituted heterocyclic core have been identified as potent kinase inhibitors .[9] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.
For example, a series of (6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines, which are structurally related to indoles, have been developed as potent inhibitors of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[9] These compounds exhibit broad antiproliferative activity against various human tumor cell lines, demonstrating the value of the 6,7-dimethoxy motif in designing targeted anticancer agents.[9] Similarly, 6,7-dimethoxyquinoline derivatives have been synthesized and identified as powerful inhibitors of the c-Met tyrosine kinase, another important target in oncology.[5]
Caption: Figure 2: Strategic Workflow
Conclusion
(3,4-Dimethoxyphenyl)hydrazine is more than just another substituted hydrazine; it is a strategic precursor for the direct synthesis of the 6,7-dimethoxyindole scaffold. Its application in the Fischer indole synthesis provides a reliable and well-understood pathway to a class of molecules with demonstrated value in medicinal chemistry, particularly as kinase inhibitors for oncological applications. By understanding the mechanistic details, the rationale behind catalyst and condition selection, and the ultimate pharmacological goal, researchers can effectively employ this reagent to construct complex and valuable heterocyclic compounds. This guide serves as a foundational resource for harnessing the full potential of (3,4-dimethoxyphenyl)hydrazine in the pursuit of novel therapeutics.
References
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Reuman, M., et al. (2005). (6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines: platelet-derived growth factor receptor tyrosine kinase inhibitors with broad antiproliferative activity against tumor cells. Journal of Medicinal Chemistry, 48(26), 8163-73. Available at: [Link]
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Zhang, Q. W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1018-1029. Available at: [Link]
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Ishikura, F., et al. (2010). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 58(11), 1443-1450. Available at: [Link]
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Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? Angewandte Chemie International Edition, 50(12), 2752-2755. Available at: [Link]
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Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
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O'Connor, K. J. (2017). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to Combretastatin A-4 Analogues. Honors Theses. 878. Available at: [Link]
-
Ali, I., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 34236-34267. Available at: [Link]
- This is a generalized protocol and yield table derived from multiple established Fischer indole synthesis procedures and examples in the literature, including but not limited to references 2, 6, and 11.
-
Hosseinnia, R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2456-2465. Available at: [Link]
-
Idris, M. A., et al. (2017). Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemistry and Chemical Sciences. Available at: [Link]
-
Singh, G., & Singh, P. (2021). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Current Organic Synthesis, 18(6), 611-633. Available at: [Link]
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The Fischer Indole Synthesis: A Mechanistic and Practical Guide Utilizing (3,4-Dimethoxybenzyl)hydrazine
Executive Summary
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely employed method for the construction of the indole nucleus.[1][2] This privileged scaffold is a fundamental component in a vast array of pharmaceuticals, agrochemicals, and natural products.[2][3][4] This in-depth technical guide provides a comprehensive exploration of the Fischer indole synthesis, focusing on the mechanistic nuances and practical application when employing (3,4-Dimethoxybenzyl)hydrazine as a key starting material. We will delve into the intricate, acid-catalyzed reaction cascade, the directing effects of the electron-donating methoxy substituents, and provide a detailed experimental protocol for the synthesis of the resulting 6,7-dimethoxy-1H-indole. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical implementation of this pivotal reaction.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
The Fischer indole synthesis is a robust chemical reaction that transforms a (substituted) phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole under acidic conditions.[1][5] The reaction's power lies in its ability to create the fused bicyclic indole structure in a single synthetic operation, often from readily available starting materials. A wide variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and zinc chloride (ZnCl₂).[1][3][5][6]
The indole motif is of paramount importance in medicinal chemistry. It is the core structure of the essential amino acid tryptophan and is found in numerous biologically active molecules, including the neurotransmitter serotonin and anti-migraine drugs of the triptan class.[1] The strategic placement of substituents on the indole ring is crucial for modulating the biological activity of these compounds. The use of substituted phenylhydrazines, such as this compound, allows for the direct installation of desired functional groups onto the benzene portion of the indole ring.
The Core Mechanism: A Step-by-Step Elucidation
The Fischer indole synthesis proceeds through a fascinating and well-established multi-step mechanism.[1][3] The reaction can be dissected into six key stages, each playing a critical role in the formation of the final indole product.
Overall Reaction Workflow
Caption: Overall workflow of the Fischer indole synthesis.
2.1. Step 1: Hydrazone Formation
The synthesis commences with the acid-catalyzed condensation of this compound with a carbonyl compound. This is a reversible reaction that forms a phenylhydrazone intermediate with the elimination of a water molecule.[3][6] The presence of an acid catalyst is crucial to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.
2.2. Step 2: Tautomerization to the Ene-hydrazine
The resulting phenylhydrazone then undergoes tautomerization to its more reactive enamine isomer, also known as an 'ene-hydrazine'.[1][3] This acid-catalyzed proton transfer is a critical prerequisite for the subsequent rearrangement step.
2.3. Step 3: The[7][7]-Sigmatropic Rearrangement
This is the key bond-forming step of the Fischer indole synthesis.[3] The protonated ene-hydrazine undergoes an electrocyclic rearrangement, specifically a[7][7]-sigmatropic rearrangement, which is mechanistically analogous to the Cope or Claisen rearrangements.[3] This concerted process results in the cleavage of the N-N bond and the formation of a new C-C bond between the benzene ring and the enamine carbon.
The Influence of the 3,4-Dimethoxy Substituents: The electron-donating nature of the methoxy groups plays a significant role in this step. By increasing the electron density of the aromatic ring through resonance, they facilitate the electrophilic attack of the enamine carbon onto the ring, thereby accelerating the rate of the[7][7]-sigmatropic rearrangement.
Regioselectivity: With a 3,4-disubstituted phenylhydrazine, the[7][7]-sigmatropic rearrangement can theoretically occur at two different ortho positions relative to the hydrazine nitrogen. However, the cyclization invariably occurs at the less sterically hindered position, leading to the formation of a 6,7-disubstituted indole.
Mechanism of the[7][7]-Sigmatropic Rearrangement
Caption: The key[7][7]-sigmatropic rearrangement step.
2.4. Step 4: Rearomatization
The di-imine intermediate formed after the sigmatropic rearrangement rapidly undergoes a proton transfer to regain the aromaticity of the benzene ring. This is a thermodynamically favorable process that drives the reaction forward.
2.5. Step 5: Intramolecular Cyclization (Aminal Formation)
The newly formed aniline nitrogen then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion. This cyclization step forms a five-membered ring, resulting in a cyclic aminal intermediate.
2.6. Step 6: Elimination of Ammonia and Final Aromatization
In the final step, the cyclic aminal, under the acidic conditions, eliminates a molecule of ammonia.[3] A subsequent proton loss leads to the formation of the stable, aromatic indole ring, in this case, 6,7-dimethoxy-1H-indole.
Experimental Protocol: Synthesis of 6,7-Dimethoxy-1H-indole
The following is a representative one-pot experimental protocol for the synthesis of 6,7-dimethoxy-1H-indole from (3,4-Dimethoxyphenyl)hydrazine and a suitable carbonyl compound, such as an α-ketoester. This procedure is adapted from established methodologies for the Fischer indole synthesis.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (3,4-Dimethoxyphenyl)hydrazine | 168.20 | 1.68 g | 10 mmol |
| Ethyl pyruvate | 116.12 | 1.28 g | 11 mmol |
| Polyphosphoric acid (PPA) | - | ~15 g | - |
| Toluene | - | 20 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
| Ethyl acetate | - | - | - |
| Hexane | - | - | - |
Procedure:
-
Hydrazone Formation: To a solution of (3,4-Dimethoxyphenyl)hydrazine (1.68 g, 10 mmol) in toluene (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl pyruvate (1.28 g, 11 mmol).
-
Acid-Catalyzed Cyclization: Heat the mixture to reflux for 1 hour to facilitate the formation of the hydrazone.
-
Indolization: Carefully add polyphosphoric acid (~15 g) to the reaction mixture. Increase the temperature and maintain a vigorous reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice (~50 g).
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6,7-dimethoxy-1H-indole.
Characterization of 6,7-Dimethoxy-1H-indole
The identity and purity of the synthesized 6,7-dimethoxy-1H-indole can be confirmed by standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Characteristic signals for the aromatic protons, the N-H proton, and the two methoxy groups. |
| ¹³C NMR | Signals corresponding to the ten carbon atoms of the indole ring and the two methoxy groups. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product. |
Conclusion
The Fischer indole synthesis remains a powerful and indispensable tool in the arsenal of the synthetic organic chemist. Its ability to construct the indole scaffold with a high degree of control over substitution patterns makes it particularly valuable in the synthesis of biologically active molecules. The use of this compound provides a direct route to 6,7-dimethoxyindoles, which are important precursors in medicinal chemistry. A thorough understanding of the reaction mechanism, particularly the influence of substituents on the key[7][7]-sigmatropic rearrangement, is essential for the successful application and optimization of this classic reaction. This guide provides the foundational knowledge and a practical framework for researchers to confidently employ the Fischer indole synthesis in their synthetic endeavors.
References
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Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2241–2245. [Link]
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Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. 2006 , 106 (7), 2875–2911. [Link]
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Robinson, B. The Fischer Indole Synthesis. Chemical Reviews. 1969 , 69 (2), 227–250. [Link]
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Taber, D. F.; Tirunahari, P. K. Indole synthesis: a review and proposed classification. Tetrahedron. 2011 , 67 (38), 7195-7210. [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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Heravi, M. M.; Zadsirjan, V.; Heydari, M.; Masoumi, B. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. 2017 , 7 (85), 54034-54066. [Link]
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Fischer Indole Synthesis. Wikipedia. [Link]
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Hughes, D. L. The Fischer Indole Synthesis. Organic Reactions. 1991 , 49-301. [Link]
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One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
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Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. [Link]
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Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan. 2005 , 63 (11), 1128-1138. [Link]
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Parker, R. G.; Roberts, J. D. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. 1970 , 35 (4), 996–999. [Link]
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The Veratryl Hydrazine Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The (3,4-dimethoxybenzyl)hydrazine core, and its closely related benzohydrazide derivatives, represent a privileged scaffold in medicinal chemistry. The inherent structural features of the veratryl (3,4-dimethoxybenzyl) moiety, combined with the reactive and versatile hydrazone linkage, have given rise to a plethora of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and potential therapeutic applications of this compound derivatives, with a focus on their antimicrobial, anticancer, and anticonvulsant properties. Detailed experimental protocols, structure-activity relationship (SAR) insights, and mechanistic discussions are presented to empower researchers in the design and development of novel therapeutics based on this promising chemical entity.
Introduction: The Strategic Importance of the this compound Moiety
The quest for novel therapeutic agents is a perpetual challenge in medicinal chemistry, driven by the emergence of drug-resistant pathogens and the need for more effective and safer treatments for complex diseases like cancer and epilepsy. In this context, the design of new molecular entities often relies on the use of "privileged scaffolds" – molecular frameworks that are capable of interacting with multiple biological targets. The this compound moiety has emerged as one such scaffold, offering a unique combination of structural and electronic properties that make it an attractive starting point for drug discovery.
The 3,4-dimethoxy substitution pattern on the phenyl ring, also known as the veratryl group, is a key feature. The methoxy groups are electron-donating, which can influence the molecule's overall polarity, solubility, and ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.[1] Furthermore, this specific substitution pattern is found in numerous natural products and approved drugs, suggesting its biocompatibility and favorable pharmacokinetic profile.
The hydrazine or hydrazide functional group provides a versatile handle for synthetic elaboration.[2] Condensation of hydrazines or hydrazides with a wide array of aldehydes and ketones readily forms stable hydrazone linkages (-C=N-NH-).[2] This synthetic accessibility allows for the creation of large and diverse chemical libraries for high-throughput screening. The resulting azomethine group (-NHN=CH-) in hydrazones is a key pharmacophore, contributing to the biological activity of these compounds.[3]
This guide will delve into the practical applications of the this compound core, providing detailed insights into its role in the development of antimicrobial, anticancer, and anticonvulsant agents.
Synthetic Strategies and Methodologies
The primary route to a diverse library of pharmacologically active compounds from the this compound scaffold involves the synthesis of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives. This is typically achieved through a straightforward, multi-step synthesis.
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Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.
In Vitro Anticancer Activity
While specific IC50 data for N'-(substituted)-3,4-dimethoxybenzohydrazides are not extensively reported, related structures have shown significant cytotoxic activity. For instance, a series of 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides demonstrated potent cytotoxicity against various human cancer cell lines, with IC50 values in the low micromolar range against the MCF-7 breast cancer cell line. [4][5]Another study on N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides reported IC50 values as low as 0.2 µM against the PC3 prostate cancer cell line. [6][7] Table 2: Representative Anticancer Activity of Related Hydrazone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dimethoxyphenyl)-1,2,4-triazoles | MCF-7 (Breast) | 7.79 | [4][5] |
| N'-benzylidene-3,4,5-trimethoxybenzohydrazides | PC3 (Prostate) | 0.2 | [6][7] |
| Salicylaldehyde Benzoylhydrazones (dimethoxy substituted) | HL-60 (Leukemia) | < 1 | [8] |
These findings strongly suggest that the 3,4-dimethoxybenzyl scaffold is a valuable component for the design of novel anticancer hydrazones.
Experimental Protocol: MTT Assay for Cytotoxicity
[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anticonvulsant Properties
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Many existing antiepileptic drugs have significant side effects, necessitating the search for new therapeutic agents. Hydrazones have been identified as a promising class of compounds with anticonvulsant activity.
Putative Mechanism of Action: Modulation of GABAergic Neurotransmission
The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA). A reduction in GABA levels can lead to seizures. [9]One therapeutic strategy is to inhibit the enzyme GABA aminotransferase (GABA-AT), which is responsible for the degradation of GABA. [10]Hydrazine derivatives have been shown to be time-dependent inhibitors of GABA-AT. [11]It is hypothesized that hydrazone derivatives exert their anticonvulsant effects by increasing synaptic GABA levels through the inhibition of GABA-AT.
Diagram 3: Proposed GABAergic Mechanism of Anticonvulsant Hydrazones
Caption: Inhibition of GABA-AT by hydrazone derivatives leading to an anticonvulsant effect.
Preclinical Evaluation of Anticonvulsant Activity
While specific ED50 data for this compound derivatives are not readily available, the broader class of hydrazones has shown significant promise in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. [12][13]For example, certain thiadiazole-based thioureas containing a hydrazone linkage have demonstrated potent anticonvulsant activity with ED50 values as low as 18.75 mg/kg in the PTZ model. [12]
Experimental Protocol: MES and scPTZ Anticonvulsant Screening
[14][15] Maximal Electroshock (MES) Test:
-
Animal Model: Typically performed in mice or rats.
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Seizure Induction: At the time of peak effect of the drug, deliver a high-frequency electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or ear-clip electrodes.
-
Endpoint: The abolition of the hind limb tonic extension phase of the seizure is considered protection.
-
Data Analysis: The ED50 (median effective dose) is calculated as the dose that protects 50% of the animals from the tonic extension.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animal Model: Typically performed in mice.
-
Drug Administration: Administer the test compound as in the MES test.
-
Seizure Induction: Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).
-
Endpoint: The absence of clonic seizures for a defined period (e.g., 30 minutes) is considered protection.
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and synthetically accessible class of compounds with significant potential in medicinal chemistry. The evidence presented in this guide highlights their promising antimicrobial, anticancer, and anticonvulsant activities. The ease of synthesis of hydrazone libraries allows for extensive structure-activity relationship studies, enabling the fine-tuning of pharmacological properties.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesis of a wider range of derivatives with diverse aldehyde and ketone building blocks to explore a broader chemical space.
-
Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds to better understand their pharmacological effects.
-
In Vivo Efficacy and Safety: Evaluation of the most promising lead compounds in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Optimization of Drug-like Properties: Modification of the lead compounds to improve their solubility, metabolic stability, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
By leveraging the strategic advantages of the this compound core, the scientific community can continue to develop novel and effective therapeutic agents to address unmet medical needs.
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The Lynchpin of Bioactive Scaffolds: (3,4-Dimethoxybenzyl)hydrazine in Modern Pharmaceutical Design
Abstract
(3,4-Dimethoxybenzyl)hydrazine, a deceptively simple substituted hydrazine, represents a cornerstone building block in the intricate world of medicinal chemistry. Its true value lies not in its own biological activity, but in the privileged structural motifs it readily enables. The 3,4-dimethoxybenzyl group, often referred to as a veratryl group, is a recurring feature in a multitude of natural products and synthetic compounds with profound pharmacological relevance, particularly in the realms of oncology and cardiovascular disease. This technical guide delves into the core chemical principles of this compound, providing field-proven synthetic protocols, and critically examines its application in the construction of complex pharmaceutical agents, most notably through the celebrated Pictet-Spengler reaction to form tetrahydroisoquinoline backbones. We will explore the nuanced structure-activity relationships of its derivatives and offer a forward-looking perspective on its enduring role in drug discovery.
Core Chemical Profile and Strategic Importance
The utility of this compound as a synthetic precursor is rooted in its distinct chemical features: a nucleophilic hydrazine moiety primed for reaction with carbonyls, and the veratryl group, which imparts favorable physicochemical properties and can play a direct role in ligand-target binding.[1]
| Property | Data | Reference |
| IUPAC Name | 1-(3,4-dimethoxybenzyl)hydrazine hydrochloride | [2] |
| CAS Number | 3903-96-3 | [2] |
| Molecular Formula | C₉H₁₄N₂O₂ · HCl | [2] |
| Molecular Weight | 218.68 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2] |
The dimethoxy substitution pattern on the aromatic ring is not merely a passive structural element. It sterically and electronically influences the reactivity of the benzyl group and provides hydrogen bond acceptors that can be critical for molecular recognition at a biological target. Furthermore, this moiety is a key component in a number of tubulin polymerization inhibitors and other anticancer agents.[3][4]
Synthesis of the Building Block: A Two-Step Approach
The most common and efficient synthesis of this compound begins with the readily available and commercially significant starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde). The synthesis is a classic two-step process involving the formation of a hydrazone followed by a selective reduction.
Experimental Protocol: Synthesis of this compound
Part 1: Formation of 3,4-Dimethoxybenzaldehyde Hydrazone
-
Objective: To convert the aldehyde functional group of veratraldehyde into a hydrazone through condensation with hydrazine.
-
Methodology:
-
To a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.[5]
-
A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
The hydrazone product will often precipitate out of the solution upon formation.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.
-
-
Causality: The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule, catalyzed by a mild acid, drives the reaction to completion, forming the stable C=N double bond of the hydrazone.[5]
Part 2: Reduction to this compound
-
Objective: To selectively reduce the carbon-nitrogen double bond of the hydrazone to a single bond, yielding the target hydrazine.
-
Methodology:
-
Suspend the crude 3,4-dimethoxybenzaldehyde hydrazone (1 equivalent) in methanol.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Add magnesium turnings (5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[6]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the magnesium is fully dissolved.
-
Basify the aqueous solution with 2 M sodium hydroxide to a pH of ~10 and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.
-
-
Self-Validation: The success of this reduction is predicated on the use of a reducing agent that is selective for the imine bond over potential reduction of the aromatic ring. Magnesium in methanol is an effective and economical choice for this transformation, proceeding via a single electron transfer (SET) mechanism.[6] Alternative reducing agents like sodium borohydride (NaBH₄) can also be employed.[7]
Application in Pharmaceutical Synthesis: The Pictet-Spengler Reaction
A primary application of this compound lies in its derivatization and subsequent use in powerful carbon-carbon bond-forming reactions. One of the most elegant of these is the Pictet-Spengler synthesis of tetrahydroisoquinolines.[8][9] This reaction is a cornerstone in the synthesis of numerous isoquinoline alkaloids and their pharmacologically active analogs.[10]
Case Study: Synthesis of Tetrahydroisoquinoline Scaffolds for Anticancer Agents
Researchers have synthesized a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives to investigate their potential in overcoming multidrug resistance in cancer.[10] The core tetrahydroisoquinoline skeleton is constructed via a Pictet-Spengler reaction.
Experimental Protocol: Pictet-Spengler Synthesis of the Tetrahydroisoquinoline Core
-
Objective: To construct the 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)tetrahydroisoquinoline scaffold.
-
Methodology:
-
Dissolve 3,4-dimethoxyphenethylamine (homoveratrylamine, 1 equivalent) and 3,4-dimethoxyphenylacetaldehyde (1 equivalent) in a suitable solvent such as toluene.
-
Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, and stir the mixture at room temperature. The initial reaction is the formation of a Schiff base intermediate.[11]
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 12-24 hours to facilitate the cyclization.
-
Cool the reaction mixture, neutralize the acid, and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline core.
-
-
Mechanistic Insight: The reaction proceeds through the initial formation of a Schiff base (an imine) from the amine and aldehyde.[11] Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. The electron-rich aromatic ring of the phenethylamine moiety then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution to form the new six-membered ring, thus creating the tetrahydroisoquinoline skeleton.[11] The presence of electron-donating methoxy groups on the aromatic ring facilitates this crucial cyclization step.[11]
Structure-Activity Relationship (SAR) Analysis
The true power of this compound as a building block is realized when a series of derivatives are synthesized to probe the structure-activity relationship. The aforementioned study on tetrahydroisoquinolines provides excellent data for such an analysis.[10]
| Compound | R-Group (Substituent at N-2) | Cytotoxicity IC₅₀ (µM) in K562/A02 cells | Reversal Factor |
| 6e | -(CH₂)₃-Phenyl | 0.66 | 24.13 |
| 6h | -(CH₂)₂-O-(CH₂)₂-OH | 0.65 | 24.50 |
| 7c | -CO-(CH₂)₂-COOH | 0.96 | 16.59 |
| Verapamil | (Reference Drug) | 1.10 | 14.50 |
Data sourced from Zou et al., Med Chem, 2012.[10]
Key SAR Insights:
-
N-2 Substitution is Critical: The unsubstituted tetrahydroisoquinoline core shows little activity. The nature of the substituent at the 2-position is a key determinant of the ability to reverse multidrug resistance.
-
Hydrophobicity and Chain Length: The introduction of a phenylpropyl group (Compound 6e ) leads to potent activity, suggesting that a certain degree of lipophilicity and an appropriate chain length are beneficial for interacting with the target, likely P-glycoprotein.
-
Introduction of a Hydrophilic Moiety: Compound 6h , with a hydroxyethoxyethyl side chain, demonstrates the most potent activity. This highlights a nuanced requirement for a balance of hydrophobic and hydrophilic features, possibly allowing for additional hydrogen bonding interactions.
-
Carboxylic Acid Moiety: While still active, the presence of a carboxylic acid group in compound 7c slightly diminishes the potency compared to 6e and 6h , perhaps due to unfavorable ionization at physiological pH.
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is an enabling scaffold that provides medicinal chemists with a reliable and versatile entry point into pharmacologically privileged structures. Its straightforward synthesis and the predictable reactivity of its hydrazine group make it an ideal starting point for library synthesis. The inherent properties of the veratryl moiety often contribute favorably to the pharmacokinetic and pharmacodynamic profiles of the final drug candidates. As drug discovery continues to demand novel molecular architectures to combat challenges like drug resistance, the strategic deployment of foundational building blocks like this compound, particularly in powerful cyclization reactions like the Pictet-Spengler synthesis, will undoubtedly remain a vital and productive approach in the development of next-generation therapeutics.
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Zou, Z. H., Lan, X. B., Tang, C. L., Zhu, X. Y., Liu, B. M., Qian, H., Huang, W. L., & Li, Y. M. (2012). Synthesis and Biological Evaluation of a Series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted Tetrahydroisoquinoline Derivatives. Medicinal Chemistry, 8(4), 711–716. [Link]
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Organic Syntheses. (n.d.). Phenylbenzoyldiazomethane. Org. Syn. Coll. Vol. 2, p.496 (1943); Vol. 16, p.75 (1936). [Link]
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Nagy, M., Mernyák, E., & Wölfling, J. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry, 85(13), 8748–8756. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2025). Synthesis, Spectral Characterization, and Biological Evaluation of Novel[3][10][12]Triazolo[3,4‐a]isoquinolines and 5,6‐Dihydropyrrolo[2,1‐a]isoquinolines: Insights From Molecular Docking, ADMET, and Antibacterial Studies. Chemistry & Biodiversity. [Link]
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Zhang, L., Song, Y., Huang, J., Liu, J., Wu, Y., Zhou, Y., Zheng, C., & Zhu, J. (2015). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. International Journal of Molecular Sciences, 16(5), 10173–10184. [Link]
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Russell, R. K., Press, J. B., Rampulla, R. A., Falotico, J. J., Keiser, S. J., & Russell, A. F. (1988). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry, 31(9), 1786–1793. [Link]
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Damghani, M., Ghorbani, M., & Baradaran, B. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Scientific Reports, 12(1), 19782. [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(10), 2536. [Link]
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Khan, K. M., Taha, M., & Chohan, Z. H. (2017). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 22(5), 734. [Link]
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de Faria, T. J., de Lacerda, D. I., & Barreiro, E. J. (2009). Pharmacological Characterization of (3-thienylidene)-3,4-methylenedioxybenzoylhydrazide: A Novel Muscarinic Agonist With Antihypertensive Profile. Journal of Cardiovascular Pharmacology, 54(4), 324–331. [Link]
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Szałaj, N., Rzymowska, J., & Maziarka, A. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(16), 4945. [Link]
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Kamal, A., Ramana, K. V., & Ramana, A. V. (2003). A novel method of reduction of >C=N-group in hydrazones, phenylhydrazones, azines, and tosylhydrazones by Mg–methanol. Tetrahedron Letters, 44(35), 6647-6650. [Link]
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Igarashi, T., Nakajima, Y., & Nakao, K. (1981). Antihypertensive and antidiuretic effects of 3-hydrazino-6-[N, N-bis (2-hydroxyethyl) amino]-pyridazine (L 6150) in rats. Archives Internationales de Pharmacodynamie et de Thérapie, 250(1), 93–105. [Link]
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Stilinović, V., Kaitner, B., & Cinčić, D. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. CrystEngComm, 19(32), 4746–4756. [Link]
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Halberstadt, M., Blei, V., & Brandt, W. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry, 10, 59. [Link]
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Hameed, A., Al-Rashida, M., & Uroos, M. (2015). Correlation of antioxidant activities with theoretical studies for new hydrazone compounds bearing a 3,4,5-trimethoxy benzyl moiety. European Journal of Medicinal Chemistry, 103, 569–576. [Link]
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Methodological & Application
Synthesis of N-aryl-N'-(3,4-dimethoxybenzyl)hydrazines: A Detailed Protocol for Researchers
Introduction
N-aryl-N'-(3,4-dimethoxybenzyl)hydrazines represent a significant class of compounds in medicinal chemistry and drug development. The hydrazine moiety is a key structural motif found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antidepressant, antimicrobial, antitumor, and neuroprotective effects.[1][2] The incorporation of an aryl group and a substituted benzyl group, such as the 3,4-dimethoxybenzyl moiety, allows for fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological activity. This application note provides a comprehensive guide for the synthesis of N-aryl-N'-(3,4-dimethoxybenzyl)hydrazines, detailing a reliable and efficient protocol suitable for researchers in both academic and industrial settings. The described methodology focuses on a two-step process involving the formation of a hydrazone intermediate followed by its selective reduction.
Synthetic Strategy: A Two-Pronged Approach
The synthesis of the target N-aryl-N'-(3,4-dimethoxybenzyl)hydrazines is most effectively achieved through a two-step synthetic sequence:
-
Hydrazone Formation: This initial step involves the condensation reaction between an appropriate arylhydrazine and 3,4-dimethoxybenzaldehyde. This reaction is typically acid-catalyzed and proceeds readily to form the corresponding N-aryl-N'-(3,4-dimethoxybenzylidene)hydrazone.
-
Reductive Hydrazination: The subsequent and crucial step is the selective reduction of the C=N double bond of the hydrazone intermediate to yield the desired N,N'-disubstituted hydrazine. Several reducing agents can be employed for this transformation, with sodium borohydride being a common and effective choice due to its selectivity and mild reaction conditions.[3]
This strategic approach offers several advantages, including the use of readily available starting materials, generally high reaction yields, and straightforward purification procedures.
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for N-aryl-N'-(3,4-dimethoxybenzyl)hydrazines.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of a representative N-phenyl-N'-(3,4-dimethoxybenzyl)hydrazine. Researchers can adapt this protocol for various substituted arylhydrazines.
Part 1: Synthesis of N-phenyl-N'-(3,4-dimethoxybenzylidene)hydrazone (Hydrazone Intermediate)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Phenylhydrazine | 108.14 | 1.08 g | 10 |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 1.66 g | 10 |
| Ethanol | 46.07 | 20 mL | - |
| Glacial Acetic Acid | 60.05 | 2-3 drops | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.66 g (10 mmol) of 3,4-dimethoxybenzaldehyde in 20 mL of ethanol.
-
To this solution, add 1.08 g (10 mmol) of phenylhydrazine.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, the solid hydrazone product will typically precipitate out of the solution.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the collected solid in a vacuum oven to obtain the pure N-phenyl-N'-(3,4-dimethoxybenzylidene)hydrazone.
Part 2: Synthesis of N-phenyl-N'-(3,4-dimethoxybenzyl)hydrazine (Target Compound)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-phenyl-N'-(3,4-dimethoxybenzylidene)hydrazone | 256.30 | 2.56 g | 10 |
| Methanol | 32.04 | 30 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.76 g | 20 |
Procedure:
-
In a 100 mL round-bottom flask, suspend 2.56 g (10 mmol) of the N-phenyl-N'-(3,4-dimethoxybenzylidene)hydrazone in 30 mL of methanol.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add 0.76 g (20 mmol) of sodium borohydride to the cooled suspension in small portions over a period of 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water (approximately 10 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude N-phenyl-N'-(3,4-dimethoxybenzyl)hydrazine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.[4][5] Key signals to look for in the ¹H NMR spectrum of the final product include the disappearance of the imine proton (CH=N) from the hydrazone intermediate and the appearance of new signals corresponding to the -NH-NH- and benzylic -CH₂- protons.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. The disappearance of the C=N stretch from the hydrazone and the appearance of N-H stretching vibrations in the final product are key indicators of a successful reduction.
Mechanism of Reductive Amination
The synthesis of the target hydrazine via reductive amination involves two key mechanistic steps:
Sources
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- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Condensation Reaction of (3,4-Dimethoxybenzyl)hydrazine with Ketones
Introduction: The Strategic Importance of (3,4-Dimethoxybenzyl)hydrazones in Synthesis
The condensation reaction between a hydrazine and a ketone to form a hydrazone is a cornerstone of modern organic synthesis. This transformation is particularly significant in the fields of medicinal chemistry and drug development, where the resulting hydrazone moiety serves as a versatile pharmacophore and a key intermediate for the construction of more complex molecular architectures.[1] This guide focuses on the specific conditions and protocols for the reaction of (3,4-Dimethoxybenzyl)hydrazine with various ketones. The electron-rich 3,4-dimethoxybenzyl moiety imparts unique reactivity and properties to the resulting hydrazones, making them valuable precursors, notably in the synthesis of indole-containing compounds via the Fischer indole synthesis.[2][3][4]
Researchers and drug development professionals will find this document to be a comprehensive resource, blending theoretical principles with practical, field-proven protocols. Our objective is to provide not just a set of instructions, but a deeper understanding of the reaction's nuances, enabling rational optimization and troubleshooting.
Reaction Mechanism and the Role of Catalysis
The formation of a hydrazone from a hydrazine and a ketone is a nucleophilic addition-elimination reaction. The reaction is typically reversible and is almost always catalyzed by an acid.[1]
Mechanism Breakdown:
-
Acid-Catalyzed Carbonyl Activation: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by an acid catalyst. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom of this compound, acting as a nucleophile, attacks the activated carbonyl carbon. The electron-donating nature of the 3,4-dimethoxybenzyl group enhances the nucleophilicity of the hydrazine, which can influence the reaction rate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine is then protonated on the hydroxyl group, forming a good leaving group (water).
-
Elimination: A lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and yielding the final hydrazone product.
The pH of the reaction medium is a critical parameter. The medium must be acidic enough to protonate the carbonyl group but not so acidic as to protonate the hydrazine, which would render it non-nucleophilic.[1] A mildly acidic environment, typically with a pH between 4 and 6, is generally optimal.[5]
Visualizing the Reaction Pathway
The following diagram illustrates the acid-catalyzed mechanism for the condensation of this compound with a generic ketone.
Caption: Acid-catalyzed hydrazone formation mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of (3,4-Dimethoxybenzyl)hydrazones. These are general guidelines and may require optimization for specific ketone substrates.
Protocol 1: General Synthesis of (3,4-Dimethoxybenzyl)hydrazones
This protocol is suitable for a wide range of aliphatic and aromatic ketones.
Materials:
-
This compound (or its hydrochloride salt)
-
Ketone of interest
-
Ethanol or Methanol (reagent grade)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber and appropriate eluent (e.g., hexane/ethyl acetate mixture)
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the ketone (1.0 equivalent) in a suitable volume of ethanol or methanol (e.g., 5-10 mL per gram of ketone).
-
Reagent Addition: Add this compound (1.0-1.1 equivalents) to the solution. If using the hydrochloride salt of the hydrazine, add one equivalent of a mild base like sodium acetate to liberate the free hydrazine.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.[5]
-
Reaction Monitoring: Stir the mixture at room temperature or heat to reflux. The choice of temperature will depend on the reactivity of the ketone. Monitor the progress of the reaction by TLC. The reaction is complete when the ketone spot is no longer visible.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the hydrazone product precipitates out of the solution, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol or methanol.
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
-
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of (3,4-Dimethoxybenzyl)hydrazones.
Caption: General experimental workflow.
Protocol 2: Purification of (3,4-Dimethoxybenzyl)hydrazones
Hydrazones can be crystalline solids or oils. The purification method will depend on the physical state of the product.
A. Purification by Recrystallization (for solid products):
-
Solvent Selection: Choose a solvent or solvent system in which the hydrazone is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, methanol, isopropanol, or mixtures such as ethyl acetate/hexane.[5]
-
Dissolution: Dissolve the crude hydrazone in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[5]
B. Purification by Column Chromatography (for oily or impure solid products):
-
Stationary and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution and Collection: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure hydrazone.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5]
Note on Purification: Unsubstituted hydrazones can sometimes be unstable on silica gel. While the benzyl group in the target molecule provides some stability, it is good practice to use a neutral stationary phase like alumina or to deactivate the silica gel with a small amount of a base like triethylamine if decomposition is observed.
Data Presentation: Influence of Reaction Conditions
The following table summarizes the expected influence of various reaction parameters on the synthesis of (3,4-Dimethoxybenzyl)hydrazones. This information can be used to optimize the reaction for a specific ketone substrate.
| Parameter | Condition | Expected Outcome on Yield and Purity | Rationale |
| Catalyst | No Catalyst | Low to moderate yield, slow reaction | The ketone carbonyl is not sufficiently activated for nucleophilic attack. |
| Acid Catalyst (e.g., Acetic Acid) | High yield, faster reaction | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.[1] | |
| Temperature | Room Temperature | Moderate yield, slower reaction | Suitable for reactive ketones. |
| Reflux | High yield, faster reaction | Provides the necessary activation energy for less reactive or sterically hindered ketones. | |
| Solvent | Protic (e.g., Ethanol, Methanol) | Good to excellent yield | Solubilizes the reactants and facilitates proton transfer steps.[6] |
| Aprotic (e.g., Toluene with Dean-Stark) | Excellent yield | Effective for driving the equilibrium towards the product by removing water. | |
| Reactant Ratio | 1:1 (Ketone:Hydrazine) | Good yield | Stoichiometric reaction. |
| Slight excess of Hydrazine | Can improve yield | Helps to minimize the formation of the azine side-product.[5] |
Troubleshooting and Field-Proven Insights
-
Low or No Reaction: If the reaction is sluggish, ensure the catalyst has been added and consider increasing the reaction temperature. For sterically hindered ketones, longer reaction times may be necessary.
-
Formation of Azine Side-Product: A common side reaction is the formation of an azine, where the hydrazone product reacts with another molecule of the ketone.[5] Using a slight excess of the hydrazine can help to suppress this.
-
Oily Product: If the hydrazone is an oil and difficult to purify, trituration with a non-polar solvent like cold hexane or pentane can sometimes induce solidification.[5]
-
Subsequent Reactions: The (3,4-Dimethoxybenzyl)hydrazones are excellent precursors for the Fischer indole synthesis.[2] The reaction is typically carried out by heating the hydrazone in the presence of a strong acid catalyst like polyphosphoric acid or zinc chloride.[2][7]
Conclusion
The condensation of this compound with ketones is a robust and versatile reaction for the synthesis of valuable hydrazone intermediates. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields and purity. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this important transformation in a research and development setting.
References
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Wikipedia. (2023, October 27). Fischer indole synthesis. In Wikipedia. [Link]
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Tạp chí Khoa học. (n.d.). STUDY ON SYNTHESIS AND STRUCTURE OF SOME HYDRAZONES FROM 3,4-DIMETHOXY-2-NITROBENZALDEHYDE. [Link]
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Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
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Kowsari, E., & Mallakmohammadi, H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
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Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Angewandte Chemie International Edition. [Link]
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Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). 3,4-Dimethoxybenzaldehyde 4-nitrophenylhydrazone. [Link]
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Al-Ostath, A. I., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. [Link]
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ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones. [Link]
- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.
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ResearchGate. (n.d.). Synthesis of N′-substituted acylhydrazine. [Link]
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Reddit. (2021). Need a purification method for a free hydrazone. [Link]
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- Google Patents. (n.d.).
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ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. [Link]
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Welsch, T., et al. (2020). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Toxins. [Link]
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Wikipedia. (2023, November 28). Hydrazone. In Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse010029 3,4-Dimethoxybenzyl Alcohol at BMRB. [Link]
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Application Notes: (3,4-Dimethoxybenzyl)hydrazine in the Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] Prominent drugs such as the anti-inflammatory agent Celecoxib and the schizophrenia treatment candidate CDPPB feature a pyrazole core, underscoring the scaffold's therapeutic relevance.[3][6] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
The synthesis of pyrazole derivatives is a mature yet continually evolving field of organic chemistry. A principal and time-honored method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8] The choice of the substituted hydrazine is critical as it directly influences the substitution pattern on the resulting pyrazole ring, which in turn dictates its biological function. This application note focuses on the strategic use of (3,4-Dimethoxybenzyl)hydrazine as a key reagent in the synthesis of novel pyrazole derivatives, exploring its unique advantages and providing detailed protocols for its application.
The Strategic Role of the (3,4-Dimethoxybenzyl) Group
The 3,4-dimethoxybenzyl moiety, often referred to as a veratryl group, is not merely a passive substituent. Its incorporation into the hydrazine reagent offers several distinct advantages in the context of pyrazole synthesis and drug design:
-
Modulation of Physicochemical Properties: The two methoxy groups significantly influence the electronic and lipophilic character of the resulting pyrazole. The electron-donating nature of the methoxy groups can impact the pKa of the pyrazole ring nitrogens and modulate the overall electron density of the molecule, which can be crucial for receptor binding.
-
Metabolic Stability: The dimethoxybenzyl group can influence the metabolic fate of the final compound. The methoxy groups can be sites for O-demethylation, a common metabolic pathway, which can be strategically utilized in prodrug design or to modulate the pharmacokinetic profile.
-
Structural Mimicry and Bioisosterism: The 3,4-dimethoxybenzyl group can act as a bioisostere for other important pharmacophores, such as catechol or other substituted phenyl rings, allowing for the exploration of structure-activity relationships.
-
Protecting Group Functionality: In more complex synthetic strategies, the p-methoxybenzyl (PMB) group, a close relative, is a well-established protecting group for nitrogen atoms.[9][10] It is stable under various reaction conditions and can be selectively cleaved, offering a handle for further functionalization of the pyrazole nitrogen.[9]
Core Synthetic Pathway: The Knorr Pyrazole Synthesis
The primary route for synthesizing pyrazole derivatives from this compound is the Knorr synthesis, which proceeds via the condensation with a 1,3-dicarbonyl compound.[7][8] This reaction is robust, generally high-yielding, and tolerates a wide range of functional groups on both the hydrazine and the dicarbonyl component.
The generally accepted mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[11][12] When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomeric pyrazoles can be formed.[7][11] The regioselectivity of the reaction can often be influenced by factors such as pH, solvent, and the steric and electronic nature of the substituents on the dicarbonyl compound.[11]
Below is a generalized workflow for this synthetic approach:
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Introduction: The Hydrazone Scaffold and the Significance of the 3,4-Dimethoxybenzyl Moiety
An Application Guide to the Synthesis of Hydrazones using (3,4-Dimethoxybenzyl)hydrazine
Prepared by: Gemini, Senior Application Scientist
The hydrazone functional group, characterized by the azomethine moiety (>C=N-NH-), is a cornerstone of modern medicinal chemistry and materials science.[1][2] Hydrazone derivatives are lauded for their straightforward synthesis, structural versatility, and a remarkably broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] Their utility also extends to organic synthesis as crucial intermediates for building complex heterocyclic systems and as ligands in coordination chemistry.[4][5]
This guide focuses on the application of a specific, high-value reagent: This compound . The inclusion of the 3,4-dimethoxybenzyl (veratryl) group is a strategic choice in molecular design. This moiety, prevalent in numerous natural products, imparts favorable physicochemical properties to the final hydrazone. The two methoxy groups can enhance solubility, modulate electronic properties, and serve as hydrogen bond acceptors, potentially improving interactions with biological targets and influencing the molecule's pharmacokinetic profile.
The purpose of these application notes is to provide researchers, chemists, and drug development professionals with a detailed, experience-driven guide to the synthesis of hydrazones using this compound. We will delve into the underlying reaction mechanism, provide robust experimental protocols, and discuss the critical aspects of product characterization and troubleshooting.
Pillar 1: Reaction Mechanism and Scientific Principles
The synthesis of a hydrazone is a classic condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone).[6] The reaction proceeds via a nucleophilic addition-elimination pathway, which is typically catalyzed by a small amount of acid.[6][7]
The Mechanism Unveiled:
-
Carbonyl Activation (Optional but Common): In the presence of an acid catalyst, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom of this compound, being a potent nucleophile, attacks the electrophilic carbonyl carbon. This step leads to the formation of a tetrahedral carbinolamine intermediate.[6]
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
-
Dehydration: The hydroxyl group of the carbinolamine intermediate is protonated, converting it into a good leaving group (water).
-
Elimination and Imine Formation: A lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond (an imine). Subsequent deprotonation of the nitrogen yields the final, stable hydrazone product.[8]
The rate-determining step is often the dehydration of the carbinolamine intermediate. The entire process is reversible, but the reaction can be driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus or by the precipitation of the hydrazone product from the reaction medium.
Pillar 2: Experimental Protocols and Workflow
Herein, we provide a reliable, step-by-step protocol for the synthesis of (3,4-Dimethoxybenzyl)hydrazones. The protocol is designed to be self-validating through clear checkpoints and expected outcomes.
Protocol 1: Standard Synthesis via Acid-Catalyzed Condensation
This method is the most common and versatile approach, suitable for a wide range of aldehyde and ketone substrates.
Materials and Reagents:
-
This compound hydrochloride
-
Aldehyde or Ketone of interest
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Buchner funnel and filter paper
-
TLC plates (Silica gel 60 F₂₅₄)
Workflow Visualization:
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the selected aldehyde or ketone (1.0 mmol) in absolute ethanol (15-20 mL).
-
Reagent Addition: To this solution, add this compound hydrochloride (1.05 mmol, 1.05 equivalents). Stir for 5 minutes to ensure good mixing.
-
Scientist's Note: Using a slight excess of the hydrazine can help drive the reaction to completion. If using the free base form of the hydrazine, the addition of hydrochloride is not needed, but the catalytic acid in the next step is still crucial.
-
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, significantly accelerating the reaction.[9]
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol). Maintain reflux for 2-6 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the spot corresponding to the starting carbonyl compound has disappeared and a new, typically lower Rf, product spot is dominant.
-
-
Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. In many cases, the hydrazone product will precipitate as a crystalline solid upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the solution can be cooled further in an ice bath to induce crystallization.
-
Work-up and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with a small amount of cold deionized water (to remove any remaining salts) and then with a small amount of cold ethanol (to remove unreacted starting materials).
-
Scientist's Note: Washing with cold solvent is critical to minimize loss of the desired product due to dissolution.
-
-
Drying: Dry the purified product under vacuum at 40-50 °C for several hours to remove all residual solvent. The result should be a stable, crystalline solid.
Pillar 3: Product Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized (3,4-Dimethoxybenzyl)hydrazone.
Key Analytical Techniques:
-
¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. Look for characteristic signals:
-
A singlet for the azomethine proton (-N=CH-) typically appearing between δ 7.5-8.5 ppm.[10]
-
Singlets for the two methoxy groups (-OCH₃) around δ 3.8-3.9 ppm.[10]
-
A singlet for the benzyl methylene protons (-CH₂-) .
-
A series of signals in the aromatic region (δ 6.8-7.8 ppm) corresponding to the protons on both aromatic rings.
-
-
IR Spectroscopy: The formation of the hydrazone is clearly indicated by:
-
Mass Spectrometry: Provides confirmation of the molecular weight of the product via the molecular ion peak [M]⁺ or protonated species [M+H]⁺.[10]
Table 1: Representative Characterization Data
The following table summarizes expected data for a model compound, (E)-1-((3,4-dimethoxybenzyl)amino)-N'-(4-nitrobenzylidene)methanimine, synthesized from 4-nitrobenzaldehyde.
| Parameter | Expected Observation | Rationale |
| Appearance | Yellow Crystalline Solid | The extended conjugation often results in a colored solid. |
| ¹H NMR (DMSO-d₆) | δ ~8.15 (s, 1H, -N=CH), δ ~7.8-8.2 (m, 4H, Ar-H), δ ~6.9-7.1 (m, 3H, Ar-H), δ ~4.5 (s, 2H, -CH₂-), δ ~3.75 (s, 6H, 2x -OCH₃) | Confirms the presence of all key functional groups and their chemical environment. |
| IR (KBr, cm⁻¹) | ~1595 (C=N stretch), ~1520 & ~1340 (NO₂ stretch) | Confirms imine bond formation and retention of the nitro group. |
| MS (ESI+) | m/z = 316.1 [M+H]⁺ | Matches the calculated molecular weight (C₁₆H₁₇N₃O₄ = 315.12 g/mol ). |
Troubleshooting and Expert Insights
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Inactive carbonyl (sterically hindered ketone), insufficient heating, or catalyst degradation. | Increase reaction time. For unreactive ketones, consider a stronger acid catalyst or higher boiling point solvent (e.g., toluene with a Dean-Stark trap). Ensure glacial acetic acid is fresh. |
| Oily Product / Failure to Crystallize | Presence of impurities or the product is intrinsically an oil at room temperature. | Attempt purification by column chromatography. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Multiple Spots on TLC | Incomplete reaction or side reactions. | Ensure the molar ratio of reactants is correct. A common side product is an azine, formed from the reaction of the hydrazone with another molecule of the aldehyde.[11] This can be minimized by using a slight excess of the hydrazine. |
| Safety | Hydrazine derivatives are potentially toxic and should be handled with care.[12] | Always conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
Conclusion
The synthesis of hydrazones from this compound is a robust and highly valuable transformation for generating compounds with significant potential in drug discovery and chemical biology. The 3,4-dimethoxybenzyl moiety provides a strategic advantage for developing novel molecular entities. By understanding the reaction mechanism and following the detailed protocols and characterization guidelines presented here, researchers can confidently and efficiently synthesize a diverse library of hydrazone derivatives for further investigation.
References
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
Science of Synthesis. (2005). Product Class 17: Hydrazones. Thieme. Retrieved from [Link]
- Asnani, A. J., et al. (2012). REVIEW OF BIOLOGICAL ACTIVITIES OF HYDRAZONES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 39-46.
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(49), 29337–29348. Retrieved from [Link]
-
Siddiqui, A. A., et al. (2011). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 3(2), 173–195. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2379. Retrieved from [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Retrieved from [Link]
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Rathore, R., et al. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Trade Science Inc. Retrieved from [Link]
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Yadav, M., et al. (2020). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. International Journal of Pharmaceutical Sciences and Research, 11(11), 5650-5655. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch, 10(4). Retrieved from [Link]
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Arslan, H., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1095-1098. Retrieved from [Link]
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SpectraBase. (n.d.). 3,4-Dimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone. Retrieved from [Link]
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Application Notes and Protocols for Reductive Amination Using (3,4-Dimethoxybenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis
Reductive amination stands as a cornerstone in the synthesis of amines, a class of compounds of paramount importance in medicinal and pharmaceutical chemistry.[1][2] This powerful transformation enables the construction of carbon-nitrogen bonds by reacting a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[3] Its widespread adoption in both academic and industrial laboratories can be attributed to its operational simplicity, broad substrate scope, and the ability to control the degree of alkylation, a common challenge with direct alkylation methods.[3]
This guide provides a comprehensive overview and a detailed experimental protocol for a specific application of this reaction: the reductive amination of carbonyl compounds using (3,4-Dimethoxybenzyl)hydrazine. The resulting N-alkyl-N'-(3,4-dimethoxybenzyl)hydrazines are valuable intermediates in organic synthesis, offering a versatile platform for further functionalization.
Mechanism and Scientific Rationale: A Two-Stage Transformation
The reductive amination process, when employing a hydrazine, proceeds through a well-defined two-stage mechanism:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to yield a stable hydrazone intermediate. This condensation is typically catalyzed by mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[4][5]
-
Reduction of the Hydrazone: The C=N double bond of the hydrazone is then selectively reduced to a single bond by a suitable reducing agent. A key advantage of this two-step sequence (which can often be performed in a single pot) is the ability to use reducing agents that are selective for the imine/iminium ion over the starting carbonyl group.[3]
dot graph ReductiveAminationMechanism { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Figure 1: General workflow for the reductive amination using a hydrazine.
Experimental Protocol: Reductive Amination of a Ketone with this compound
This protocol details a representative procedure for the reductive amination of a generic ketone. The stoichiometry and reaction times may require optimization for specific substrates.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| Ketone | - | (e.g., 1.0 g) | - | 1.0 |
| This compound hydrochloride | 218.68 | (e.g., 1.2 g) | ~5.5 | 1.1 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | (e.g., 0.41 g) | ~6.5 | 1.3 |
| Methanol (MeOH) | 32.04 | 20 mL | - | - |
| Acetic Acid (glacial) | 60.05 | ~0.3 mL | ~5.2 | ~1.0 |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | - |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | - | 3 x 30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq). Dissolve the ketone in methanol (20 mL).
-
Addition of Hydrazine: Add this compound hydrochloride (1.1 eq) to the solution. If the free base of the hydrazine is used, this step can be performed without the subsequent addition of a neutralizing base.
-
pH Adjustment and Hydrazone Formation: Add glacial acetic acid dropwise to the reaction mixture to achieve a pH of approximately 5-6. This can be monitored using pH paper. The mildly acidic conditions facilitate the formation of the hydrazone.[6] Stir the reaction mixture at room temperature for 1-2 hours to allow for complete hydrazone formation.
-
Reduction: In a separate vial, dissolve sodium cyanoborohydride (1.3 eq) in a minimal amount of methanol. Add the sodium cyanoborohydride solution dropwise to the reaction mixture at room temperature. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.[7]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting ketone and hydrazone spots and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Reaction Quench and Work-up: Once the reaction is complete (typically 12-24 hours), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. This will neutralize the remaining acid and decompose any unreacted sodium cyanoborohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-alkyl-N'-(3,4-dimethoxybenzyl)hydrazine.
dot graph ExperimentalWorkflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंद Figure 2: Step-by-step experimental workflow for the reductive amination.
Characterization of the Final Product
The structure of the purified product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.[8]
-
Infrared (IR) Spectroscopy: Can confirm the absence of the starting ketone C=O stretch and the presence of N-H stretches in the product.[9]
-
Mass Spectrometry (MS): Determines the molecular weight of the product and can provide information about its fragmentation pattern, further confirming its identity.[10]
Safety and Handling Considerations
-
Sodium Cyanoborohydride: This reagent is highly toxic and can release hydrogen cyanide gas, especially in acidic conditions. Always handle it in a fume hood and have a quench solution (e.g., sodium hypochlorite) readily available for deactivating any spills.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete hydrazone formation. | Ensure the pH is mildly acidic (5-6). Increase the reaction time for hydrazone formation. |
| Inactive reducing agent. | Use fresh sodium cyanoborohydride. | |
| Presence of starting material | Insufficient amount of reducing agent. | Increase the equivalents of sodium cyanoborohydride. |
| Short reaction time for reduction. | Extend the reaction time and monitor by TLC. | |
| Formation of side products | Over-reduction of the carbonyl group. | This is less likely with NaBH₃CN, but if it occurs, ensure the pH is not too acidic. |
| Decomposition of starting materials or product. | Perform the reaction at room temperature or lower if necessary. |
Conclusion
The reductive amination using this compound is a robust and versatile method for the synthesis of substituted hydrazines. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide array of valuable compounds for further applications in drug discovery and development.
References
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Hawbecker, B. L., Gladon, R. J., Nordeen, D. H., & Wyles, L. R. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science, 72(5), 276-280. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Wessjohann, L. A., & John, M. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry – A European Journal, e202400700. [Link]
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Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
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Al-Ostoot, F. H., & Al-Ansi, T. Y. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch, 10(4), 1-10. [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Narsimha, R., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). [Link]
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Kumar, S., & Singh, R. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry, 42(18), 15031-15035. [Link]
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Gökçe, B., et al. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Journal of Molecular Structure, 1265, 133423. [Link]
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The MJA Lab. (n.d.). Simple Metal‐Free Direct Reductive Amination Using Hydrosilatrane to Form Secondary and Tertiary Amines. Retrieved from [Link]
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Tạp chí Khoa học. (2018). STUDY ON SYNTHESIS AND STRUCTURE OF SOME HYDRAZONES FROM 3,4-DIMETHOXY-2-NITROBENZALDEHYDE. Retrieved from [Link]
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Tạp chí Khoa học. (n.d.). STUDY ON SYNTHESIS AND STRUCTURE OF SOME HYDRAZONES FROM 3,4-DIMETHOXY-2-NITROBENZALDEHYDE. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
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YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of structures, IR and NMR of some aliphatic hydrazones derived from aliphatic aldehydes and. Retrieved from [Link]
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Glasp. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN | Summary and Q&A. Retrieved from [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR, UV) studies and first-order molecular hyperpolarizabilities of 1,2-bis(3-methoxy-4-hydroxybenzylidene)hydrazine by density functional method. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
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-
New Journal of Chemistry. (2021). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. Retrieved from [Link]
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Application Note & Protocol: Synthesis of Bioactive Dimethoxy-Indole Scaffolds
A Senior Application Scientist's Guide to the Strategic Use of Substituted Hydrazines in Medicinal Chemistry
Introduction: The Indole Nucleus as a Privileged Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and its ability to participate in various biological interactions have established it as a "privileged scaffold" in drug design.[1] Indole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4]
A key strategy for constructing this vital heterocyclic system is the Fischer indole synthesis, a robust and versatile reaction discovered in 1883.[5][6][7] This method involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[6][8] By carefully selecting the substituted hydrazine and carbonyl partner, chemists can precisely engineer a wide array of functionalized indole scaffolds. This guide focuses on the synthesis of indoles bearing a dimethoxy substitution pattern, a common motif in bioactive molecules, and clarifies the critical choice of hydrazine reagent to achieve this goal.
Scientific Rationale: Reagent Selection and The Fischer Indole Mechanism
A Critical Clarification: (3,4-Dimethoxyphenyl)hydrazine vs. (3,4-Dimethoxybenzyl)hydrazine
A frequent point of confusion in indole synthesis is the distinction between arylhydrazines and aralkylhydrazines. The user's topic specified this compound. However, for the Fischer indole synthesis to proceed, the starting material must be an arylhydrazine , where the hydrazine moiety is directly bonded to the aromatic ring. The correct reagent for synthesizing a 6,7-dimethoxyindole scaffold is (3,4-Dimethoxyphenyl)hydrazine .
In an aralkylhydrazine like this compound, the aromatic ring is separated from the hydrazine group by a methylene (-CH₂-) bridge. This structural difference prevents the key step of the Fischer synthesis—the[9][9]-sigmatropic rearrangement—from occurring, as the aromatic ring is not in the correct position to participate in the cyclic transition state.[6][8][10] Therefore, this guide will proceed using the chemically appropriate and reactive starting material, (3,4-Dimethoxyphenyl)hydrazine .
The Reaction Mechanism
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations.[11] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine with a carbonyl compound (in our case, a ketone) to form the corresponding arylhydrazone. This step can be performed separately or, more commonly, in situ.[5][8][11]
-
Tautomerization: The arylhydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').[6][10]
-
[9][9]-Sigmatropic Rearrangement: This is the key, irreversible, and rate-determining step.[6] The protonated enamine undergoes a concerted electrocyclic rearrangement where the weak N-N bond is cleaved and a new C-C bond is formed between the aromatic ring and the former carbonyl carbon.[8][12]
-
Rearomatization & Cyclization: The resulting diimine intermediate loses a proton to regain aromaticity. The terminal amine then attacks the imine carbon in an intramolecular cyclization to form a five-membered aminoacetal ring.[10]
-
Ammonia Elimination: Finally, under acidic conditions, the aminoacetal eliminates a molecule of ammonia, followed by a final proton loss, to yield the stable, aromatic indole scaffold.[10][11]
Experimental Protocol: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydrocarbazole
This protocol details the synthesis of a representative bioactive scaffold from (3,4-Dimethoxyphenyl)hydrazine and cyclohexanone. The resulting tetrahydrocarbazole structure is found in various pharmacologically active compounds.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| (3,4-Dimethoxyphenyl)hydrazine HCl | C₈H₁₃ClN₂O₂ | 204.65 | 10.0 | 2.05 g | Starting Material |
| Cyclohexanone | C₆H₁₀O | 98.14 | 10.0 | 0.98 g (1.03 mL) | Starting Material |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | ~ | - | 20 g | Catalyst & Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 20 mL | Co-solvent (optional) |
| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | - | ~150 mL | Neutralization |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~200 mL | Extraction Solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | Drying Agent |
Experimental Workflow
Step-by-Step Procedure
-
Hydrazone Formation (in situ): In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (3,4-Dimethoxyphenyl)hydrazine hydrochloride (2.05 g, 10.0 mmol), cyclohexanone (1.03 mL, 10.0 mmol), and glacial acetic acid (20 mL).[5][13]
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes. The solution may change color as the hydrazone forms.
-
Cyclization: Carefully add polyphosphoric acid (20 g) to the flask with stirring. The mixture will become viscous.
-
Heating: Immerse the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously for 2-3 hours.[13]
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system. The disappearance of the starting hydrazone and the appearance of a new, UV-active spot for the indole product indicates completion.
-
Workup - Quenching: Remove the flask from the oil bath and allow it to cool to approximately 60-70 °C. Carefully and slowly pour the viscous reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the evolution of CO₂ ceases and the pH is neutral (~7-8). A solid precipitate of the crude product should form.
-
Isolation: Collect the crude solid by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).[13]
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of Hexane:EtOAc) to yield the pure 6,7-Dimethoxy-1,2,3,4-tetrahydrocarbazole.
Characterization and Data Interpretation
The synthesized compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | (400 MHz, CDCl₃): Signals for aromatic protons (~6.5-7.0 ppm), methoxy groups (~3.9 ppm, two singlets), and aliphatic protons of the cyclohexene ring. The indole N-H proton will appear as a broad singlet at a downfield chemical shift (>8.0 ppm).[9] |
| ¹³C NMR | (100 MHz, CDCl₃): Signals for aromatic carbons (including two C-O carbons at ~140-150 ppm), methoxy carbons (~56 ppm), and aliphatic carbons of the fused ring.[9] |
| IR | (KBr, cm⁻¹): A characteristic sharp peak for the N-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and strong C-O stretches for the methoxy groups (~1200-1250 cm⁻¹). |
| Mass Spec | (ESI+): Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₄H₁₇NO₂ = 231.29 g/mol ). |
Bioactivity, Applications, and Troubleshooting
-
Bioactive Potential: The 6,7-dimethoxy-tetrahydrocarbazole scaffold is a key intermediate for synthesizing compounds with potential anticancer, anti-inflammatory, and neuroprotective activities. The methoxy groups can enhance lipophilicity and modulate binding to biological targets.[14]
-
Troubleshooting:
-
Low Yield: Ensure the acid catalyst is fresh and anhydrous. Incomplete hydrazone formation or decomposition at excessively high temperatures can lower yields.
-
Side Products: If using unsymmetrical ketones, regioisomeric indole products may form.[8] The choice of acid and reaction conditions can influence selectivity.
-
Difficult Workup: PPA can be challenging to handle. Ensure it is fully quenched and neutralized before extraction to avoid emulsions.
-
References
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Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]
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Application Notes and Protocols for the Utilization of (3,4-Dimethoxybenzyl)hydrazine in the Preparation of Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that can circumvent existing resistance mechanisms. The scientific community is actively exploring diverse chemical scaffolds that can serve as foundational frameworks for new drugs. Among these, hydrazine derivatives have emerged as particularly versatile building blocks due to their reactivity and ability to form a wide array of heterocyclic compounds with significant biological activity.[1] This guide focuses on the strategic application of (3,4-dimethoxybenzyl)hydrazine, a readily accessible precursor, in the synthesis of potent antimicrobial agents. The dimethoxybenzyl moiety is of particular interest as it is a common feature in numerous biologically active natural products and synthetic compounds, often contributing to favorable pharmacokinetic properties and target interactions.
This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthetic routes from this compound to key antimicrobial pharmacophores, including Schiff bases, pyrazoles, and 1,3,4-thiadiazoles. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a logical framework for the evaluation of these novel compounds.
From Precursor to Platform: The Synthesis of the Key Intermediate, 3,4-Dimethoxybenzohydrazide
The primary synthetic utility of this compound in this context is its conversion to the more versatile intermediate, 3,4-dimethoxybenzohydrazide. This transformation provides a reactive acylhydrazide functional group that is amenable to a wide range of subsequent chemical modifications. While a direct, one-step conversion is not commonly reported, a reliable two-step sequence is employed. First, this compound is oxidized to 3,4-dimethoxybenzaldehyde. This aldehyde is then esterified, typically to the methyl ester, which readily undergoes hydrazinolysis to yield the target 3,4-dimethoxybenzohydrazide.
Protocol 1: Synthesis of 3,4-Dimethoxybenzohydrazide
Step A: Oxidation of this compound to 3,4-Dimethoxybenzaldehyde
-
Rationale: A mild oxidizing agent is chosen to selectively convert the hydrazine to the corresponding aldehyde without over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an effective and common reagent for this purpose.
-
Procedure:
-
Suspend this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add activated manganese dioxide (5-10 equivalents) portion-wise with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Wash the celite pad with additional solvent.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude 3,4-dimethoxybenzaldehyde, which can be purified by column chromatography if necessary.
-
Step B: Esterification of 3,4-Dimethoxybenzaldehyde and Subsequent Hydrazinolysis
-
Rationale: The conversion of the aldehyde to a methyl ester, followed by reaction with hydrazine hydrate, is a standard and high-yielding method for the preparation of benzohydrazides.[2]
-
Procedure:
-
The crude 3,4-dimethoxybenzaldehyde from the previous step is first oxidized to 3,4-dimethoxybenzoic acid using a standard oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent.
-
The resulting 3,4-dimethoxybenzoic acid (1 equivalent) is dissolved in methanol.
-
A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours.
-
The reaction is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to give methyl 3,4-dimethoxybenzoate.[2]
-
The methyl 3,4-dimethoxybenzoate (1 equivalent) is then dissolved in ethanol, and hydrazine hydrate (3-5 equivalents) is added.[2][3]
-
The mixture is refluxed for 2.5 to 4 hours, with the progress monitored by TLC.[3]
-
Upon completion, the reaction mixture is cooled, and the resulting crystalline precipitate of 3,4-dimethoxybenzohydrazide is collected by filtration, washed with cold water or ethanol, and dried. The yield is typically quantitative.[3]
-
Application in the Synthesis of Antimicrobial Schiff Bases (Hydrazones)
Schiff bases, characterized by the azomethine group (-N=CH-), are a cornerstone in medicinal chemistry, with many derivatives exhibiting potent antimicrobial properties.[4][5][6] The 3,4-dimethoxybenzohydrazide intermediate is an excellent substrate for the synthesis of a diverse library of Schiff bases through condensation with various aromatic and heterocyclic aldehydes.
Protocol 2: General Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives
-
Rationale: This acid-catalyzed condensation reaction is a straightforward and efficient method for forming the hydrazone linkage. The choice of aldehyde allows for systematic structural modifications to explore structure-activity relationships (SAR).[2]
-
Procedure:
-
Dissolve 3,4-dimethoxybenzohydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the desired substituted aromatic or heterocyclic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature or in an ice bath.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol, methanol, or DMF) to afford the pure Schiff base derivative.[2]
-
Structure-Activity Relationship (SAR) Insights for Schiff Base Derivatives
Systematic studies on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have provided valuable insights into their antimicrobial activity.[2]
-
Effect of Substituents on the Benzylidene Ring:
-
Electron-donating groups: The presence of an amino group at the para-position of the benzylidene ring (compound 4a in some studies) has been shown to exhibit excellent antifungal activity against C. albicans.[2]
-
Electron-withdrawing groups: Halogen substitutions, such as a 3,4-dichloro substitution (compound 4h ), can significantly enhance antibacterial activity, particularly against S. aureus and S. typhi.[2]
-
Heterocyclic Rings: Incorporation of a quinolinyl side-chain (compound 4i ) has demonstrated superior activity against A. baumannii and E. coli.[2]
-
Application in the Synthesis of Antimicrobial Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds that are well-documented to possess a broad spectrum of biological activities, including antibacterial and antifungal properties.[7][8][9][10][11] The 3,4-dimethoxybenzohydrazide intermediate can be utilized in cyclization reactions to form pyrazole-containing molecules.
Protocol 3: Synthesis of Pyrazole Derivatives via Condensation with 1,3-Diketones
-
Rationale: The Paal-Knorr synthesis is a classic and reliable method for constructing pyrazole rings. The reaction involves the condensation of a hydrazine (or in this case, a hydrazide) with a 1,3-dicarbonyl compound, leading to cyclization and dehydration.
-
Procedure:
-
Dissolve 3,4-dimethoxybenzohydrazide (1 equivalent) in glacial acetic acid or ethanol.
-
Add a 1,3-dicarbonyl compound, such as acetylacetone or a substituted benzoylacetone (1 equivalent).
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and purified by recrystallization to yield the N-acyl pyrazole derivative.
-
Application in the Synthesis of Antimicrobial 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is another important pharmacophore known for its diverse biological activities, including antimicrobial effects.[12][13][14][15][16] Derivatives can be synthesized from 3,4-dimethoxybenzohydrazide through cyclization with a source of sulfur and carbon.
Protocol 4: Synthesis of 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazoles
-
Rationale: This reaction proceeds through an initial formation of a thiosemicarbazide intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole ring.
-
Procedure:
-
Reflux a mixture of 3,4-dimethoxybenzohydrazide (1 equivalent) and potassium thiocyanate (1.2 equivalents) in the presence of hydrochloric acid for several hours to form the thiosemicarbazide intermediate.
-
Isolate the thiosemicarbazide.
-
Add the isolated thiosemicarbazide to cold, concentrated sulfuric acid with stirring.
-
Allow the mixture to stand at room temperature for a specified time, then pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia solution) to precipitate the 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole.
-
Filter, wash with water, and recrystallize the product.
-
Protocols for Antimicrobial Evaluation
Once synthesized, the novel compounds must be evaluated for their antimicrobial efficacy. Standardized methods are crucial for obtaining reproducible and comparable data.
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Rationale: This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is considered a gold-standard technique for susceptibility testing.
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin or ceftriaxone), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Protocol 6: Determination of Minimum Bactericidal Concentration (MBC)
-
Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a follow-up to the MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills).
-
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no colony formation on the agar plate.
-
Data Presentation: Quantitative Summary of Antimicrobial Activity
Effective data management is crucial for comparing the efficacy of novel compounds. The following table provides a standardized format for presenting MIC and MBC data, populated with representative data from the literature for N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives.[2]
| Compound ID | Substituent (R) on Benzylidene | Test Microorganism | MIC (µM) | MBC (µM) | Standard (Ceftriaxone) MIC (µM) |
| 4a | 4-NH₂ | S. aureus | 26.11 | 104.60 | 3.52 |
| 4a | 4-NH₂ | C. albicans | 26.11 | 104.60 | - |
| 4h | 3,4-di-Cl | S. typhi | 12.07 | - | 14.08 |
| 4h | 3,4-di-Cl | S. aureus | 5.88 | 96.87 | 3.52 |
| 4i | quinolin-4-yl | A. baumanii | 11.64 | 186.50 | - |
| 4i | quinolin-4-yl | E. coli | 23.30 | 186.50 | - |
Note: Data is adapted from reference[2]. "-" indicates data not reported or not applicable.
Conclusion and Future Directions
This compound serves as an excellent and cost-effective starting material for the synthesis of a variety of heterocyclic compounds with promising antimicrobial activities. The key intermediate, 3,4-dimethoxybenzohydrazide, is a versatile platform for generating libraries of Schiff bases, pyrazoles, and thiadiazoles. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate novel antimicrobial agents based on this scaffold. Future work should focus on expanding the structural diversity of the synthesized derivatives, exploring their mechanisms of action, and conducting in vivo efficacy and toxicity studies to identify lead candidates for further drug development.
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]
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Synthesis of 3,4-dimethoxybenzoic acid hydrazide. PrepChem. [Link]
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Al-Warhi, T., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Frontiers in Cellular and Infection Microbiology. [Link]
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Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. ResearchGate. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL 3,4-DISUBSTITUTED PYRAZOLE DERIVATIVES. Semantic Scholar. [Link]
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Shawali, A. S., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]
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Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [Link]
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Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ResearchGate. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
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Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. [Link]
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Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules. [Link]
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Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Applied Pharmaceutical Science. [Link]
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ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF HYDRAZINE DERIVATIVES AND THEIR METAL COMPLEXES: A COMPARATIVE STUDY. ResearchGate. [Link]
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Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method. ResearchGate. [Link]
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Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Journal of Pharmaceutical Chemistry. [Link]
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A Structure Activity Relationship Study of 3,4′-Dimethoxyflavone for ArlRS Inhibition in Staphylococcus aureus. National Institutes of Health. [Link]
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SYNTHESIS, CHARACTRIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASES DERIVED FROM PHENYL HYDRAZINE DERIVATIVES AND THEIR Cu (II) and Zn (II) COMPLEXES. ChemRxiv. [Link]
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Synthesis characterization and antibacterial activities study of 2-[(3,4-dimethoxy-benzylidene)-amino]-ethanol Schiff base. Semantic Scholar. [Link]
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The synthesis route of the title compound. ResearchGate. [Link]
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Synthesis, Crystal Structure, DFT Studies and Evaluation of the Antioxidant Activity of 3,4-Dimethoxybenzenamine Schiff Bases. MDPI. [Link]
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The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. [Link]
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Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. National Institutes of Health. [Link]
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Application Notes and Protocols for the Development of Anticancer Compounds from (3,4-Dimethoxybenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Promise of (3,4-Dimethoxybenzyl)hydrazine in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge in medicinal chemistry. The hydrazone scaffold (-C=N-NH-) has emerged as a privileged pharmacophore due to its synthetic accessibility and diverse biological activities, including potent anticancer effects.[1][2] This guide focuses on a specific, yet highly promising, starting material: This compound . The dimethoxy substitution on the benzyl ring is a key structural motif found in numerous natural and synthetic compounds with established anticancer properties, suggesting that its incorporation into a hydrazone framework could yield a new generation of potent cytotoxic agents.[3]
This document provides a comprehensive, experience-driven framework for the synthesis, characterization, and biological evaluation of novel anticancer compounds derived from this compound. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols, and offer insights into the interpretation of results, empowering researchers to explore the full therapeutic potential of this exciting chemical scaffold.
I. Synthetic Strategy: The Gateway to Novel Chemical Entities
The primary synthetic route to novel anticancer agents from this compound involves the formation of Schiff bases, also known as hydrazones, through condensation with a diverse library of aldehydes and ketones. This reaction is typically straightforward and allows for the rapid generation of a multitude of derivatives for biological screening.[4]
Core Reaction Principle:
The lone pair of electrons on the terminal nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to yield the stable hydrazone product.[5]
Caption: General reaction scheme for hydrazone synthesis.
Protocol 1: General Synthesis of (3,4-Dimethoxybenzyl)hydrazone Derivatives
This protocol outlines a general procedure for the synthesis of a library of hydrazone derivatives from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic aldehyde (1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.[6]
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterization: The structure of the synthesized hydrazone should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. In Vitro Anticancer Activity Screening: Identifying Lead Compounds
The initial assessment of the anticancer potential of the newly synthesized (3,4-Dimethoxybenzyl)hydrazone derivatives is performed through in vitro cytotoxicity assays against a panel of human cancer cell lines.[7] This step is crucial for identifying lead compounds with potent and selective anticancer activity.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Synthesized hydrazone derivatives
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Normal human cell line (e.g., HEK-293) for selectivity assessment
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized hydrazone derivatives in the cell culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the compound solutions to the respective wells and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solutions at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Summarizing Cytotoxicity Data
The IC₅₀ values of the most promising (3,4-Dimethoxybenzyl)hydrazone derivatives should be summarized in a table for easy comparison.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| DM-H-01 | MCF-7 (Breast) | 8.5 ± 0.7 |
| A549 (Lung) | 12.3 ± 1.1 | |
| HCT116 (Colon) | 9.8 ± 0.9 | |
| HEK-293 (Normal) | > 100 | |
| DM-H-02 | MCF-7 (Breast) | 5.2 ± 0.4 |
| A549 (Lung) | 7.1 ± 0.6 | |
| HCT116 (Colon) | 6.5 ± 0.5 | |
| HEK-293 (Normal) | 85.4 ± 7.2 |
III. Elucidating the Mechanism of Action: Unveiling the "How"
Once lead compounds with significant cytotoxic activity are identified, the next critical step is to investigate their mechanism of action. Understanding how these compounds induce cancer cell death is essential for their further development as therapeutic agents. Many anticancer hydrazones have been shown to induce apoptosis, or programmed cell death.[9]
Protocol 3: Apoptosis Induction Assessment by Annexin V-FITC/PI Staining
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Lead hydrazone compound(s)
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the lead hydrazone compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizing the Apoptotic Pathway
Caption: Putative apoptotic signaling pathway.
IV. In Vivo Efficacy Studies: The Bridge to Clinical Relevance
Promising lead compounds identified through in vitro studies must be evaluated in animal models to assess their in vivo efficacy and toxicity. Human tumor xenograft models in immunodeficient mice are a standard preclinical model for this purpose.
Protocol 4: Human Tumor Xenograft Model
Materials:
-
Lead hydrazone compound
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the lead hydrazone compound to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
V. Structure-Activity Relationship (SAR) Studies: Rational Drug Design
Systematic modification of the lead hydrazone structure and evaluation of the resulting changes in biological activity can provide valuable insights into the structure-activity relationship (SAR). This information is crucial for the rational design of more potent and selective anticancer agents.[10]
Key Areas for Modification:
-
Substituents on the aromatic ring of the aldehyde/ketone: Varying the electronic and steric properties of substituents can significantly impact activity. For example, electron-withdrawing groups may enhance activity in some cases, while electron-donating groups may be beneficial in others.[10]
-
Heterocyclic aldehydes/ketones: Introducing heterocyclic rings can modulate the compound's physicochemical properties and introduce new binding interactions with biological targets.
-
The hydrazone linker: Modifications to the linker, although less common, could be explored to alter the compound's flexibility and conformational preferences.
By systematically exploring the chemical space around the (3,4-Dimethoxybenzyl)hydrazone core, researchers can optimize the anticancer properties of this promising class of compounds.
VI. Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The synthetic accessibility of its derivatives, coupled with the proven anticancer potential of the dimethoxybenzyl and hydrazone moieties, makes this an attractive area for further investigation. The protocols and strategies outlined in this guide provide a robust framework for researchers to embark on this exciting journey of drug discovery. Future efforts should focus on expanding the library of derivatives, elucidating their precise molecular targets, and optimizing their pharmacokinetic and pharmacodynamic properties to translate these promising laboratory findings into clinically effective cancer therapies.
References
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Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents. PubMed. Available from: [Link]
-
Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. PubMed. Available from: [Link]
-
Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. MDPI. Available from: [Link]
-
Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. PubMed. Available from: [Link]
-
Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Publishing. Available from: [Link]
-
Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Nature. Available from: [Link]
-
PQM-75: A N-benzyl-piperidine Acyl-hydrazone Derivative with Antiproliferative Activity on HepG2 Cells by Promoting M-phase Arrest. Revista Virtual de Química. Available from: [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PubMed. Available from: [Link]
-
Biological Activities of Hydrazone Derivatives. PMC - PubMed Central. Available from: [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed. Available from: [Link]
-
Synthesis of Dihydrazones as Potential Anticancer and DNA Binding Candidates: A Validation by Molecular Docking Studies. PubMed. Available from: [Link]
-
3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency. PMC - PubMed Central. Available from: [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. Available from: [Link]
-
Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. ResearchGate. Available from: [Link]
-
Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Bentham Science. Available from: [Link]
-
Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. ResearchGate. Available from: [Link]
-
Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. PMC - NIH. Available from: [Link]
-
Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver. Available from: [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available from: [Link]
-
Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. Available from: [Link]
-
19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Chemistry LibreTexts. Available from: [Link]
-
What happens when aldehyde reacts with hydrazine?. Quora. Available from: [Link]
Sources
- 1. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells | Bentham Science [benthamscience.com]
- 3. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Dihydrazones as Potential Anticancer and DNA Binding Candidates: A Validation by Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of (3,4-Dimethoxybenzyl)hydrazine in Advanced Material Science: Application Notes and Protocols
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the burgeoning applications of (3,4-Dimethoxybenzyl)hydrazine in material science. With full editorial control, this document is structured to provide not just procedural steps, but a deep, causal understanding of the experimental choices, ensuring a self-validating system of protocols grounded in authoritative scientific literature.
Introduction: The Unique Chemical Potential of this compound
This compound, often supplied as its hydrochloride salt, is a highly valuable bifunctional molecule.[1] Its utility in material science stems from the synergistic interplay of its two key structural features: the reactive hydrazine moiety and the electron-rich 3,4-dimethoxybenzyl group. The hydrazine group provides a versatile handle for covalent modification through the formation of stable hydrazone linkages with aldehydes and ketones.[2] Concurrently, the dimethoxybenzyl component imparts desirable electronic and physical properties to the resulting materials, including potential for fluorescence and electrochemical activity. This unique combination makes it an attractive building block for a new generation of functional materials.
Core Application I: Surface Functionalization of Nanoparticles for Biomedical Applications
The ability to tailor the surface chemistry of nanoparticles is paramount for their application in targeted drug delivery, bio-sensing, and diagnostics. This compound serves as an excellent linker for the covalent attachment of therapeutic agents or targeting ligands to nanoparticle surfaces. A particularly promising application lies in the development of pH-responsive drug delivery systems.
Scientific Rationale
The formation of a hydrazone bond between a hydrazine-functionalized nanoparticle and a ketone- or aldehyde-containing drug molecule is a cornerstone of this application.[3][4][5] This bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under the mildly acidic conditions characteristic of the tumor microenvironment or endosomal compartments (pH 5.0-6.5). This pH-dependent cleavage allows for the targeted release of the drug payload specifically at the desired site of action, minimizing off-target toxicity.[3] The 3,4-dimethoxybenzyl group can further influence the hydrophobicity and electronic properties of the nanoparticle surface.
Experimental Protocol: Functionalization of Silica-Coated Magnetic Nanoparticles
This protocol details the steps for functionalizing silica-coated magnetite (Fe₃O₄@SiO₂) nanoparticles with this compound, preparing them for conjugation with a carbonyl-containing therapeutic agent.
Materials:
-
Silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂)
-
This compound hydrochloride[1]
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Carboxy-terminated polyethylene glycol (COOH-PEG)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
Procedure:
-
Carboxylation of Nanoparticles:
-
Disperse Fe₃O₄@SiO₂ nanoparticles in a solution of COOH-PEG in anhydrous DMF.
-
Sonicate for 30 minutes to ensure uniform dispersion.
-
Stir the mixture at room temperature for 24 hours to allow for the covalent attachment of the PEG chains to the silica surface.
-
Collect the carboxylated nanoparticles using an external magnet and wash repeatedly with DMF and then deionized water to remove unreacted reagents.
-
-
Activation of Carboxyl Groups:
-
Resuspend the carboxylated nanoparticles in PBS (pH 7.4).
-
Add EDC and NHS to the suspension to activate the terminal carboxyl groups.
-
Incubate the mixture at room temperature for 30 minutes with gentle shaking.
-
-
Hydrazine Functionalization:
-
Dissolve this compound hydrochloride in PBS (pH 7.4) and add it to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous mixing.
-
Collect the hydrazine-functionalized nanoparticles with a magnet and wash thoroughly with PBS (pH 7.4) to remove excess hydrazine and by-products.
-
-
Drug Conjugation (Example with Doxorubicin):
-
Disperse the hydrazine-functionalized nanoparticles in a suitable buffer.
-
Add the aldehyde or ketone-containing drug (e.g., Doxorubicin) to the suspension.
-
Stir the mixture at room temperature for 24 hours to facilitate the formation of the hydrazone linkage.
-
Purify the drug-conjugated nanoparticles by magnetic separation and repeated washing.
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the characteristic C=N stretch of the hydrazone bond.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticle surface.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability of the functionalized nanoparticles.
Core Application II: Development of Hydrazone-Based Chemosensors
The formation of hydrazones from this compound and specific aldehydes can lead to compounds with unique photophysical properties, making them suitable for the development of chemosensors.[6][7] The sensing mechanism often relies on a change in color (colorimetric) or fluorescence upon interaction with an analyte.
Scientific Rationale
The electronic properties of the 3,4-dimethoxybenzyl group, coupled with a suitable chromophoric or fluorophoric aldehyde, can create a conjugated system in the resulting hydrazone. The interaction of this hydrazone with a target analyte can modulate the electronic structure of the molecule, leading to a detectable change in its absorption or emission spectrum. For instance, the deprotonation of the N-H proton of the hydrazone by an anionic analyte can lead to a significant color change.[6]
Experimental Protocol: Synthesis of a (3,4-Dimethoxybenzyl)hydrazone for Anion Sensing
This protocol outlines the synthesis of a simple hydrazone from this compound and 4-nitrobenzaldehyde, a common building block in chemosensor design.
Materials:
-
This compound hydrochloride[1]
-
4-Nitrobenzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution of Reactants:
-
Dissolve this compound hydrochloride in ethanol. If the hydrochloride salt is used, add a molar equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free hydrazine.
-
In a separate flask, dissolve 4-nitrobenzaldehyde in ethanol.
-
-
Condensation Reaction:
-
Add the 4-nitrobenzaldehyde solution to the this compound solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The hydrazone product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone.
-
Characterization and Sensing Studies:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized hydrazone.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties of the hydrazone and its response to various analytes (e.g., anions like fluoride or cyanide) in a suitable solvent.
Core Application III: Incorporation into Polymeric Materials
This compound can be integrated into polymer structures to impart specific functionalities.[8][9] It can be used as a monomer in polymerization reactions or as a modifying agent for pre-existing polymers.
Scientific Rationale
The hydrazine group can react with difunctional aldehydes or ketones to form polyhydrazones, a class of polymers known for their thermal stability and chelating properties. Alternatively, the hydrazine moiety can be used to graft the 3,4-dimethoxybenzyl group onto a polymer backbone containing reactive sites (e.g., aldehyde or ketone groups), thereby modifying the polymer's surface properties, such as hydrophobicity and refractive index.
Experimental Protocol: Synthesis of a Polyhydrazone
This protocol describes the synthesis of a polyhydrazone through the condensation of this compound with terephthalaldehyde.
Materials:
-
This compound hydrochloride[1]
-
Terephthalaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
Procedure:
-
Monomer Preparation:
-
Dissolve this compound hydrochloride and a molar equivalent of triethylamine in DMSO.
-
In a separate flask, dissolve an equimolar amount of terephthalaldehyde in DMSO.
-
-
Polycondensation:
-
Slowly add the terephthalaldehyde solution to the this compound solution with vigorous stirring under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to 80-100 °C and maintain for 24-48 hours.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Collect the polymer by filtration, wash extensively with the non-solvent to remove unreacted monomers and oligomers, and dry under vacuum.
-
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the polyhydrazone.
Data Presentation
| Property | This compound hydrochloride |
| CAS Number | 3903-96-6[1] |
| Molecular Formula | C₉H₁₄N₂O₂ · HCl |
| Molecular Weight | 218.68 g/mol [1] |
| Physical Form | Solid[1] |
| Purity | ≥95%[1] |
Visualizations
Workflow for Nanoparticle Functionalization
Caption: Workflow for the functionalization of nanoparticles.
Synthesis of a Hydrazone-Based Chemosensor
Caption: Synthesis of a hydrazone-based chemosensor.
References
-
Conjugation of hydrazine to PEGylated silica-coated magnetite nanoparticles as pH-responsive magnetic nanocarriers for covalent loading and controlled release of doxorubicin. PubMed. Available at: [Link]
-
Magnetic Nanoclusters Stabilized with Poly[3,4-Dihydroxybenzhydrazide] as Efficient Therapeutic Agents for Cancer Cells Destruction. MDPI. Available at: [Link]
-
3,4-Dimethoxybenzaldehyde 4-nitrophenylhydrazone. ResearchGate. Available at: [Link]
-
Conjugation of Hydrazine to PEGylated Silica-Coated Magnetite Nanoparticles as pH- Responsive Magnetic Nanocarriers for Covalent Loading and Controlled Release of Doxorubicin. ResearchGate. Available at: [Link]
-
Synthesis of Hydrazone Based Ion Sensor and Photophysical Characterization. ResearchGate. Available at: [Link]
-
Hydrazine-Modified Starch Coated Magnetic Nanoparticles as an Effective pH-Responsive Nanocarrier for Doxorubicin Delivery. ResearchGate. Available at: [Link]
-
Advancing The Functional Diversity of Hydrazone Photoswitches. Dartmouth College. Available at: [Link]
-
Preparation of polybenzoxazine-functionalized Fe3O4 nanoparticles through in situ Diels–Alder polymerization for high performance magnetic polybenzoxazine/Fe3O4 nanocomposites. ResearchGate. Available at: [Link]
-
Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. PubMed. Available at: [Link]
-
Heterocyclic biphenyl-based fluorochrome sensor for rapid hydrazine detection: design, synthesis, single crystal XRD, and DFT studies. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Application of Polymer-Based Materials. MDPI. Available at: [Link]
-
STUDY ON SYNTHESIS AND STRUCTURE OF SOME HYDRAZONES FROM 3,4-DIMETHOXY-2-NITROBENZALDEHYDE. ResearchGate. Available at: [Link]
-
Polymers Synthesis and Characterization. MDPI. Available at: [Link]
Sources
- 1. This compound hydrochloride | 3903-96-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Conjugation of hydrazine to PEGylated silica-coated magnetite nanoparticles as pH-responsive magnetic nanocarriers for covalent loading and controlled release of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic biphenyl-based fluorochrome sensor for rapid hydrazine detection: design, synthesis, single crystal XRD, and DFT studies - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,4-Dimethoxybenzyl)hydrazine
Welcome to the technical support center for the synthesis of (3,4-Dimethoxybenzyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your experimental outcomes.
Overview of the Primary Synthetic Route
The most common and direct method for synthesizing this compound involves the nucleophilic substitution of 3,4-dimethoxybenzyl chloride with hydrazine. This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact yield and purity. The general scheme involves reacting the benzyl chloride precursor with an excess of hydrazine hydrate, often in a protic solvent like ethanol.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields are a frequent issue in this synthesis and can originate from several factors. A systematic approach to identifying the root cause is essential for optimization. The main areas to investigate are incomplete reactions, competing side reactions, and product degradation.
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Increase Molar Excess of Hydrazine: Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents). This shifts the equilibrium towards the desired monosubstituted product and helps to outcompete the formation of the dibenzylated side product.[1]
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (3,4-dimethoxybenzyl chloride) is still present, extend the reaction time.
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60°C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions and decomposition.
-
-
-
Side Reactions: The formation of undesired byproducts consumes your starting materials and complicates purification.
-
Troubleshooting:
-
Control Temperature: The primary side product is often the N,N'-bisthis compound. Maintaining a lower reaction temperature and ensuring a large excess of hydrazine can suppress this dialkylation.
-
Slow Addition: Add the 3,4-dimethoxybenzyl chloride solution dropwise to the hydrazine solution. This maintains a high concentration of hydrazine relative to the benzyl chloride throughout the reaction, minimizing dialkylation.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of hydrazine.
-
-
-
Product Degradation: Hydrazine derivatives can be unstable under certain work-up conditions.
-
Troubleshooting:
-
Low-Temperature Work-up: Perform aqueous work-up and extractions at a lower temperature (e.g., using an ice bath) to minimize degradation.
-
Avoid Strong Bases: If a base is needed for neutralization, use a mild one like sodium bicarbonate rather than strong hydroxides.
-
-
Table 1: Summary of Troubleshooting Strategies for Low Yield
| Potential Cause | Parameter to Adjust | Recommended Action | Rationale |
| Incomplete Reaction | Reagent Stoichiometry | Increase hydrazine hydrate to 5-10 eq. | Shifts equilibrium towards product formation.[1] |
| Reaction Time / Temp. | Monitor by TLC; increase time or gently heat (40-60°C). | Ensures reaction goes to completion without significant side reactions. | |
| Side Reactions | Reagent Addition | Add benzyl chloride dropwise to hydrazine. | Maintains a high hydrazine-to-substrate ratio, suppressing dialkylation. |
| Reaction Temperature | Maintain a controlled, moderate temperature. | Higher temperatures can favor the formation of azine and other byproducts.[1] | |
| Product Degradation | Work-up Conditions | Use cold solutions and mild reagents (e.g., NaHCO₃). | Hydrazines can be sensitive to heat and strong pH changes. |
Question 2: I am observing multiple spots on my TLC plate. What are the likely impurities and how can I purify my compound?
Answer:
The presence of multiple spots on a TLC plate is indicative of impurities. In this synthesis, common byproducts include unreacted starting material, hydrolysis products, and dialkylated species.
Likely Impurities:
-
Unreacted 3,4-Dimethoxybenzyl Chloride: A non-polar spot, typically with a high Rf value.
-
Veratryl Alcohol (3,4-Dimethoxybenzyl Alcohol): Formed from the hydrolysis of the benzyl chloride. Its polarity is intermediate.
-
N,N'-bisthis compound: The dialkylated side product. It is less polar than the desired product.
-
Veratraldehyde Azine: Formed from the oxidation of the product or reaction with any contaminant veratraldehyde. This is often a brightly colored (yellow/orange) and less polar impurity.
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for separating the basic hydrazine product from neutral impurities like the starting material, alcohol, and dialkylated hydrazine.[1]
Protocol for Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer contains the neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly basify it with a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10.
-
The free hydrazine product will precipitate or can be extracted back into a fresh organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (0.5-1%) can be effective. The triethylamine prevents the acidic silica from streaking or retaining the basic product.
Caption: Troubleshooting logic for synthesis optimization.
Question 3: My final product appears unstable and darkens over time. How should I properly handle and store it?
Answer:
Hydrazines as a class of compounds are susceptible to aerial oxidation, which often leads to the formation of colored impurities and degradation. This compound is no exception.
Storage Recommendations:
-
Inert Atmosphere: For long-term storage, the compound should be placed in a vial, the headspace flushed with an inert gas like argon or nitrogen, and then sealed tightly.[1]
-
Low Temperature: Store the vial at a low temperature, preferably -20°C.
-
Protection from Light: Keep the container in a dark place or use an amber vial to prevent light-induced decomposition.
-
Storage as a Salt: For maximum stability, consider converting the free base into its hydrochloride salt. Salts of hydrazines are generally more crystalline, less sensitive to air, and have a longer shelf life.[2] The hydrochloride salt can be prepared by dissolving the purified free base in a minimal amount of a solvent like ether or isopropanol and adding a solution of HCl in the same solvent.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for this synthesis?
A1: The following is a standard laboratory-scale protocol.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add hydrazine hydrate (N₂H₄·H₂O, ~5-10 equivalents) and ethanol (to make an ~1-2 M solution of hydrazine). Place the flask in a water bath.
-
Substrate Addition: Dissolve 3,4-dimethoxybenzyl chloride (1 equivalent) in a minimal amount of ethanol.[3][4] Add this solution to the dropping funnel.
-
Reaction: While stirring the hydrazine solution, add the 3,4-dimethoxybenzyl chloride solution dropwise over 30-60 minutes. Maintain the internal temperature below 40°C.
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol. Add deionized water and extract the crude product with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts and proceed with the acid-base extraction protocol described in the troubleshooting section above to isolate the pure product.
Q2: Which analytical techniques are best for confirming the structure and purity of the product?
A2: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. Expect to see signals for the two methoxy groups, the aromatic protons, the benzylic CH₂ group, and the NH/NH₂ protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared Spectroscopy (IR): Shows characteristic N-H stretching frequencies for the hydrazine moiety and C-O stretches for the methoxy groups.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound with high accuracy.[1]
Q3: What are the primary safety concerns for this synthesis?
A3: Both the starting materials and the product have significant hazards that require careful handling.
-
Hydrazine Hydrate: Is highly corrosive, toxic upon inhalation and skin contact, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood while wearing appropriate PPE, including gloves, a lab coat, and chemical safety goggles.
-
3,4-Dimethoxybenzyl Chloride: Like other benzyl halides, it is a lachrymator (causes tearing) and is corrosive. Handle it exclusively in a fume hood.
-
General Precautions: Ensure all glassware is properly secured. Be prepared for potential exotherms during reagent addition by using an ice/water bath for cooling.
References
-
PrepChem. (n.d.). Synthesis of 3,4-dimethoxybenzoic acid hydrazide. Retrieved from PrepChem.com website: [Link]
-
PrepChem. (n.d.). Synthesis of 3,4-dimethoxybenzyl chloride. Retrieved from PrepChem.com website: [Link]
-
ResearchGate. (n.d.). The synthesis route of the title compound. Retrieved from ResearchGate: [Link]
-
Berst, F., Holmes, A. B., & Ladlow, M. (2003). The development and preparation of the 2,4-dimethoxybenzyl arylhydrazine (DMBAH) “latent” safety-catch linker: solid phase synthesis of ketopiperazines. Organic & Biomolecular Chemistry, 1(10), 1711–1719. Retrieved from Royal Society of Chemistry: [Link]
-
Royal Society of Chemistry. (2003). The development and preparation of the 2,4-dimethoxybenzyl arylhydrazine (DMBAH) “latent” safety-catch linker: solid phase synthesis of ketopiperazines. Retrieved from RSC Publishing: [Link]
- Google Patents. (n.d.). Hydrazine synthesis.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from Organic Chemistry Portal: [Link]
-
LOCKSS. (2011). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). Retrieved from LOCKSS: [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
-
PubMed. (2006). Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. Retrieved from PubMed: [Link]
- Google Patents. (n.d.). Process for the purification of aqueous hydrazine hydrate solutions.
-
National Institutes of Health. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Retrieved from NIH: [Link]
-
CORE. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from CORE: [Link]
-
National Institutes of Health. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from NIH: [Link]
Sources
Technical Support Center: Purification of Crude (3,4-Dimethoxybenzyl)hydrazine Hydrochloride
Welcome to the technical support center for the purification of crude (3,4-Dimethoxybenzyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important chemical intermediate.
Introduction
This compound hydrochloride is a valuable building block in the synthesis of various pharmaceutical compounds. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complicate downstream processing and analysis. This guide provides practical, field-proven insights to help you achieve the desired purity of your compound.
Troubleshooting Guide: A Deeper Dive into Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound hydrochloride in a question-and-answer format.
Question 1: My recrystallization of this compound hydrochloride results in a low yield. What are the likely causes and how can I improve it?
Answer:
Low yield during recrystallization is a common issue that can often be attributed to several factors. Understanding the principles of solubility and crystallization is key to troubleshooting this problem.[1]
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor, leading to a reduced yield.
-
Solution: Conduct small-scale solvent screening experiments with a variety of solvents of differing polarities. Common solvents to consider for benzylhydrazine derivatives include ethanol, methanol, isopropanol, or mixtures with water.
-
-
Insufficient Cooling: Incomplete precipitation will occur if the solution is not cooled to a low enough temperature for a sufficient amount of time.
-
Solution: Ensure the crystallization mixture is thoroughly cooled, ideally in an ice bath or even a colder bath if the solvent's freezing point allows. Allow adequate time for the crystals to form.
-
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
-
Premature Crystallization during Hot Filtration: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask. Work quickly and use a small amount of hot solvent to wash the filter paper and dissolve any product that has prematurely crystallized.
-
Question 2: After recrystallization, my this compound hydrochloride is still discolored (e.g., yellow or brown). How can I remove these colored impurities?
Answer:
Discoloration often indicates the presence of persistent, likely polar and colored, impurities that co-crystallize with your product.
-
Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities.
-
Protocol: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% by weight of the crude product). Swirl the mixture for a few minutes and then perform a hot filtration to remove the carbon. Be cautious not to use too much carbon as it can also adsorb some of your desired product.
-
-
Oxidative Impurities: Hydrazine derivatives can be susceptible to air oxidation, which can lead to colored byproducts.
-
Solution: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degassing the solvent prior to use can also be beneficial.
-
-
Acid-Base Extraction: An acid-base extraction can be a powerful technique to separate the basic hydrazine derivative from neutral or acidic impurities.[2][3]
-
Workflow: Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving many impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free base, which can be extracted back into an organic solvent. Finally, the hydrochloride salt can be reformed by adding HCl.
-
Question 3: I am having difficulty removing a persistent impurity that has a similar polarity to my product, making column chromatography challenging. What alternative strategies can I employ?
Answer:
When impurities have similar polarities to the target compound, standard chromatographic separations can be inefficient.
-
Derivative Formation and Purification: In some cases, it may be advantageous to convert the hydrazine to a less polar derivative (e.g., a hydrazone by reacting with a ketone like acetone). This derivative may have significantly different solubility and chromatographic properties, allowing for easier purification. After purification, the hydrazine can be regenerated by hydrolysis.
-
Trituration: If the impurity is more soluble in a particular solvent than your product, trituration can be an effective purification method.
-
Procedure: Suspend the crude solid in a solvent in which the product is sparingly soluble but the impurity is soluble. Stir the suspension for a period, then filter to collect the purified solid product.
-
-
Reverse-Phase Chromatography: If standard normal-phase silica gel chromatography is not effective, consider using reverse-phase chromatography. The different separation mechanism may provide the selectivity needed to resolve the impurity from your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound hydrochloride?
A1: Common impurities can arise from the starting materials or side reactions during the synthesis. These may include unreacted starting materials like 3,4-dimethoxybenzyl chloride or hydrazine, as well as byproducts from over-reaction or decomposition. Aniline is a known impurity in the manufacturing of hydrazine.[4]
Q2: How can I assess the purity of my this compound hydrochloride?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any impurities present.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Q3: What are the critical safety precautions I should take when working with this compound hydrochloride and other hydrazine derivatives?
A3: Hydrazine and its derivatives are hazardous and must be handled with appropriate safety measures. They can be corrosive, toxic, and are potential carcinogens.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile gloves are a good choice), safety goggles or a face shield, and a lab coat.[7]
-
Ventilation: All handling of hydrazine derivatives should be conducted in a well-ventilated chemical fume hood.[7][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and metal oxides, as these can cause vigorous or even explosive reactions.[9][10]
-
Waste Disposal: Dispose of all hydrazine-containing waste according to your institution's hazardous waste guidelines.[7][8]
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent (e.g., ethanol) dropwise while heating until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and swirl for 2-5 minutes.
-
Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Data Presentation
Table 1: Troubleshooting Guide for Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Improper solvent choice, insufficient cooling, excess solvent. | Conduct solvent screening, ensure thorough cooling, use minimal hot solvent. |
| Discoloration | Presence of colored impurities. | Treat with activated carbon during recrystallization. |
| Persistent Impurity | Impurity has similar polarity to the product. | Attempt acid-base extraction, trituration, or reverse-phase chromatography. |
| Oily Product | Product "oiling out" instead of crystallizing. | Use a different solvent system, or try to induce crystallization by scratching the flask or seeding. |
Visualizations
Caption: A general workflow for the purification and analysis of this compound hydrochloride.
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Benzylhydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. arxada.com [arxada.com]
- 10. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis of (3,4-Dimethoxybenzyl)hydrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (3,4-Dimethoxybenzyl)hydrazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis is most commonly achieved through a two-step process starting from 3,4-dimethoxybenzaldehyde (veratraldehyde). The typical route involves the formation of a hydrazone intermediate, followed by its reduction to the target hydrazine. While seemingly straightforward, this pathway is often plagued by competing side reactions that can significantly lower yields and complicate purification. This guide will dissect these challenges and provide robust solutions.
Core Synthetic Pathway
The primary route for preparing this compound is outlined below. Understanding this main pathway is crucial for diagnosing and troubleshooting deviations.
Caption: A step-by-step guide to troubleshooting low product yields.
FAQ 2: I am observing a significant amount of a yellow, insoluble byproduct in my hydrazone formation step. What is it and how can I prevent it?
This is a classic sign of azine formation . [1]The azine byproduct, veratraldehyde azine, is formed when one molecule of hydrazine reacts with two molecules of veratraldehyde. This side reaction is a major competitor to the desired hydrazone formation. [2][1] Mechanism: Hydrazone vs. Azine Formation
Caption: Competing pathways of hydrazone and azine formation.
Strategies to Minimize Azine Formation:
-
Control Stoichiometry: Use a molar excess of hydrazine hydrate (typically 1.5 to 2 equivalents) relative to veratraldehyde. This shifts the equilibrium towards the formation of the monosubstituted hydrazone. [2]2. Order of Addition: Add the veratraldehyde solution dropwise to a stirred solution of hydrazine hydrate. This ensures that the aldehyde is always in the presence of excess hydrazine, minimizing its chance to react with the already-formed hydrazone.
-
Temperature Control: Perform the reaction at room temperature or slightly below. While heating can accelerate the reaction, it often disproportionately increases the rate of azine formation. [1]4. Isolate the Hydrazone: If azine formation remains a persistent issue, it is advisable to perform the hydrazone formation, isolate and purify the intermediate hydrazone by filtration or recrystallization, and then proceed with the reduction step. [1]
FAQ 3: My reduction step is not working. The hydrazone starting material is recovered unchanged. What should I check?
Failure in the reduction step is often related to the choice and handling of the reducing agent.
-
Sodium Borohydride (NaBH₄): While a common and inexpensive reducing agent, NaBH₄ can sometimes be sluggish in reducing hydrazones, especially at neutral pH. Its reactivity is enhanced in acidic media, but this can also lead to other side reactions.
-
Sodium Cyanoborohydride (NaBH₃CN): This is often a more effective reagent for this transformation as it is stable in mildly acidic conditions (pH 4-6), which can facilitate the reduction of the C=N bond of the hydrazone. [3]* Reagent Quality: Hydride reducing agents can decompose upon improper storage. Ensure your sodium borohydride or cyanoborohydride is fresh and has been stored in a desiccator.
Troubleshooting the Reduction Step:
| Issue | Potential Cause | Recommended Action |
| No Reaction | Inactive reducing agent | Use a fresh bottle of NaBH₄ or NaBH₃CN. |
| Suboptimal pH | If using NaBH₃CN, adjust the pH of the reaction mixture to ~5-6 with a mild acid like acetic acid. | |
| Insufficient temperature | Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. | |
| Slow/Incomplete Reaction | Insufficient equivalents of reducing agent | Increase the molar equivalents of the hydride reagent (e.g., from 1.5 to 2.5 eq). |
| Solvent incompatibility | Ensure the hydrazone is soluble in the chosen solvent (e.g., methanol, ethanol). |
Validated Experimental Protocols
Here we provide detailed, step-by-step methodologies for the key stages of the synthesis, incorporating best practices to mitigate common side reactions.
Protocol 1: Optimized Synthesis of Veratraldehyde Hydrazone
This protocol is designed to maximize the yield of the hydrazone intermediate while minimizing the formation of the azine byproduct.
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Hydrazine hydrate (~64% solution)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate (1.5 equivalents) in absolute ethanol.
-
In a separate beaker, dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol.
-
Slowly add the veratraldehyde solution dropwise to the stirring hydrazine solution at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the veratraldehyde spot is consumed.
-
Upon completion, the hydrazone product will often precipitate as a white solid. If not, cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically of sufficient purity for the next step.
Protocol 2: Reduction of Veratraldehyde Hydrazone to this compound
This protocol utilizes sodium borohydride, a readily available reducing agent.
Materials:
-
Veratraldehyde hydrazone (from Protocol 1)
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Suspend the veratraldehyde hydrazone (1.0 equivalent) in methanol in a round-bottom flask with magnetic stirring.
-
Cool the suspension in an ice bath to 0-5 °C.
-
In small portions, carefully add sodium borohydride (2.0 equivalents) to the suspension over 30-45 minutes. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction by TLC to confirm the disappearance of the hydrazone.
-
Carefully quench the reaction by slowly adding water at 0 °C to decompose excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 3,4,5-Trimethoxybenzylhydrazine Derivatives. BenchChem.
- BenchChem. (2025). Common side reactions with hydrazine hydrate and how to minimize them. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to 3,4,5-Trimethoxybenzylhydrazine. BenchChem.
Sources
Technical Support Center: Optimizing Hydrazone Formation with (3,4-Dimethoxybenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for hydrazone formation. This guide is designed to provide in-depth technical assistance for researchers utilizing (3,4-Dimethoxybenzyl)hydrazine in their synthetic workflows. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of hydrazones using this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Question 1: My reaction shows low or no yield of the desired hydrazone. What are the likely causes and how can I improve it?
Answer:
Low or no product yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Unfavorable pH: The formation of hydrazones is a pH-dependent equilibrium reaction. The rate-determining step, the dehydration of the hemiaminal intermediate, is acid-catalyzed. However, at very low pH, the hydrazine nitrogen becomes protonated, reducing its nucleophilicity. The optimal pH for hydrazone formation is typically between 4.5 and 6.[1]
-
Solution: Adjust the reaction pH by adding a catalytic amount of a weak acid, such as acetic acid. Monitor the pH to ensure it remains within the optimal range.
-
-
Low Reactivity of the Carbonyl Compound: Ketones are generally less reactive than aldehydes. Steric hindrance around the carbonyl group or on the hydrazine can also significantly slow down the reaction.[1]
-
Solution: Increase the reaction temperature (e.g., refluxing) or prolong the reaction time. Microwave irradiation can also be an effective method to accelerate slow reactions.
-
-
Reversibility of the Reaction: Hydrazone formation is a reversible process.[2] The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials.
-
Solution: To shift the equilibrium towards the product, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
-
Instability of this compound: While generally stable, prolonged exposure to harsh conditions (strong acids/bases or high temperatures) can lead to decomposition.
-
Solution: Ensure the hydrazine is of good quality. If necessary, consider using a freshly prepared or purified sample. Add the hydrazine to the reaction mixture at a controlled rate.
-
Question 2: I am observing a significant amount of a side product, which I suspect is an azine. How can I minimize its formation?
Answer:
Azine formation is a common side reaction where one molecule of hydrazine reacts with two equivalents of the carbonyl compound.[3] This is particularly prevalent in reactions like the Wolff-Kishner reduction.[3]
-
Control Stoichiometry: An excess of the carbonyl compound relative to the hydrazine can favor azine formation.
-
Solution: Use a slight excess (1.1 to 1.5 equivalents) of this compound to ensure the carbonyl compound is the limiting reagent.[3]
-
-
Reaction Conditions: The conditions that favor hydrazone formation can sometimes also promote the subsequent reaction to form an azine.
-
Solution:
-
Temperature Control: Lowering the reaction temperature may decrease the rate of azine formation more significantly than the rate of hydrazone formation.[3]
-
Pre-formed Hydrazones: In some cases, it may be beneficial to first form the hydrazone under milder conditions, isolate it, and then proceed with the subsequent reaction step (e.g., in a multi-step synthesis).[3]
-
-
Question 3: My purified hydrazone product appears to be unstable and decomposes over time. What is causing this and how can I improve its stability?
Answer:
Hydrazones can be susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting carbonyl and hydrazine.[1][2] This process is often catalyzed by the presence of acid and water.[1]
-
Hydrolysis: The imine bond of the hydrazone is susceptible to cleavage by water, especially under acidic conditions.
-
Solution: Ensure the purified product is thoroughly dried and stored in a desiccator over a suitable drying agent. Protect it from atmospheric moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Light Sensitivity: Some organic molecules, including those with extended conjugation, can be sensitive to light.
-
Solution: Store the purified hydrazone in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about optimizing hydrazone formation with this compound.
What is the general mechanism of hydrazone formation?
Hydrazone formation is a nucleophilic addition-elimination reaction. The reaction begins with the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon.[4][5] This is followed by a proton transfer to form a tetrahedral intermediate (a hemiaminal).[4] The reaction is typically catalyzed by acid, which protonates the hydroxyl group of the intermediate, making it a good leaving group (water).[4] Elimination of water results in the formation of the C=N double bond of the hydrazone.[4][5]
Caption: General mechanism of hydrazone formation.
What is the optimal solvent for this reaction?
The choice of solvent depends on the solubility of your starting materials. Ethanol, methanol, and acetic acid are commonly used solvents for hydrazone formation.[3][6] For less reactive substrates, higher boiling point solvents like toluene or xylene can be used in conjunction with a Dean-Stark trap to remove water.
Is a catalyst always necessary?
While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of acid is highly recommended to accelerate the dehydration step.[1] Acetic acid is a common choice. For reactions at neutral pH, particularly in bioconjugation applications, nucleophilic catalysts like aniline and its derivatives can be effective.[7][8] These catalysts form a more reactive Schiff base intermediate with the carbonyl compound, which then readily reacts with the hydrazine.[1]
How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[3] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the limiting starting material and the appearance of a new spot for the hydrazone product will indicate the reaction's progress. Other techniques like LC-MS or NMR spectroscopy can also be used for more quantitative monitoring.[1]
What are the best practices for purifying the hydrazone product?
Hydrazones are often crystalline solids and can be purified by recrystallization.[9][10] Common solvents for recrystallization include ethanol, methanol, and acetonitrile.[9] If the product is an oil or does not crystallize easily, column chromatography can be used. However, be aware that some hydrazones, particularly those with an unsubstituted distal nitrogen, can be unstable on silica gel.[11] In such cases, using a neutral or basic stationary phase like alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent, may be necessary.[11]
Experimental Protocols
General Protocol for Hydrazone Synthesis
This protocol provides a general starting point for the synthesis of a hydrazone from an aldehyde or ketone and this compound.
-
Dissolve the Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of carbonyl compound).
-
Add the Hydrazine: To the stirred solution, add this compound (1.1 equivalents).
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 1-3 drops).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified.
Purification by Recrystallization
-
Dissolve the Crude Product: Dissolve the crude hydrazone in a minimum amount of a hot solvent (e.g., ethanol).
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues.
References
-
Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC - NIH. Retrieved from [Link]
-
Sattar, M., et al. (2015). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters - ACS Publications. Retrieved from [Link]
-
Le, T. N., et al. (2021). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Scientific Reports. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Kool, E. T., et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]
-
Ish Math Test Prep Double. (2023). How Does Hydrazine add to Carbonyl to form Hydrazone? YouTube. Retrieved from [Link]
-
ResearchGate. (2020). How to purify hydrazone? Retrieved from [Link]
-
Luong, T. M., & Hoa, N. T. M. (2021). STUDY ON SYNTHESIS AND STRUCTURE OF SOME HYDRAZONES FROM 3,4-DIMETHOXY-2-NITROBENZALDEHYDE. ResearchGate. Retrieved from [Link]
-
Luong, T. M., & Hoa, N. T. M. (2021). STUDY ON SYNTHESIS AND STRUCTURE OF SOME HYDRAZONES FROM 3,4-DIMETHOXY-2-NITROBENZALDEHYDE. Tạp chí Khoa học. Retrieved from [Link]
-
Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. Retrieved from [Link]
-
MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. soeagra.com [soeagra.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. reddit.com [reddit.com]
challenges in the Fischer indole synthesis with substituted hydrazines
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful reaction, particularly when employing substituted hydrazines. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the Fischer indole synthesis.
Q1: What is the generally accepted mechanism for the Fischer indole synthesis?
A1: The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[1][2] The reaction proceeds through several critical steps:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form an arylhydrazone intermediate.[3][4][5][6]
-
Tautomerization: The hydrazone isomerizes to its more reactive enamine tautomer (also called an 'ene-hydrazine').[4][5][7]
-
[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step.[1] Under acidic conditions, the protonated enamine undergoes a[5][5]-sigmatropic rearrangement (an aza-Cope rearrangement), which breaks the N-N bond and forms a new C-C bond.[2][3][8]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by a cyclization step to form an aminal (a cyclic aminoacetal).[4][7]
-
Ammonia Elimination: Finally, the aminal eliminates a molecule of ammonia (NH₃) under acid catalysis to yield the energetically favorable and stable aromatic indole ring.[2][4][5]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the original phenylhydrazine is incorporated into the final indole ring.[4][5]
Diagram 1: General Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the acid-catalyzed Fischer indole synthesis.
Q2: Why is the choice of acid catalyst so critical?
A2: The acid catalyst is arguably the most critical variable in the Fischer indole synthesis and its choice must be carefully considered.[5][9] The acid plays multiple roles: it catalyzes both the initial formation of the hydrazone and, more importantly, the key[5][5]-sigmatropic rearrangement of the protonated enamine intermediate.[6] The optimal catalyst depends heavily on the specific substrates.[6]
-
Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) are effective proton donors that facilitate the necessary protonation steps.[2][4][5] PPA is often a highly effective medium for driving the cyclization.[10]
-
Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃, AlCl₃) are also widely used and can be beneficial, especially for substrates that are sensitive to strong protic acids.[2][4][5][9]
An inappropriate choice or concentration of acid can lead to reaction failure, low yields, or the formation of side products.[11] Therefore, catalyst screening is an essential part of methods development.[10]
Q3: How do substituents on the arylhydrazine ring affect the reaction?
A3: Substituents on the arylhydrazine ring have a profound electronic and steric impact on the reaction's success and rate.
-
Electron-Donating Groups (EDGs): Generally, EDGs (like methyl or methoxy groups) on the aromatic ring accelerate the reaction.[12] However, very strong EDGs can sometimes lead to reaction failure by promoting a competing pathway: heterolytic cleavage of the weak N-N bond in the enamine intermediate.[13][14] This cleavage can be favored over the desired[5][5]-sigmatropic rearrangement.[13][14]
-
Electron-Withdrawing Groups (EWGs): EWGs (like nitro or halo groups) can hinder the reaction by decreasing the nucleophilicity of the hydrazine and destabilizing the key intermediates.[10][12] Reactions with EWG-substituted hydrazines may require harsher conditions, such as stronger acids or higher temperatures, to proceed.[10]
The position of the substituent also dictates the final position on the indole ring. For example, a para-substituent will end up at the 5-position of the indole, while an ortho-substituent will be at the 7-position.[12]
Troubleshooting Guides
This section provides solutions to specific problems encountered during the synthesis.
Issue 1: Low or No Yield of Indole Product
Q: My Fischer indole synthesis is failing or giving a very low yield. What are the common causes and how can I address this?
A: Failure to obtain the desired indole product is a common issue that can be traced back to several factors. A systematic approach is key to diagnosing the problem.
Root Causes & Solutions:
-
Suboptimal Catalyst System: The choice and concentration of the acid are critical.[11] A catalyst that is too weak may not facilitate the rearrangement, while one that is too strong might cause degradation of starting materials or intermediates.
-
Inappropriate Reaction Temperature: The reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[10][17]
-
Impure Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions and inhibit the desired pathway.[11] Phenylhydrazines, in particular, can degrade upon storage.
-
Unstable Intermediates: The hydrazone or enamine intermediates may be unstable under the reaction conditions.
-
Troubleshooting Protocol: In some cases, pre-forming and isolating the hydrazone before subjecting it to the cyclization conditions can improve yields.[10] This two-step approach separates the condensation from the rearrangement, allowing for optimization of each step independently.
-
Diagram 2: Troubleshooting Workflow for Low-Yield Reactions
Caption: A systematic approach to troubleshooting low-yield syntheses.
Issue 2: Reaction Failure with Electronically Challenging Hydrazines
Q: My synthesis of a 3-aminoindole derivative is failing. Why do strong electron-donating groups on the carbonyl partner cause the Fischer indolization to fail?
A: This is a well-documented and mechanistically significant challenge. The synthesis of C3 N-substituted indoles (e.g., 3-aminoindoles or 3-amidoindoles) via the classical Fischer method is notoriously difficult and often fails with protic acids.[13][14]
Causality: The failure is not due to an inability to form the hydrazone, but rather to a diversion of the reaction pathway after the enamine is formed.
-
N-N Bond Weakening: Strong electron-donating groups on the carbonyl-derived portion of the enamine intermediate weaken the N-N bond.[13][14]
-
Competing Cleavage Pathway: This weakening makes heterolytic N-N bond cleavage a more favorable, lower-energy pathway than the desired[5][5]-sigmatropic rearrangement.[13][14]
-
Formation of Byproducts: The cleavage results in the collapse of the intermediate into byproducts like aniline and a stabilized iminylcarbocation, preventing indole formation.[13][14] Computational studies have provided strong evidence for this competing cleavage mechanism.[13]
Troubleshooting Strategies:
-
Switch to Lewis Acids: While protic acids often fail, Lewis acids like ZnCl₂ or ZnBr₂ have been shown to improve the efficiency of these challenging cyclizations, though yields may still be modest.[13]
-
Alternative Synthetic Routes: For 3-aminoindoles, the Fischer synthesis is often not the ideal route. Consider alternative methods that do not proceed through this specific mechanistic vulnerability.
| Substituent Effect on Hydrazine | Predicted Outcome | Recommended Action |
| Strong EDG (e.g., -NH₂, -OH) | Potential for N-N bond cleavage, reaction failure.[13][14] | Use milder Lewis acids (e.g., ZnCl₂). Monitor for aniline byproduct. Consider alternative synthetic routes. |
| Weak EDG (e.g., -CH₃, -OCH₃) | Generally accelerates the reaction.[12] | Standard conditions are often successful. |
| Weak EWG (e.g., -Cl, -Br) | May slow the reaction. | May require slightly higher temperatures or longer reaction times. |
| Strong EWG (e.g., -NO₂) | Can significantly hinder or prevent the reaction.[10] | Use stronger acids (e.g., PPA) and higher temperatures. Expect lower yields. |
Issue 3: Poor Regioselectivity with Unsymmetrical Ketones
Q: I am using an unsymmetrical ketone and obtaining a mixture of two isomeric indoles. How can I control the regioselectivity?
A: This is a classic challenge. When an unsymmetrical ketone with two different α-methylene groups is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[3] Controlling this is possible by manipulating steric and electronic factors.
Factors Influencing Regioselectivity:
-
Steric Hindrance: The key[5][5]-sigmatropic rearrangement is sensitive to steric bulk. The reaction will preferentially proceed through the enamine formed on the less sterically hindered side of the ketone.
-
Acid Catalyst and Solvent: The choice of acid and solvent can influence the isomer ratio.[18] For instance, weakly acidic media may favor indolization towards the more substituted carbon, while strongly acidic conditions might favor the less substituted side.[19]
-
Zeolite Catalysis: A promising strategy for enhancing regioselectivity is the use of zeolites as catalysts. The defined channels and pores of zeolites can create a sterically constrained environment, forcing the reaction to proceed through a specific transition state and favoring one isomer over the other. The product distribution can be significantly altered compared to homogeneous acid catalysis.[18]
Troubleshooting Protocol:
-
Step 1 (Baseline): Characterize the isomer ratio obtained under your standard conditions (e.g., acetic acid or PPA).
-
Step 2 (Vary Acidity): Run parallel reactions comparing a weak acid (e.g., refluxing acetic acid) with a strong acid system (e.g., H₂SO₄ in a non-coordinating solvent). Analyze the product ratios.
-
Step 3 (Introduce Steric Control): If applicable, consider modifying the ketone to increase the steric difference between the two α-positions.
-
Step 4 (Advanced Catalysis): Explore the use of zeolite catalysts (e.g., Zeolite Y, ZSM-5). Screen different zeolite types as they can offer different levels of shape selectivity.[18]
Diagram 3: Factors Controlling Regioselectivity
Caption: Key factors that influence the isomeric outcome.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is a representative example of a one-pot Fischer indole synthesis.
Materials:
-
Cyclohexanone (5.5 g)
-
Phenylhydrazine (5.4 g)
-
Glacial Acetic Acid (18 g)
-
100 mL round-bottom flask, condenser, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
To a 100 mL round-bottom flask, add the cyclohexanone and glacial acetic acid.[10]
-
Begin stirring and heat the mixture to reflux using a heating mantle.[10]
-
Once refluxing, slowly add the phenylhydrazine dropwise over a period of approximately 30 minutes.[10] Caution: The reaction can be exothermic.
-
After the addition is complete, continue to reflux the mixture for an additional hour.[10]
-
After one hour, remove the heating mantle and allow the mixture to cool slightly before placing it in an ice bath to maximize precipitation.[10]
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold water and then a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Dry the product under vacuum. Characterize by NMR and melting point.
References
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Çelebi-Ölçüm, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5752–5755. Available from [Link]
-
YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. Retrieved from [Link]
-
Çelebi-Ölçüm, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5752–5755. Available from [Link]
-
SciSpace. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Scandium‐Catalyzed Fischer Indole Synthesis: A Highly Efficient Construction of Complicated Indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Scandium‐Catalyzed Fischer Indole Synthesis: A Highly Efficient Construction of Complicated Indoles. Retrieved from [Link]
-
Wikipedia. (2023). Aza-Cope rearrangement. In Wikipedia. Retrieved from [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Exploration of the interrupted Fischer indolization reaction. Tetrahedron. Retrieved from [Link]
-
ACS Publications. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]
-
MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2017). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. Retrieved from [Link]
-
YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]
-
PubMed. (2008). A three-component Fischer indole synthesis. Nature Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Understanding and Interrupting the Fischer Azaindolization Reaction. Organic Letters. Retrieved from [Link]
-
Semantic Scholar. (2013). Formation of enehydrazine intermediates through coupling of phenylhydrazines with vinyl halides: entry into the Fischer indole synthesis. Angewandte Chemie. Retrieved from [Link]
Sources
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- 2. testbook.com [testbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer_indole_synthesis [chemeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Scandium‐Catalyzed Fischer Indole Synthesis: A Highly Efficient Construction of Complicated Indoles | Semantic Scholar [semanticscholar.org]
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- 17. Fischer Indole Synthesis [organic-chemistry.org]
- 18. scispace.com [scispace.com]
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preventing oxidation of (3,4-Dimethoxybenzyl)hydrazine during storage
Technical Support Center: (3,4-Dimethoxybenzyl)hydrazine
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. As a substituted hydrazine, this compound is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules, particularly in forming heterocyclic rings like pyrazoles and pyridazines[1]. However, its hydrazine moiety makes it highly susceptible to oxidative degradation.
This document provides in-depth, field-proven guidance to maintain the stability and purity of your compound, ensuring the reliability and reproducibility of your experimental outcomes.
Section 1: Understanding the Degradation Pathway
This section addresses the fundamental chemical reasons behind the compound's instability.
Q1: My vial of this compound has turned from a white solid to a yellow or brownish powder. What happened?
Answer: This color change is a classic indicator of oxidation. The hydrazine functional group (-NHNH₂) is a strong reducing agent and is readily oxidized upon exposure to atmospheric oxygen[1][2]. The initial compound is typically a colorless or off-white solid. As it oxidizes, a mixture of byproducts is formed, some of which are chromophoric (light-absorbing), resulting in the observed yellow or brown discoloration. This process is irreversible and compromises the purity and reactivity of the reagent. A similar phenomenon is observed in related compounds like (3,4,5-Trimethoxy-benzyl)-hydrazine[3].
Q2: What is the underlying mechanism of this oxidation?
Answer: The oxidation of hydrazines is a redox reaction where the hydrazine derivative is the reductant and oxygen is the oxidant. While the complete mechanism can be complex and involve radical intermediates, the overall transformation in the presence of oxygen ideally yields nitrogen gas and water[1].
Simplified Reaction: R-CH₂-NH-NH₂ + O₂ → [Intermediates] → R-CHO (aldehyde) + N₂ + H₂O
In this case, the this compound can be oxidized to 3,4-dimethoxybenzaldehyde, with the hydrazine moiety converted to nitrogen gas. The formation of various partially oxidized intermediates and secondary products contributes to the discoloration and presence of impurities.
Q3: What environmental factors accelerate the oxidation of this compound?
Answer: Several factors can significantly increase the rate of degradation:
-
Atmospheric Oxygen: This is the primary culprit. The extent of oxidation is directly related to the degree and duration of exposure to air[2].
-
Elevated Temperatures: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of oxidation. Therefore, storage in a cool environment is crucial[4].
-
Light Exposure: UV and visible light can provide the energy to initiate and propagate oxidative chain reactions.
-
Presence of Metal Ions: Transition metal ions (e.g., from spatulas, glassware impurities, or reaction carryover) can act as catalysts, dramatically speeding up the decomposition of hydrazines[2].
Section 2: Troubleshooting and Purity Verification
If you suspect your material has degraded, a systematic approach to verification is necessary.
Problem: You observe a color change or obtain inconsistent experimental results, suggesting your this compound is impure.
The first step is a visual inspection, followed by analytical confirmation to quantify the level of purity.
| Indicator | Potential Meaning | Recommended Action |
| Color Change | From white/off-white to yellow, tan, or brown. | Indicates significant oxidation. Proceed with analytical purity check. |
| Clumping/Oily Film | Formation of hygroscopic or liquid byproducts. | High likelihood of degradation. Proceed with analytical purity check. |
| Inconsistent Results | Poor yield, unexpected side products in reactions. | Reagent purity is a likely cause. Verify purity before further use. |
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of your sample. Method optimization may be required based on available equipment and columns.
Objective: To quantify the purity of this compound and detect the presence of oxidative impurities.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (optional, for pH adjustment)
-
C18 Reverse-Phase HPLC column
-
HPLC system with UV detector (detection at ~280 nm is a good starting point due to the aromatic ring)
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the hydrazine sample and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Deionized Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detection Wavelength: 280 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Re-equilibration at 10% B
-
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. The presence of significant early-eluting peaks may correspond to more polar degradation products.
Section 3: Gold Standard for Storage and Handling
Adherence to proper storage and handling protocols is the most effective strategy to prevent oxidation.
Q4: What is the most critical step to ensure the long-term stability of this compound?
Answer: The absolute exclusion of oxygen is the most important factor. This is achieved by storing the compound under a dry, inert atmosphere, such as nitrogen or argon[2][5]. Nitrogen is typically sufficient and more cost-effective. This practice, known as inert gas blanketing, displaces the air in the container's headspace, protecting the sensitive reagent.
Workflow for Optimal Long-Term Storage
Caption: Workflow for receiving and storing this compound.
Experimental Protocol: Inert Gas Blanketing for Storage
Objective: To properly package and seal this compound for long-term storage.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined septum screw cap or a dedicated serum vial with a crimp seal.
-
Source of dry nitrogen or argon gas with a regulator and tubing.
-
Long needle (for gas inlet) and short needle (for gas outlet).
-
Parafilm.
Procedure:
-
Prepare the Vial: Ensure the chosen amber vial is clean and thoroughly dried. For ultimate dryness, oven-dry the glassware and cool it under a stream of inert gas[6].
-
Transfer the Compound: In a well-ventilated fume hood or glovebox, quickly transfer the required amount of the solid compound into the vial. Minimize the time the bulk material and the vial are open to the atmosphere.
-
Set up the Purge System:
-
Insert a long needle connected to the inert gas line through the septum, ensuring its tip is below the neck of the vial but above the solid material.
-
Insert a second, shorter needle to act as a vent for the displaced air.
-
-
Purge the Headspace: Start a gentle flow of inert gas (you should feel a slight flow from the outlet needle). Purge the vial's headspace for at least 5 minutes to ensure all oxygen has been displaced.
-
Seal Under Positive Pressure: While the inert gas is still flowing, remove the outlet needle first. Then, remove the inlet needle and immediately tighten the screw cap. This ensures the vial is sealed with a positive pressure of inert gas.
-
Finalize: Wrap the cap and neck of the vial with Parafilm for an extra barrier against moisture and air ingress.
-
Store Appropriately: Place the sealed vial in a designated, clearly labeled spot in a refrigerator or freezer (-20°C is ideal).
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents oxidative degradation[2][5]. |
| Temperature | -20°C to 4°C | Slows the rate of any potential decomposition reactions. |
| Container | Amber Glass Vial with PTFE-lined Septum Cap | Protects from light and provides an airtight seal for inerting and syringe access[3]. |
| Location | Ventilated, dark, cold storage unit. | Safety and stability. Away from ignition sources. |
| Incompatibles | Store away from strong oxidizing agents, acids, and metal salts. | Hydrazine is a strong reducing agent and a base[2]. |
Q5: How should I handle the compound for routine experimental use?
Answer: To preserve the integrity of the bulk material, never open the main storage container to the air after it has been inerted. Use proper air-sensitive techniques for transfers.
Decision Tree for Handling this compound
Caption: Decision guide for handling air-sensitive hydrazine derivatives.
-
For Weighing Solids: The gold standard is to use an inert atmosphere glovebox. This allows you to weigh the powder without any exposure to air.
-
For Dispensing Solutions: If you have prepared a stock solution in an anhydrous solvent and stored it under an inert atmosphere in a septum-sealed vial, use a gas-tight syringe and an inert gas counter-flow (balloon or Schlenk line) to withdraw the required volume[6][7].
Section 4: Additional FAQs
Q6: My compound is the hydrochloride salt, (C₉H₁₄N₂O₂ · HCl). Is it more stable?
Answer: Yes, the hydrochloride salt is generally more stable against oxidation than the free base. Protonating the hydrazine moiety to form the hydrazinium salt decreases its electron density, making it a poorer reducing agent and thus less susceptible to oxidation. However, many salts are hygroscopic. While more robust, it is still best practice to store the HCl salt under a dry, inert atmosphere to prevent moisture absorption and ensure maximum long-term stability.
Q7: Can I use an antioxidant to stabilize the compound?
Answer: While some hydrazines have been studied for their antioxidant properties themselves, adding an external antioxidant is generally not recommended for a chemical reagent[8][9][10]. This would introduce a contaminant into your starting material, which could interfere with subsequent reactions or purification steps. The most effective and purest method of preservation is the strict exclusion of oxygen.
Q8: At what point should I consider my compound too degraded for use?
Answer: This depends on the sensitivity of your reaction.
-
For non-critical applications: A slight yellowing may be acceptable, but expect potential yield losses.
-
For high-purity applications (e.g., GMP synthesis, sensitive catalysis): Any visible color change is grounds for concern. An analytical purity of <95% as determined by HPLC or NMR would warrant discarding the reagent and using a fresh, properly stored lot. The presence of multiple, significant degradation peaks is a clear sign to not use the material.
References
- BenchChem. (2025). Validating the Purity of Compounds Synthesized with Hydrazine Hydrate: A Comparative Guide. BenchChem Technical Support.
- Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines.
- Scribd. Purity of Hydrazine Hydrate.
- Defense Technical Information Center. (1967). Safety and Handling of Hydrazine. DTIC.
- Arxada. Performance Chemicals Hydrazine. Arxada.
- Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Tech Briefs.
- El-Sayed, W. A., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry.
- ResearchGate. (2018). Antioxidant capacities of synthesized hydrazine derivatives.
- Wikipedia. Hydrazine. Wikipedia.
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Neilson Lab.
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. MIT Department of Chemistry.
- Reddit. (2020). Advice on storing/handling hydrazine. r/chemistry.
- PubMed. (2014). Lipid Lowering Oxopropanylindole Hydrazone Derivatives with Antioxidant and Anti-hyperglycemic Activity.
- Sigma-Aldrich. This compound hydrochloride. Sigma-Aldrich.
- BenchChem. (2025). How to prevent oxidation of 3,4,5-Trimethoxy-benzyl-hydrazine during storage. BenchChem Technical Support.
- Arkema. (2012).
- Kubelkova, L., et al. (2022). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules.
Sources
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- 5. apps.dtic.mil [apps.dtic.mil]
- 6. web.mit.edu [web.mit.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. iscientific.org [iscientific.org]
- 9. researchgate.net [researchgate.net]
- 10. Lipid Lowering Oxopropanylindole Hydrazone Derivatives with Antioxidant and Anti-hyperglycemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yields in indole cyclization with (3,4-Dimethoxybenzyl)hydrazine
Here is a technical support center with troubleshooting guides and FAQs for indole cyclization with (3,4-Dimethoxybenzyl)hydrazine.
Technical Support Center: Indole Synthesis
Topic: Troubleshooting Low Yields in Indole Cyclization with this compound
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Note: The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, prized for its utility in constructing the indole scaffold found in countless natural products and pharmaceuticals.[1][2] However, its success is highly dependent on substrate electronics. When working with electron-rich arylhydrazines, such as this compound, researchers often face the frustrating challenge of low yields. The very electron-donating groups that can accelerate the key rearrangement step also unfortunately promote a competing, destructive pathway.[3][4]
This guide is designed to provide a deep, mechanistic understanding of this problem and to offer a systematic, field-proven approach to troubleshooting and optimization. We will move beyond simple procedural lists to explain the chemical causality behind each recommendation, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) — Understanding the Core Problem
This section addresses the fundamental principles governing the reaction and the specific challenges posed by your electron-rich starting material.
Q1: What is the reaction mechanism for the cyclization of this compound with a ketone or aldehyde?
The reaction almost certainly proceeds via the Fischer indole synthesis , a classic acid-catalyzed reaction discovered in 1883.[5][6] The process involves several distinct steps:
-
Hydrazone Formation: The arylhydrazine condenses with a ketone or aldehyde to form a phenylhydrazone.[7][8]
-
Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer.[7][9]
-
[10][10]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step.[6] The protonated enamine undergoes a concerted rearrangement, breaking the N-N bond and forming a new C-C bond.[8][11]
-
Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular attack to form a five-membered ring (an aminal).[12]
-
Ammonia Elimination: Finally, the aminal eliminates a molecule of ammonia under acid catalysis to yield the stable, aromatic indole product.[5][7]
Q2: Why are low yields so common when using this compound?
The primary cause of low yields with this substrate is a competing side reaction: heterolytic N-N bond cleavage .[3][13]
The two methoxy groups (-OCH₃) on the phenyl ring are strong electron-donating groups (EDGs). Here's the duality they introduce:
-
Pro: EDGs increase the electron density of the aromatic ring, which can accelerate the desired[10][10]-sigmatropic rearrangement.[14][15]
-
Con: These same EDGs also significantly stabilize the protonated ene-hydrazine intermediate. This over-stabilization can weaken the N-N bond to the point where it cleaves heterolytically before the rearrangement can occur.[3][10] This cleavage pathway leads to the formation of anilines and other degradation products instead of your indole, directly reducing the yield.[3][4] Computational studies have shown that strong EDGs divert the reaction pathway toward this cleavage, precluding cyclization.[3]
Q3: What are the most critical parameters to control in this reaction?
The success of the Fischer indole synthesis is notoriously sensitive to reaction conditions.[8] The key parameters you must optimize are:
-
Acid Catalyst: The choice and concentration of the acid are paramount.[1][16] Both Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[5][17] The optimal acid depends heavily on the specific substrates. For electron-rich systems prone to degradation, a milder acid might prevent side reactions, while stronger acids may be needed to push the cyclization to completion.[13][16]
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the rearrangement step.[13] However, excessively high temperatures can promote decomposition and dimerization, especially with sensitive substrates.[13] Careful, systematic temperature optimization is crucial.[1][16]
-
Solvent: The solvent can influence reaction outcomes significantly.[16] Acetic acid is a popular choice as it can function as both a solvent and a catalyst.[16] In other cases, solvents like tert-butanol have been used successfully.[1]
Q4: Besides N-N bond cleavage, what other side reactions should I be aware of?
While N-N cleavage is the main culprit for your specific substrate, other side reactions can also diminish your yield:
-
Incomplete Cyclization: The reaction may stall at the phenylhydrazone intermediate, especially if the acid is too weak or the temperature is too low.[13]
-
Formation of Regioisomers: If you are using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of indole regioisomers. The choice of acid catalyst can influence the ratio of these isomers.[13][18]
-
Aldol Condensation: If your aldehyde or ketone starting material can enolize, it may undergo acid-catalyzed self-condensation, consuming the starting material and complicating purification.[13]
Part 2: Systematic Troubleshooting Guide
When faced with a low-yielding reaction, a systematic approach is more effective than random changes. Use the following table to diagnose the issue and the workflow diagram to guide your optimization strategy.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield; Complex Mixture of Products | 1. N-N Bond Cleavage: The most likely cause due to the electron-rich (3,4-dimethoxy) substrate.[3] | a. Switch to a Lewis Acid: Try milder Lewis acids like ZnCl₂ or BF₃·OEt₂. These can sometimes favor the cyclization pathway over cleavage compared to strong Brønsted acids.[3][13]b. Lower Temperature: High temperatures can favor the cleavage pathway. Attempt the reaction at the lowest temperature that still allows for conversion.[16]c. Consider an Alternative Synthesis: If optimization fails, the Fischer route may be unsuitable. (See Part 4). |
| Reaction Stalls; Recovery of Starting Hydrazone | 1. Insufficient Acid Strength/Concentration: The acid catalyst is not potent enough to promote the rearrangement.[13] | a. Increase Acid Strength: Switch from a weak acid (e.g., acetic acid) to a stronger one (e.g., p-TsOH, H₂SO₄, or polyphosphoric acid).[13][16]b. Increase Catalyst Loading: Incrementally increase the molar equivalents of your current catalyst. |
| 2. Insufficient Temperature: The activation energy for the[10][10]-sigmatropic rearrangement is not being met.[10] | a. Increase Temperature Systematically: Increase the reaction temperature in 10-20°C increments, monitoring by TLC for product formation versus decomposition.[16] | |
| 3. Impure Reactants: Impurities in the hydrazine or carbonyl compound can inhibit the reaction.[10] | a. Purify Starting Materials: Ensure the purity of your hydrazine and carbonyl compound. Use freshly distilled or purified materials. The hydrochloride salt of the hydrazine is often more stable and pure.[10][16] | |
| Formation of Multiple Products (Isomers) | 1. Use of an Unsymmetrical Ketone: The ketone can enolize in two different directions, leading to regioisomers.[13] | a. Alter the Acid Catalyst: The regioselectivity is highly dependent on the acid used. Weaker acids may favor one isomer, while stronger acids favor another. An empirical screen is necessary.[13][18][19]b. Use a Symmetrical Ketone: If the synthetic route allows, using a symmetrical ketone will eliminate this problem.[16] |
| General Low Yields or Failed Reaction | 1. Unstable Hydrazone Intermediate: The pre-formed hydrazone may be decomposing under reaction conditions. | a. In Situ Formation: Try a one-pot reaction where the hydrazine and ketone are mixed directly in the acidic medium without isolating the hydrazone intermediate.[13][20] |
| 2. Steric Hindrance: Bulky substituents on either reactant can prevent the necessary conformational changes for the rearrangement.[10][16] | a. Consider Alternative Synthesis: If severe steric hindrance is unavoidable, the Fischer indole synthesis may not be a viable route.[16] |
Troubleshooting Workflow
Part 3: Experimental Protocols
These protocols provide a starting point for your experiments. Remember to always perform reactions on a small scale during optimization.
Protocol 1: General Procedure for Fischer Indole Synthesis (One-Pot)
This protocol is a general guideline for an in situ hydrazone formation and cyclization.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the acid catalyst (e.g., ZnCl₂, 1.2 equivalents).
-
Reagents: Add the solvent (e.g., glacial acetic acid, ~0.2 M). Begin stirring and add the ketone/aldehyde (1.0 equivalent).
-
Hydrazine Addition: Slowly add this compound or its hydrochloride salt (1.1 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., start at 80°C) and monitor the progress using Thin Layer Chromatography (TLC).[16]
-
Workup: Once the reaction is complete (or has ceased progressing), cool the mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
Protocol 2: Catalyst Screening for Yield Optimization
Run a parallel set of small-scale reactions to efficiently screen catalysts.
-
Setup: Arrange a set of identical reaction vials, each with a stir bar.
-
Catalyst Addition: To each vial, add a different acid catalyst (1.2 equivalents). Ensure a diverse selection:
-
Reaction: Add the solvent, ketone, and hydrazine as described in Protocol 1 to each vial.
-
Analysis: Run all reactions at the same temperature for the same amount of time. Analyze the outcome of each reaction by TLC or LC-MS to identify the most promising catalyst.
Protocol 3: Temperature and Solvent Optimization
Using the best catalyst identified in Protocol 2, screen for optimal temperature and solvent.
-
Setup: Prepare three identical reactions using the best catalyst.
-
Temperature Screen: Run the reactions at three different temperatures (e.g., 60°C, 80°C, 100°C). Monitor for the best balance of product formation and minimal decomposition.
-
Solvent Screen: Using the optimal temperature, repeat the reaction in different solvents (e.g., glacial acetic acid, toluene, tert-butanol).[1][16]
Part 4: Alternative Strategies
If extensive optimization of the Fischer indole synthesis fails to provide a satisfactory yield, the electronic nature of your substrate may be fundamentally incompatible with this method. Consider these alternative, well-established indole syntheses:
-
Buchwald-Hartwig Modification: This palladium-catalyzed method couples an aryl bromide with a hydrazone, offering a different pathway that may be more tolerant of your substrate.[5][11]
-
Leimgruber-Batcho Indole Synthesis: A two-step procedure starting from an o-nitrotoluene, this method is very general and avoids the use of hydrazines altogether.[21]
-
Madelung Indole Synthesis: This involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine.[21]
Each of these methods has its own set of advantages and challenges but provides a viable alternative when the classical Fischer synthesis fails.
References
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Youn, J. et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available at: [Link]
-
Abbi-Vand, Z. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. Available at: [Link]
-
All About Chemistry. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. Available at: [Link]
-
Heravi, M. M. et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
Heravi, M. M. & Zadsirjan, V. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
-
La-Venia, A. et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Available at: [Link]
-
International Journal of Advanced Scientific and Technical Research. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available at: [Link]
-
ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3. Available at: [Link]
-
Reddit. Problems with Fischer indole synthesis. Available at: [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]
-
Palmer, B. D. & Waring, A. J. (1971). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Zhao, D. et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Available at: [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available at: [Link]
- Google Patents. US5179211A - Process for the preparation of indoles.
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]
-
International Journal of Advanced Research. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Available at: [Link]
Sources
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- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchwithnj.com [researchwithnj.com]
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Technical Support Center: Alternative Catalysts for Reactions Involving (3,4-Dimethoxybenzyl)hydrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of alternative catalysts in reactions involving (3,4-Dimethoxybenzyl)hydrazine. The primary focus will be on the Fischer indole synthesis, a cornerstone reaction for this class of compounds. Our goal is to equip you with the knowledge to overcome common challenges associated with traditional catalysts and to successfully implement more efficient, selective, and environmentally benign alternatives.
Section 1: Troubleshooting Guide for Catalyst-Related Issues
The Fischer indole synthesis, while powerful, can be plagued by issues such as low yields, tar formation, and lack of regioselectivity, many of which are directly linked to the choice of catalyst.[1][2][3] Traditional Brønsted acids (e.g., H₂SO₄, HCl, PPA) and Lewis acids (e.g., ZnCl₂, AlCl₃) can be harsh, leading to side reactions and purification difficulties.[1][4]
This section addresses specific problems you might encounter and suggests solutions centered on alternative catalytic systems.
| Problem Encountered | Potential Catalyst-Related Cause | Recommended Solution & Rationale |
| Significant Tar/Polymer Formation | Harsh reaction conditions promoted by strong Brønsted acids (e.g., H₂SO₄, PPA) can lead to degradation of starting materials and products.[1] | Switch to a milder, reusable catalyst. Ionic liquids (ILs) or solid acid catalysts offer a less aggressive environment.[5][6] Consider microwave-assisted synthesis to dramatically reduce reaction times and minimize exposure to high temperatures, thereby reducing byproduct formation.[1][7][8] |
| Low Reaction Yield | Incomplete conversion due to a catalyst that is not optimal for the specific substrate.[9] Catalyst deactivation can also be a factor.[5] Electron-donating groups on the hydrazine can sometimes lead to N-N bond cleavage as a competing pathway.[9][10] | Screen a panel of alternative catalysts. Ionic liquids, particularly those functionalized with sulfonic acid groups (SO₃H), have shown excellent catalytic activity and can be recycled.[11][12] Solid acid catalysts like phosphated zirconia or montmorillonite clay are also effective and simplify product isolation.[5][6] |
| Poor Regioselectivity (with unsymmetrical ketones) | The choice and concentration of the acid catalyst can significantly influence which enamine intermediate is formed, thus dictating the final indole regioisomer.[3] | Employing specific concentrations of phosphoric acid has been shown to control the product ratio.[3] Lewis acids may offer different selectivity compared to Brønsted acids. Experimenting with milder Lewis acids like Bi(NO₃)₃·5H₂O could provide better control.[6] |
| Difficult Product Isolation/Purification | Homogeneous catalysts like H₂SO₄ or ZnCl₂ require aqueous workups and can complicate purification, especially with the presence of tarry byproducts.[1][13] | Use a heterogeneous solid acid catalyst. Catalysts like sulfonic acid-functionalized polymers or phosphated zirconia can be removed by simple filtration, greatly simplifying the workup process.[6][14] Ionic liquids, depending on their miscibility, can also allow for straightforward product extraction.[15] |
| Reaction Fails to Proceed | Certain substitution patterns, particularly those leading to C3 N-substituted indoles, are known to fail with traditional protic acids due to competing N-N bond cleavage pathways.[10] | A change in mechanism may be required. The Buchwald modification, a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, can be effective where the classical Fischer synthesis fails.[4] This supports the intermediacy of hydrazones and expands the reaction's scope. |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the transition to alternative catalysts for reactions with this compound.
Q1: Why should I consider an alternative to traditional catalysts like sulfuric acid or zinc chloride?
A1: While effective, traditional acid catalysts often suffer from significant drawbacks. They can be corrosive, environmentally hazardous, and difficult to remove from the reaction mixture, complicating product purification.[1] Strong acids can also lead to unwanted side reactions, such as sulfonation or polymerization, resulting in the formation of intractable tars and lowering the yield of the desired indole product.[1] Alternative catalysts, such as ionic liquids and solid acids, offer milder reaction conditions, easier separation, potential for recyclability, and often improved yields and selectivity.[5][16]
Q2: What are ionic liquids and how do they work as catalysts in the Fischer indole synthesis?
A2: Ionic liquids (ILs) are salts with melting points below 100°C, often composed of a large organic cation and an inorganic or organic anion.[16] For the Fischer indole synthesis, Brønsted acidic ILs, such as those containing hydrogensulfate ([HSO₄]⁻) or functionalized with sulfonic acid (-SO₃H) groups, are particularly effective.[5][11] They act as proton donors to facilitate the key[14][14]-sigmatropic rearrangement step of the mechanism, similar to traditional acids.[4][17] The advantage lies in their low volatility, thermal stability, and tunability, which allows them to serve as both the solvent and the catalyst, often leading to cleaner reactions and simplified product isolation.[15][16]
Q3: Are solid acid catalysts a viable option? What are their main advantages?
A3: Yes, solid acid catalysts are an excellent alternative. These are solid materials with acidic properties, such as zeolites, montmorillonite clays, or sulfonic acid-functionalized polymers.[5][6][14] Their primary advantage is the ease of separation; they are heterogeneous catalysts that can be removed from the reaction mixture by simple filtration.[6] This eliminates the need for aqueous workups, reduces waste, and allows for the catalyst to be potentially regenerated and reused, aligning with the principles of green chemistry.[14]
Q4: Can microwave-assisted synthesis improve my reaction outcomes?
A4: Absolutely. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate the Fischer indole synthesis, reducing reaction times from hours to mere minutes.[7][18][19] This rapid heating minimizes the time that reactants and products are exposed to high temperatures, which significantly reduces the formation of tar and other degradation byproducts.[1] When combined with alternative catalysts like p-toluenesulfonic acid in a one-pot procedure, microwave irradiation can lead to excellent yields in a fraction of the time required by conventional heating.[19]
Q5: My substrate has sensitive functional groups. Which type of alternative catalyst would be most suitable?
A5: For substrates with sensitive functional groups, milder catalysts are recommended. Many solid acids and some ionic liquids are considered gentler alternatives to strong mineral acids.[5][6] It is always best to perform small-scale screening experiments with a few different types of catalysts to determine the optimal choice for your specific substrate. A catalyst like a sulfonic acid-functionalized polymer, which is thermally stable up to about 160°C, could be a good starting point.[14]
Section 3: Experimental Protocols & Visual Guides
To facilitate the implementation of these alternative methodologies, we provide a detailed experimental protocol for a microwave-assisted Fischer indole synthesis and visual diagrams to guide your decision-making process.
Protocol: Microwave-Assisted Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydrocarbazole
This protocol describes the reaction of this compound with cyclohexanone using p-toluenesulfonic acid as a catalyst under microwave irradiation, a method adapted from similar successful microwave-assisted indole syntheses.[19]
Materials:
-
This compound
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a 10 mL microwave reactor vial, combine this compound (1.0 mmol), cyclohexanone (1.1 mmol), and p-toluenesulfonic acid (0.2 mmol).
-
Add 3 mL of ethanol as the solvent.
-
Place a magnetic stir bar in the vial and securely cap it.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes with stirring. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6,7-Dimethoxy-1,2,3,4-tetrahydrocarbazole.
Diagrams
The following diagrams illustrate key decision-making and mechanistic pathways.
Caption: Troubleshooting workflow for catalyst selection.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 5. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Scale-Up Synthesis of (3,4-Dimethoxybenzyl)hydrazine
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the scale-up synthesis of (3,4-Dimethoxybenzyl)hydrazine. We will address critical safety protocols, synthetic strategies, and common troubleshooting scenarios encountered when transitioning from bench-scale to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and successful synthesis campaign.
Section 1: Critical Safety Considerations & FAQs
The paramount concern in any synthesis involving hydrazine derivatives is safety. These compounds are often toxic and potentially carcinogenic, and their reactivity can lead to hazardous situations if not managed properly.[1][2][3] The risks are significantly amplified at a larger scale.[4]
Q1: What are the primary hazards of this compound and its precursor, hydrazine hydrate?
A1: Both hydrazine hydrate and its derivatives, including the target compound, present multiple hazards:
-
Toxicity and Carcinogenicity: Hydrazine is a suspected carcinogen and is toxic via inhalation, ingestion, and skin contact.[3][5] Chronic exposure should be strictly avoided. The odor threshold for hydrazine (3-5 ppm) is well above safe exposure limits (e.g., OSHA limit of 1 ppm), meaning that if you can smell it, you are overexposed.[1]
-
Corrosivity: Hydrazine solutions are alkaline and corrosive, capable of causing severe chemical burns to the skin and eyes upon direct contact.[2][3]
-
Flammability and Reactivity: Hydrazine is a flammable substance and a powerful reducing agent.[6] It can ignite spontaneously in air, especially when in contact with porous materials. It reacts violently, and potentially explosively, with oxidizing agents, acids, and certain metal oxides (e.g., iron, copper).[2][6]
Q2: What are the non-negotiable engineering controls and PPE for a kilogram-scale synthesis?
A2: For any scale-up operation involving hydrazine, the following controls are mandatory:
-
Engineering Controls:
-
Fume Hood: All manipulations must be performed in a properly functioning chemical fume hood designed for handling hazardous materials.[3]
-
Ventilation: The area must be well-ventilated to prevent the accumulation of toxic and flammable vapors.[6]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact between hydrazine vapor and air, which can form a flammable mixture.[6]
-
Secondary Containment: Use secondary containment for all reaction vessels and storage containers to manage potential spills.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as butyl rubber or nitrile gloves.[3][6] Double-gloving is highly recommended.
-
Eye Protection: Use splash-proof chemical goggles in conjunction with a full-face shield.[3]
-
Body Protection: A flame-resistant lab coat worn over chemical-resistant overalls is essential. An apron may also be necessary.[3]
-
Respiratory Protection: For situations with a high risk of vapor exposure or spills, a NIOSH-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator is required.[1][6] Cartridge respirators are not suitable for hydrazine.[1]
-
Q3: How should I properly quench excess hydrazine and dispose of waste?
A3: Never dispose of unreacted hydrazine directly into a standard waste stream.[6] A common quenching procedure involves the slow addition of the hydrazine-containing solution to a large excess of a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) with vigorous stirring and cooling in an ice bath. This reaction is highly exothermic and releases nitrogen gas, so it must be done in a fume hood with adequate ventilation and caution. Always check local regulations for hazardous waste disposal.
Section 2: Synthetic Route Selection
Two primary synthetic routes are commonly considered for the preparation of this compound. The choice depends on the availability of starting materials, desired purity, and scale-up capabilities.
-
Route A: Nucleophilic Substitution: This is a direct and often high-yielding approach involving the reaction of a benzyl halide with an excess of hydrazine hydrate.
-
Route B: Reductive Amination: This route involves the formation of a hydrazone intermediate from the corresponding aldehyde (veratraldehyde) and hydrazine, followed by reduction.
Caption: Figure 1: Common Synthetic Routes to this compound.
Section 3: Troubleshooting & Scale-Up Optimization (FAQs)
Scaling up a reaction from grams to kilograms introduces challenges related to heat transfer, mass transfer, and safety. This section addresses common issues in a Q&A format.
Q4: My reaction yield is consistently low or the reaction stalls. How can I improve it?
A4: Low conversion is a frequent scale-up problem. Consider the following factors, summarized in the table below.
| Potential Cause | Troubleshooting & Optimization Steps | Rationale |
| Incomplete Reaction | Increase Reaction Time: Monitor progress by TLC, HPLC, or GC to determine the optimal reaction time at scale. | Reactions can be slower at a larger scale due to less efficient mixing and heat transfer. |
| Increase Temperature: Cautiously increase the reaction temperature. Implement robust temperature control and cooling capacity. | Higher temperatures increase reaction rates but can also promote side reactions.[4] | |
| Reagent Stoichiometry: Use a significant molar excess of hydrazine hydrate (e.g., 5-10 equivalents), especially in the nucleophilic substitution route (Route A).[7][8] | This shifts the equilibrium toward the desired monosubstituted product and helps prevent the formation of the bis-substituted byproduct. | |
| Starting Material Quality | Verify Purity: Ensure the purity of your starting materials (e.g., 3,4-dimethoxybenzyl chloride). Impurities can inhibit the reaction or cause side reactions. | Benzyl halides can degrade over time, releasing HCl which can react with the hydrazine base. |
| Poor Mixing | Improve Agitation: Ensure the stirrer is appropriately sized and powered for the reactor volume to maintain a homogeneous mixture. Baffles in the reactor can improve mixing efficiency. | Inadequate stirring leads to localized concentration and temperature gradients, resulting in poor conversion and increased side products.[4] |
Q5: I am observing significant amounts of an insoluble white solid byproduct. What is it and how can I prevent it?
A5: This is a classic issue, especially when using Route A.
-
Identity of Byproduct: The most likely culprit is the 1,2-bisthis compound . This results from the desired product acting as a nucleophile and reacting with another molecule of the benzyl halide.
-
Causality & Prevention: This side reaction is favored when the concentration of the benzyl halide is high relative to the hydrazine.
-
Use a Large Excess of Hydrazine: As mentioned, using a 5-10 fold excess of hydrazine hydrate makes it statistically much more likely that the benzyl halide will react with hydrazine rather than the product.[7]
-
Slow Addition: Add the 3,4-dimethoxybenzyl chloride solution slowly to the heated solution of hydrazine hydrate. This maintains a low instantaneous concentration of the electrophile, minimizing the competing dialkylation reaction.
-
Q6: The reaction is experiencing a dangerous exotherm/runaway. What is happening?
A6: Uncontrolled exotherms are the most serious scale-up hazard with hydrazine.
-
Causality:
-
Poor Heat Dissipation: The surface-area-to-volume ratio decreases dramatically upon scale-up. The heat generated by the reaction cannot be removed fast enough, causing the temperature to rise uncontrollably.[4]
-
Catalytic Decomposition: Traces of metal contaminants (e.g., iron, copper from the reactor or impurities) can catalyze the violent decomposition of hydrazine, which releases large volumes of gas (N₂, H₂) and heat.[4][6]
-
-
Prevention and Control:
-
Reactor and Cooling: Ensure your reactor's cooling system is adequately sized for the reaction's heat output. Perform a safety assessment (e.g., Reaction Calorimetry) before scaling up.
-
Controlled Addition: The rate of addition of your limiting reagent is now your primary means of controlling the reaction rate and temperature. Add the reagent slowly and monitor the internal temperature closely. Have an emergency cooling bath ready.
-
Clean Equipment: Ensure all reactors and equipment are scrupulously clean and free of rust or other metal contaminants.[4]
-
Q7: My final product is a difficult-to-handle oil instead of a solid. How can I isolate and purify it effectively?
A7: Benzylhydrazines are often oils or low-melting solids. The free base can also be unstable and prone to air oxidation.
-
Isolation as a Salt: The most reliable method is to isolate the product as its hydrochloride salt. After the reaction work-up, dissolve the crude free base in a suitable solvent (e.g., isopropanol, diethyl ether) and carefully add a solution of HCl (e.g., HCl in ether or isopropanol). The hydrochloride salt will typically precipitate as a stable, crystalline solid that is much easier to handle, filter, and dry.[8][9]
-
Purification Strategies:
-
Acid-Base Extraction: An effective way to remove neutral impurities is to dissolve the crude product in an organic solvent (e.g., dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic hydrazine product will move into the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) and the purified free base is extracted back into an organic solvent.[7]
-
Crystallization: If isolating as a salt, recrystallization from a suitable solvent system (e.g., ethanol/ether) is an excellent method for achieving high purity.
-
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Technical Support Center: Managing Impurities in (3,4-Dimethoxybenzyl)hydrazine Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing impurities in reactions involving (3,4-Dimethoxybenzyl)hydrazine. This resource is designed to be a practical tool, offering troubleshooting advice and frequently asked questions to address specific challenges encountered during synthesis and purification.
This compound and its hydrochloride salt are valuable intermediates in organic synthesis, notably in the preparation of various heterocyclic compounds and as building blocks for pharmaceutical agents.[1][2] However, the inherent reactivity of the hydrazine functional group can lead to the formation of several impurities that may complicate reaction outcomes, reduce yields, and compromise the purity of the final product. Understanding the formation pathways of these impurities is the first step toward effective control.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems observed during reactions with this compound, providing explanations for their root causes and actionable solutions.
Issue 1: Low Yield of the Desired Hydrazone Product in Reactions with Aldehydes or Ketones
Symptom: After reacting this compound with an aldehyde or ketone, TLC or LC-MS analysis shows a significant amount of unreacted starting material and the presence of multiple side products.
Potential Causes & Solutions:
-
Cause A: Competing Azine Formation. Hydrazine can react with two equivalents of the carbonyl compound to form a symmetrical azine (R₂C=N-N=CR₂).[3] This is particularly prevalent when the carbonyl compound is used in excess or under conditions that favor a second condensation.
-
Solution: Carefully control the stoichiometry. Use a slight excess of the hydrazine (e.g., 1.1 equivalents) to favor hydrazone formation. The reaction can be monitored by TLC to ensure the consumption of the carbonyl compound.
-
-
Cause B: Oxidation of the Hydrazine. Hydrazines are susceptible to oxidation, which can be accelerated by atmospheric oxygen, metal ions, and elevated temperatures.[4][5] This leads to the degradation of the starting material and the formation of various byproducts, including potentially mutagenic N-nitrosamines.[6]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are deoxygenated. If metal-catalyzed reactions are not intended, consider using metal-chelating agents or ensuring glassware is scrupulously clean.
-
-
Cause C: Unfavorable Reaction Equilibrium. Hydrazone formation is a reversible reaction.[7] The presence of water, a byproduct of the condensation, can shift the equilibrium back toward the starting materials.
-
Solution: Use a dehydrating agent, such as molecular sieves, or employ a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.
-
Issue 2: Formation of an Unexpected Isomeric Product in Fischer Indole Synthesis
Symptom: When using this compound in a Fischer indole synthesis with an unsymmetrical ketone, a mixture of regioisomeric indoles is obtained, complicating purification.
Potential Causes & Solutions:
-
Cause: Lack of Regiocontrol in Hydrazone Formation/Tautomerization. The Fischer indole synthesis proceeds through a hydrazone intermediate which then tautomerizes to an enamine before the key[5][5]-sigmatropic rearrangement.[8][9] With an unsymmetrical ketone, two different enamine tautomers can form, leading to two different indole products.
-
Solution: The choice of acid catalyst and solvent can influence the regioselectivity of the enamine formation. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to optimize for the desired isomer.[8] In some cases, computational studies can help predict the favored pathway.[10]
-
Issue 3: Product Instability and Discoloration Upon Storage
Symptom: The isolated this compound or its derivative darkens over time and shows signs of decomposition upon re-analysis.
Potential Causes & Solutions:
-
Cause: Air and Light Sensitivity. As with many hydrazine derivatives, this compound can be sensitive to air and light, leading to oxidative degradation.[11]
-
Solution: Store the compound under an inert atmosphere (argon or nitrogen) in an amber vial to protect it from light. For long-term storage, refrigeration or freezing (-20°C) is recommended.[11] Converting the free base to its more stable hydrochloride salt can also significantly improve its shelf life.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should look for when synthesizing this compound hydrochloride?
A1: The synthesis often starts from 3,4-dimethoxybenzaldehyde. Potential impurities can include unreacted starting materials, the corresponding azine formed from the aldehyde and hydrazine, and products of over-reduction or side reactions depending on the specific synthetic route.[2]
Q2: How can I best purify crude this compound or its derivatives?
A2: Several methods can be employed, often in combination:
-
Recrystallization: For the hydrochloride salt, recrystallization from aqueous ethanol is reported to yield high purity products (>98%).[2]
-
Acid-Base Extraction: As a basic compound, this compound can be separated from neutral organic impurities by dissolving the crude material in an organic solvent and extracting it into a dilute aqueous acid. The aqueous layer is then basified, and the purified hydrazine is extracted back into an organic solvent.[11]
-
Column Chromatography: Silica gel chromatography can be effective, but care must be taken as the basicity of the hydrazine can lead to tailing. Using a solvent system with a small amount of a basic modifier (e.g., triethylamine) can improve the separation.
Q3: What analytical techniques are best suited for detecting and quantifying impurities in my this compound reactions?
A3: A combination of techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities.
-
Gas Chromatography (GC): Useful for analyzing residual solvents and volatile impurities. Derivatization of the hydrazine, for example, with acetone to form the corresponding azine, can improve its chromatographic behavior.[12]
-
Mass Spectrometry (MS): Coupled with HPLC or GC, MS is crucial for identifying the molecular weights of unknown impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and any major impurities that can be isolated.
Q4: I am performing a Wolff-Kishner reduction. What are the key considerations regarding impurities?
A4: The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures to yield an alkane.[7][14]
-
Complete Hydrazone Formation: Ensure the initial condensation reaction goes to completion to avoid carrying over unreacted carbonyl compounds into the high-temperature basic conditions, which could lead to side reactions like aldol condensations.
-
Azine Formation: Similar to other hydrazone formations, azine formation is a potential side reaction.
-
Thermal Stability: The high temperatures required can lead to the degradation of sensitive substrates. Careful temperature control is crucial.
Data Summary Table
| Purification Method | Typical Purity Achieved | Primary Application | Reference |
| Recrystallization | 95-98% | General laboratory and pilot scale | [2] |
| Salt Formation (HCl) | 98-99% | Improving stability and handling for pharmaceutical intermediates | [2] |
| Acid-Base Extraction | 97-99% | Removal of neutral impurities, suitable for industrial scale | [11] |
| Column Chromatography | >99% | High-purity applications, isolation of specific isomers | N/A |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
Objective: To synthesize a hydrazone from this compound and an aldehyde/ketone.
Materials:
-
This compound (or its HCl salt) (1.0 eq)
-
Aldehyde or Ketone (1.05 eq)
-
Ethanol (or other suitable solvent)
-
Acetic Acid (catalytic amount)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
If starting with the hydrochloride salt, dissolve it in ethanol and add one equivalent of a mild base (e.g., triethylamine) to liberate the free hydrazine.
-
To a solution of this compound in ethanol, add the aldehyde or ketone.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude hydrazone.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Purification by Acid-Base Extraction
Objective: To purify this compound from neutral impurities.
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times.
-
Combine the aqueous layers. The desired hydrazine is now in the aqueous phase as its hydrochloride salt.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9).
-
Extract the liberated hydrazine back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 2-3 times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
Visualizing Impurity Formation Pathways
The following diagrams illustrate the key reaction pathways leading to common impurities.
Caption: Formation of hydrazone vs. azine and oxidation impurities.
Caption: Isomer formation in the Fischer Indole Synthesis.
References
-
Title: Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species Source: American Industrial Hygiene Association Journal URL: [Link]
-
Title: Hydrazide derivatives produce active oxygen species as hydrazine Source: PubMed URL: [Link]
-
Title: Oxidation of Hydrazine in Aqueous Solutions Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: Decompostion of Hydrazine in Aqueous Solutions Source: ResearchGate URL: [Link]
-
Title: A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples Source: SIELC Technologies URL: [Link]
-
Title: Analytical Methods for Hydrazines Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: Why Do Some Fischer Indolizations Fail? Source: PMC - NIH URL: [Link]
-
Title: Fischer indole synthesis Source: Wikipedia URL: [Link]
-
Title: Direct Azine Synthesis from Alcohols and Hydrazine Source: ChemistryViews URL: [Link]
-
Title: Wolff-Kishner Reduction Source: Organic Chemistry Portal URL: [Link]
-
Title: New 3H-Indole Synthesis by Fischer's Method. Part I Source: PMC - NIH URL: [Link]
-
Title: 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction Source: Chemistry LibreTexts URL: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Hydrazine Reactivity: (3,4-Dimethoxybenzyl)hydrazine vs. Phenylhydrazine
Introduction: Beyond the Name, A Tale of Two Hydrazines
In the landscape of modern organic synthesis and drug discovery, hydrazines are indispensable building blocks, prized for their nucleophilic character and their ability to forge critical C-N bonds.[1][2] They are foundational to the synthesis of a vast array of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals and agrochemicals.[3][4] This guide provides an in-depth comparative analysis of two commercially available hydrazines: the classic arylhydrazine, phenylhydrazine , and a substituted benzylhydrazine, (3,4-Dimethoxybenzyl)hydrazine .
While both share the hydrazine functional group, their reactivity profiles are markedly different. This difference is not trivial; it dictates their utility, reaction kinetics, and suitability for cornerstone synthetic transformations. For the researcher designing a synthetic route or a drug development professional selecting fragments for a library, understanding these nuances is paramount. This guide moves beyond simple catalog data, dissecting the electronic and steric factors that govern their behavior and providing field-proven experimental protocols to validate these principles.
Pillar 1: The Decisive Role of Electronic Architecture
The reactivity of any hydrazine is fundamentally governed by the availability of the lone pair of electrons on its terminal nitrogen atom (the α-nitrogen). The substituent attached to the hydrazine moiety can either enhance or diminish the nucleophilicity of this nitrogen through inductive and resonance effects.
-
This compound: This compound is a benzylhydrazine . The hydrazine group is insulated from the aromatic ring by a methylene (-CH₂) bridge. Consequently, the nitrogen lone pair does not participate in the ring's π-system. The benzyl group is weakly electron-donating via induction. The two methoxy groups are strong electron-donating groups that enrich the benzene ring, but their electronic effect on the distal hydrazine group is minimal. The primary determinant of its high reactivity is the localized, highly available lone pair on the α-nitrogen, characteristic of an alkyl-type hydrazine.
-
Phenylhydrazine: As an arylhydrazine , its hydrazine moiety is directly bonded to the phenyl ring. This direct conjugation allows the lone pair on the adjacent nitrogen (the β-nitrogen) to be delocalized into the aromatic π-system. This resonance stabilization significantly reduces the electron density and, therefore, the nucleophilicity of the α-nitrogen.[5] While electron-donating groups on the phenyl ring can mitigate this effect, the fundamental delocalization remains, rendering arylhydrazines generally less nucleophilic than their alkyl or benzyl counterparts.[5]
Figure 1. Electronic differences between Phenylhydrazine and this compound.
Pillar 2: Comparative Reactivity in a Foundational Transformation: Hydrazone Formation
The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is a fundamental reaction and an excellent probe of nucleophilic reactivity.[6] The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond.[7]
Given the electronic principles discussed, we can predict a significant difference in the rate of hydrazone formation. This compound, with its more nucleophilic α-nitrogen, is expected to react considerably faster with carbonyl compounds than phenylhydrazine under identical conditions. Kinetic studies on various substituted hydrazines confirm that electron-donating groups and the absence of conjugation accelerate this reaction.[7][8]
Data Summary: Reactivity in Hydrazone Formation
The following table summarizes the expected outcomes and structural properties influencing the reaction.
| Property | This compound | Phenylhydrazine | Rationale |
| Structure | ![]() | ![]() | - |
| Classification | Benzylhydrazine (Alkyl-type) | Arylhydrazine | The substituent is attached via a -CH₂- group vs. directly to the ring. |
| Electronic Effect | Inductive (weakly donating) | Resonance (withdrawing) | The methylene spacer in the benzylhydrazine prevents lone pair delocalization.[5] |
| α-Nitrogen Nucleophilicity | High | Moderate to Low | Localized lone pair vs. delocalized lone pair. |
| Predicted Reaction Rate | Fast | Slow | Higher nucleophilicity leads to a faster initial attack on the carbonyl.[7] |
Pillar 3: The Litmus Test of Reactivity: The Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and historic reaction that converts arylhydrazones into indoles under acidic conditions.[9][10] Its mechanism is a cornerstone of organic chemistry and highlights the most profound difference in synthetic utility between our two subjects.
The mechanism critically involves a[11][11]-sigmatropic rearrangement of the protonated arylhydrazone's enamine tautomer.[9][12] This step requires the nitrogen atom to be directly bonded to the aromatic ring to facilitate the formation of a new C-C bond with an ortho-carbon of that same ring.
-
Phenylhydrazine is the archetypal substrate for this reaction. It readily forms the necessary arylhydrazone, which can then proceed through the sigmatropic rearrangement to yield an indole.[10]
-
This compound , as a benzylhydrazine, cannot undergo the Fischer indole synthesis . The methylene spacer means the crucial N-Aryl bond required for the rearrangement is absent. Attempting this reaction would result in the formation of a stable benzylhydrazone, but no further cyclization to an indole would occur under typical Fischer conditions.
This distinction is not a matter of rate, but of fundamental mechanistic viability. It serves as a definitive guide for synthetic planning: for indole synthesis via the Fischer route, an arylhydrazine is mandatory.
Figure 2. Logical workflow for selecting a hydrazine for hydrazone vs. indole synthesis.
Experimental Protocols & Methodologies
To provide a practical basis for these principles, the following self-validating protocols are described. They are designed not only for synthesis but also for comparative analysis.
Protocol 1: Comparative Analysis of Hydrazone Formation Rate
Objective: To qualitatively and quantitatively compare the rate of hydrazone formation between this compound and phenylhydrazine with a model aldehyde (4-nitrobenzaldehyde), monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Rationale for Component Selection:
-
4-Nitrobenzaldehyde: The nitro group is a strong chromophore, making TLC visualization and HPLC detection straightforward. It is also a representative aromatic aldehyde.
-
Ethanol: A common solvent that readily dissolves all reactants.
-
Acetic Acid: A mild acid catalyst that facilitates the dehydration step of hydrazone formation without causing significant degradation.[9]
-
HPLC Monitoring: Provides precise quantitative data on the consumption of starting material and formation of product over time.[11][13]
Materials:
-
This compound (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (0.1 mL)
-
TLC plates (silica gel 60 F₂₅₄)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: Prepare two identical 50 mL round-bottom flasks.
-
Flask A: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and this compound (182 mg, 1.0 mmol) to 10 mL of absolute ethanol.
-
Flask B: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and phenylhydrazine (108 mg, 1.0 mmol) to 10 mL of absolute ethanol.
-
-
Initiation: Stir both flasks at room temperature. Take a t=0 sample from each for HPLC analysis. Add a single drop of glacial acetic acid to each flask simultaneously to initiate the reaction.
-
Monitoring by TLC: At 5-minute intervals, spot a small aliquot from each flask onto a single TLC plate. Develop the plate using a 3:1 Hexanes:Ethyl Acetate mobile phase. Visualize under UV light. The formation of the less polar hydrazone product will be observed as a new spot with a higher Rf value than the starting materials.
-
Monitoring by HPLC: At 10-minute intervals for 1 hour, withdraw a 0.1 mL aliquot from each reaction mixture, dilute it with 0.9 mL of mobile phase, and inject it into the HPLC. Monitor the disappearance of the 4-nitrobenzaldehyde peak and the appearance of the product hydrazone peak.
-
Data Analysis: Plot the percentage conversion (based on aldehyde consumption) versus time for both reactions. This will provide a direct quantitative comparison of their reaction rates.
Expected Outcome: The reaction in Flask A with this compound will proceed to completion significantly faster than the reaction in Flask B with phenylhydrazine.
Protocol 2: Fischer Indole Synthesis with Phenylhydrazine
Objective: To demonstrate a standard Fischer Indole Synthesis protocol using phenylhydrazine and cyclohexanone, a reaction for which this compound is unsuitable.
Rationale for Component Selection:
-
Cyclohexanone: A simple, symmetric ketone that avoids issues of regioselectivity in the final indole product.
-
Polyphosphoric Acid (PPA): A strong acid and dehydrating agent that is highly effective as a catalyst for the cyclization step.[9] It provides a homogenous reaction medium at elevated temperatures.
Materials:
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Cyclohexanone (0.98 g, 10 mmol)
-
Polyphosphoric Acid (PPA) (20 g)
-
Ice water
-
Diethyl ether
Procedure:
-
Hydrazone Formation (Step 1): In a 100 mL flask, dissolve phenylhydrazine and cyclohexanone in 20 mL of ethanol with a few drops of acetic acid. Gently warm the mixture for 15-20 minutes. The cyclohexanone phenylhydrazone may precipitate upon cooling. This intermediate can be isolated or used directly.[9]
-
Cyclization (Step 2): In a separate flask, pre-heat 20 g of PPA to 80-90 °C with mechanical stirring.
-
Reaction: Carefully add the cyclohexanone phenylhydrazone from Step 1 to the hot PPA in portions. An exothermic reaction will occur.
-
Heating: After the addition is complete, heat the reaction mixture to 120-130 °C for 30 minutes. The color will darken significantly.
-
Workup: Cautiously pour the hot reaction mixture onto 100 g of crushed ice. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Once the mixture has cooled, extract the product with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product (1,2,3,4-tetrahydrocarbazole) can be further purified by recrystallization or column chromatography.
Conclusion for the Practicing Scientist
The choice between this compound and phenylhydrazine is a clear-cut decision dictated by the desired chemical transformation.
-
For reactions where high nucleophilicity and rapid kinetics are desired, such as hydrazone formation for bioconjugation or derivatization, This compound is the superior reagent . Its insulated, electron-rich hydrazine moiety ensures a fast and efficient reaction.[7]
-
For the Fischer indole synthesis , a reaction that relies on a unique[11][11]-sigmatropic rearrangement, phenylhydrazine is the required reactant class .[10] The direct N-Aryl linkage is a non-negotiable mechanistic requirement. This compound is fundamentally incompatible with this transformation.
This guide underscores a critical principle in synthetic design: a molecule's reactivity is encoded in its structure. By understanding the electronic and mechanistic implications of subtle structural changes—like the presence or absence of a single methylene spacer—researchers can make informed, rational choices that save time, improve yields, and unlock new synthetic possibilities.
References
-
Natale, N. R., & D'Andrea, S. V. (2003). A three-component Fischer indole synthesis. Nature Protocols. Retrieved from [Link]
-
ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Kool, E. T., et al. (2009). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. Retrieved from [Link]
-
Black, S. J., et al. (2018). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Chemistry – A European Journal. Retrieved from [Link]
-
Lin, Z., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Retrieved from [Link]
-
NASA. (2010). Three Methods of Detection of Hydrazines. Tech Briefs. Retrieved from [Link]
-
Penneman, R. A., & Audrieth, L. F. (1949). Quantitative Determination of Hydrazine. Analytical Chemistry. Retrieved from [Link]
-
OSHA. (1980). HYDRAZINE (Method 20). Occupational Safety and Health Administration. Retrieved from [Link]
-
Wang, C., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry. Retrieved from [Link]
-
NASA. (2010). Three Methods of Detection of Hydrazines. NASA Technical Reports Server. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of electronic effects on hydrazine self‐coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Retrieved from [Link]
-
Gherghiceanu, E.-R., et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Trade Science Inc. Retrieved from [Link]
-
Frimayanti, N., et al. (2021). Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. Chiang Mai University Journal of Natural Sciences. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
Rafiq, I., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Monomethoxybenzyl vs. Dimethoxybenzyl Hydrazine Derivatives
Introduction: The Significance of Methoxy-Substituted Hydrazines in Drug Discovery
Hydrazine derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a vast array of pharmacological applications.[1][2][3] The hydrazone functional group (–(C=O)NHN=CH–), in particular, is a recognized pharmacophore integral to the design of novel therapeutic agents.[4][5] When this versatile scaffold is combined with a benzyl moiety, the resulting benzylidene hydrazone derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects.[2][5][6]
The therapeutic potential of these molecules can be finely tuned by introducing various substituents onto the phenyl ring. Among the most impactful of these are methoxy (–OCH₃) groups. The number and position of these electron-donating groups can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. This guide provides a comparative analysis of the biological activities of monomethoxybenzyl versus dimethoxybenzyl hydrazine derivatives, synthesizing experimental data from multiple studies to offer researchers and drug development professionals a clear, evidence-based understanding of their structure-activity relationships.
Comparative Analysis of Biological Performance
The addition of one versus two methoxy groups to the benzylidene ring of a hydrazine derivative can lead to significant, and sometimes counterintuitive, differences in biological efficacy. Here, we compare their performance across key therapeutic areas.
Antimicrobial Activity
The presence of methoxy groups is a critical determinant of antimicrobial potency. The electron-donating nature of the methoxy substituent can enhance the molecule's ability to interfere with microbial processes.
Key Findings:
-
In the realm of antimycobacterial activity, a derivative featuring a single para-methoxyphenyl substituent demonstrated exceptionally high potency against Mycobacterium tuberculosis. Its activity, with a Minimum Inhibitory Concentration (MIC) of 0.28 µM, was found to be superior to that of the frontline anti-tubercular drug isoniazid (MIC = 0.79 µM).[7][8]
-
Studies have consistently shown that the presence of electron-donating groups like –OCH₃ on the phenyl ring enhances antimycobacterial effects.[7][8] While direct comparative data against a dimethoxy analog in the same study is limited, the high potency of the monomethoxy derivative sets a strong benchmark. The general principle is that such groups can increase the compound's ability to penetrate the mycobacterial cell wall or inhibit essential enzymes.
Table 1: Comparative Antimicrobial Activity
| Compound Class | Specific Derivative | Target Organism | Activity Metric (MIC) | Reference |
|---|---|---|---|---|
| Monomethoxybenzyl Hydrazine | Derivative with p-methoxyphenyl substituent | M. tuberculosis | 0.28 µM | [7][8] |
| Reference Drug | Isoniazid | M. tuberculosis | 0.79 µM |[7][8] |
Anticancer Activity
In cancer therapy, hydrazine derivatives are explored for their ability to induce apoptosis and arrest the cell cycle in malignant cells.[9][10] The substitution pattern on the phenyl ring plays a crucial role in modulating this cytotoxic activity.
Key Findings:
-
A study on benzenesulfonamide derivatives found that the 2-(4-methoxy benzylidene) derivative showed lower anticancer activity against MCF-7 breast cancer cells compared to its unsubstituted and chloro-substituted counterparts.[11] This suggests that for this particular scaffold, a single methoxy group may not be optimal for cytotoxicity.
-
Conversely, many potent anticancer agents, such as the natural product combretastatin A-4, feature a 3,4,5-trimethoxyphenyl ring, indicating that multiple methoxy groups can be highly beneficial for activities like tubulin polymerization inhibition.[12][13]
-
Quinoline-based hydrazides have demonstrated significant cytotoxicity against neuroblastoma and breast adenocarcinoma cell lines, with activity being highly dependent on the overall molecular structure rather than just the methoxy substitution.[10] For instance, certain 3-methoxy derivatives of salicylaldehyde benzoylhydrazone showed less pronounced cytotoxic effects against non-malignant cell lines compared to cancer cell lines like Hep-G2 and SH-SY5Y, indicating a degree of selectivity.[14]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Dimethoxybenzyl Hydrazine | Quinazolinone derivative (CM9) | EBC-1 (Lung) | 8.6 ± 1.9 | [15] |
| Dimethoxybenzyl Hydrazine | Quinazolinone derivative (CM9) | U-87MG (Glioblastoma) | 18.4 ± 2.3 | [15] |
| Monomethoxybenzyl Hydrazine | 3-methoxy salicylaldehyde benzoylhydrazone | Hep-G2 (Liver) | Varies |[14] |
Note: Direct comparison is challenging due to differing core scaffolds across studies. The data indicates that the overall molecular framework is a critical determinant of anticancer activity.
Antioxidant Activity
Antioxidant capacity is often evaluated by measuring a compound's ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS assays are standard methods for this purpose.[4][16]
Key Findings:
-
Derivatives with a 3,4-dimethoxyphenyl group have been shown to possess potent antioxidant activity in DPPH assays.[4]
-
In a comparative study of benzenesulfonamide derivatives, the 2-(4-methoxy benzylidene) analog exhibited the highest antioxidant activity, proving more effective at scavenging free radicals than the standard antioxidant, gallic acid, at certain concentrations.[11]
-
Another study reported that a hydroxyl-methoxy derivative and veratric acid (3,4-dimethoxybenzoic acid) derivatives are promising free radical scavengers.[16] The presence of both hydroxyl and methoxy groups often leads to synergistic effects.
Table 3: Comparative Antioxidant Activity
| Compound Class | Specific Derivative | Assay | Activity Metric | Reference |
|---|---|---|---|---|
| Monomethoxybenzyl Hydrazine | 2-(4-methoxy benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide | DPPH Assay | Highest activity in its series; more potent than gallic acid at 0.5 mg/ml. | [11] |
| Dimethoxybenzyl Hydrazine | N-...(3,4-dimethoxyphenyl)methyl)acetamide derivative | DPPH Assay | Potent antioxidant activity reported. | [4] |
| Dimethoxybenzoyl Hydrazine | Veratric acid (3,4-dimethoxybenzoic acid) derivative | Free Radical Scavenging | Potent scavenger with EC₅₀ of 0.0097 mM. |[16] |
Structure-Activity Relationship (SAR) Insights
The collective data allows for the formulation of key SAR principles regarding methoxy substitution.
-
Electronic Effects : The methoxy group is a strong electron-donating group. This property can increase the electron density of the aromatic ring and the hydrazone moiety, which can be crucial for interacting with biological targets or participating in redox reactions (antioxidant activity). The enhanced potency of the p-methoxyphenyl derivative in antimycobacterial studies highlights this effect.[7][8]
-
Positional Isomerism : The position of the methoxy group (ortho, meta, or para) is critical. For instance, a para-methoxy group often leads to higher activity due to a combination of favorable electronic and steric factors.
-
Synergy with Other Groups : The activity of a methoxy group can be enhanced by the presence of other functional groups, particularly hydroxyl (–OH) groups. A hydroxyl group can act as a hydrogen bond donor, while the methoxy group acts as an acceptor, creating a pharmacophore that can bind more effectively to enzyme active sites.[14]
-
Lipophilicity : Adding methoxy groups increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes, a critical factor for reaching intracellular targets. However, excessive lipophilicity can also lead to poor solubility and off-target effects. The difference between mono- and di-methoxy derivatives often represents a balance of these properties.
Caption: SAR of Methoxybenzyl Hydrazine Derivatives.
Validated Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols for key biological assays are provided below. These protocols represent self-validating systems for assessing the comparative efficacy of novel derivatives.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[15]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the monomethoxybenzyl and dimethoxybenzyl hydrazine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol 2: DPPH Radical Scavenging Assay
This assay provides a rapid and simple method to evaluate the free radical scavenging (antioxidant) activity of chemical compounds.[4][13]
Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes the reduced, colorless form. The decrease in absorbance is proportional to the antioxidant capacity of the test compound.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare stock solutions of the test compounds (monomethoxybenzyl and dimethoxybenzyl hydrazine derivatives) and a standard antioxidant (e.g., ascorbic acid or gallic acid) in a suitable solvent (e.g., DMSO or methanol).
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Compound Addition: Add 100 µL of the test compounds in various concentrations to the wells. For the control, add 100 µL of the solvent instead of the test compound.
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes. The purple color will fade to yellow in the presence of antioxidants.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Caption: Workflow for the DPPH Antioxidant Assay.
Conclusion and Future Directions
The available experimental data indicates that both monomethoxybenzyl and dimethoxybenzyl hydrazine derivatives are versatile scaffolds with significant biological potential.
-
For antimicrobial activity , particularly against M. tuberculosis, monomethoxy substitution at the para-position appears highly effective, yielding compounds with potency exceeding that of established drugs.[7][8]
-
For antioxidant activity , both mono- and di-methoxy derivatives demonstrate strong free radical scavenging capabilities.[4][11] The dimethoxy derivatives, especially when combined with a hydroxyl group, may offer a slight advantage due to enhanced electronic stabilization.[16]
-
For anticancer activity , the structure-activity relationship is more complex and highly dependent on the overall molecular scaffold. While multiple methoxy groups are a feature of some potent natural anticancer agents, the efficacy of simpler hydrazine derivatives is not solely dictated by the number of methoxy substituents.[12][14]
Future research should focus on the direct, side-by-side comparison of mono- and di-methoxy isomers within the same molecular scaffold across a panel of biological assays. This would eliminate confounding variables and provide a more definitive understanding of the role of methoxy substitution. Furthermore, exploring the mechanism of action, particularly for the most potent antimicrobial and anticancer derivatives, will be crucial for their advancement as potential therapeutic leads.
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A Comparative Guide to the Spectroscopic Confirmation of (3,4-Dimethoxybenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing molecules is paramount. (3,4-Dimethoxybenzyl)hydrazine, a key building block in the synthesis of various biologically active compounds, requires rigorous analytical characterization to ensure its identity and purity. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.
The Analytical Imperative: Beyond Simple Confirmation
Confirming the structure of this compound is not merely a procedural step; it is the foundation upon which further research is built. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a drug development program. Therefore, a multi-faceted analytical approach, leveraging the strengths of various spectroscopic techniques, is essential. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) in providing a comprehensive structural portrait of this molecule.
The Core Spectroscopic Trio: A Symphony of Structural Information
The combination of NMR, FT-IR, and MS provides a holistic view of a molecule's structure. Each technique probes different aspects of the molecular architecture, and their combined data creates a robust and self-validating confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[1][2]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled single-pulse experiment. A wider spectral width of ~0-220 ppm is necessary. Due to the low natural abundance of ¹³C, a greater number of scans will be required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted NMR Data for this compound:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.8 - 7.0 | m | 3H | Ar-H |
| Methoxy Protons | ~3.9 | s | 6H | 2 x -OCH₃ |
| Methylene Protons | ~3.8 | s | 2H | Ar-CH₂- |
| Hydrazine Protons | Broad singlet | 3H | -NH-NH₂ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 149, 148, 120, 112, 111 | C-O, C-H |
| Methoxy Carbons | ~56 | 2 x -OCH₃ |
| Methylene Carbon | ~50 | Ar-CH₂- |
Interpretation and Causality:
-
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The integration of the signals reveals the relative number of protons in each environment.
-
The ¹³C NMR spectrum indicates the number of unique carbon environments. The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is then scanned to obtain its infrared spectrum.
Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Hydrazine (-NH-NH₂) |
| 3050-3000 | C-H stretch (sp²) | Aromatic C-H |
| 2950-2850 | C-H stretch (sp³) | Methylene (-CH₂-) & Methoxy (-OCH₃) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1260-1000 | C-O stretch | Aryl ether (-O-CH₃) |
Interpretation and Causality:
-
The presence of broad peaks in the 3400-3200 cm⁻¹ region is a strong indication of the N-H stretching vibrations of the hydrazine group.
-
The C-H stretching vibrations confirm the presence of both aromatic and aliphatic protons.
-
The strong C-O stretching bands are characteristic of the methoxy groups.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[5][6] It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons, causing them to lose an electron and form a molecular ion (M⁺˙).[7]
-
Fragmentation: The high-energy molecular ions are unstable and fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Expected Mass Spectrum Data for this compound:
| m/z | Interpretation |
| 182 | Molecular Ion [M]⁺˙ |
| 151 | [M - NHNH₂]⁺ |
| 121 | [M - CH₂NHNH₂]⁺ |
Interpretation and Causality:
-
The peak with the highest mass-to-charge ratio typically corresponds to the molecular ion, which confirms the molecular weight of the compound.
-
The fragmentation pattern provides a "fingerprint" of the molecule. The fragmentation of this compound is expected to involve the cleavage of the benzylic C-N bond and bonds within the hydrazine moiety.
Alternative and Confirmatory Techniques: Solidifying the Structural Assignment
While the spectroscopic trio provides a wealth of information, other techniques can offer definitive confirmation or complementary data.
X-Ray Crystallography: The Definitive 3D Structure
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in a molecule.[6][8]
-
Advantages: Provides the absolute structure, including stereochemistry and conformation.
-
Disadvantages: Requires a suitable single crystal, which can be challenging to grow. The technique is also more time-consuming and less readily available than spectroscopic methods.[5]
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis determines the percentage composition of elements (C, H, N, etc.) in a compound.[9]
-
Advantages: Provides a fundamental check of the compound's purity and confirms the empirical formula.[2][8]
-
Disadvantages: It does not provide information about the connectivity of atoms and is therefore not a standalone method for structure determination.
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of this compound is best achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. While NMR delineates the carbon-hydrogen framework, FT-IR identifies the key functional groups, and Mass Spectrometry confirms the molecular weight and provides fragmentation clues. For absolute certainty, especially in regulatory filings or when polymorphism is a concern, X-ray crystallography and elemental analysis serve as invaluable confirmatory tools. By understanding the strengths and limitations of each method and employing them in a logical workflow, researchers can confidently and accurately establish the structure of this compound, ensuring the integrity and success of their scientific endeavors.
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A Comparative Guide to the Validation of Analytical Methods for (3,4-Dimethoxybenzyl)hydrazine
Introduction: (3,4-Dimethoxybenzyl)hydrazine is a crucial chemical intermediate in the synthesis of various pharmacologically active molecules. Its purity and the accurate quantification of related impurities are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development and validation of robust analytical methods are not merely procedural requirements but are fundamental to quality control and regulatory compliance. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse of pharmaceutical analysis, prized for its versatility, robustness, and suitability for non-volatile and thermally sensitive compounds like benzylhydrazine derivatives.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic properties, which provide excellent retention for the moderately polar this compound.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier to elute the analyte, while the buffer ensures a constant pH. Maintaining a consistent pH is critical for benzylhydrazine, as its amine functional groups' ionization state can change, drastically affecting retention time and peak shape.
-
Detection: The dimethoxybenzyl moiety contains a strong chromophore. A UV detector set at a wavelength of maximum absorbance (e.g., ~280 nm) provides high sensitivity and specificity for the analyte.
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 4.0) (60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to achieve a similar concentration to the standard solution.
-
-
Validation Procedure: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[1][6]
Logical Workflow for HPLC Method Validation
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
comparative study of different synthetic routes to (3,4-Dimethoxybenzyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
(3,4-Dimethoxybenzyl)hydrazine is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a wide array of heterocyclic compounds with diverse pharmacological activities. The efficient and scalable synthesis of this key intermediate is paramount for advancing research and development in these fields. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, procedural details, and relative merits of each approach.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of the reaction, safety considerations associated with handling reagents like hydrazine, and the desired purity of the final product. This guide will delve into four principal synthetic methodologies:
-
Direct Reductive Amination of 3,4-dimethoxybenzaldehyde with hydrazine.
-
Nucleophilic Substitution via the alkylation of hydrazine with a 3,4-dimethoxybenzyl halide.
-
The Gabriel Synthesis , a classic method adapted for hydrazine synthesis.
-
Reduction of a Hydrazone Intermediate derived from 3,4-dimethoxybenzaldehyde.
Each of these routes will be examined in detail, providing a foundation for informed decision-making in the laboratory.
Route 1: Direct Reductive Amination
Direct reductive amination involves the reaction of a carbonyl compound, in this case, 3,4-dimethoxybenzaldehyde, with hydrazine in the presence of a reducing agent. This one-pot reaction proceeds through the in situ formation of a hydrazone, which is then immediately reduced to the corresponding hydrazine.
Mechanism and Rationale
The reaction is typically initiated by the nucleophilic attack of hydrazine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a hydrazone. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the carbon-nitrogen double bond of the hydrazone to a single bond, yielding the desired product. The choice of reducing agent is critical; sodium cyanoborohydride is often preferred as it is less reactive towards the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct[1]. Catalytic hydrogenation can also be employed for the reduction step[2][3].
Caption: Reductive Amination Pathway.
Advantages and Disadvantages
| Advantages | Disadvantages |
| One-pot procedure, simplifying the experimental setup. | Potential for over-reduction of the aldehyde to an alcohol. |
| Generally proceeds under mild conditions. | Hydrazine is a toxic and potentially explosive reagent requiring careful handling. |
| Can be a high-yielding reaction if optimized. | The basicity of hydrazine can complicate the reaction with sensitive substrates. |
Experimental Protocol (Proposed)
-
To a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add hydrazine hydrate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Route 2: Nucleophilic Substitution (Alkylation of Hydrazine)
This method involves the direct alkylation of hydrazine with a suitable 3,4-dimethoxybenzyl electrophile, typically 3,4-dimethoxybenzyl chloride or bromide. This is a classical SN2 reaction where hydrazine acts as the nucleophile.
Mechanism and Rationale
Hydrazine, being a potent nucleophile, attacks the electrophilic benzylic carbon of the 3,4-dimethoxybenzyl halide, displacing the halide and forming the carbon-nitrogen bond. A large excess of hydrazine is often used to minimize the competing polyalkylation reactions, where the initially formed product acts as a nucleophile and reacts with another molecule of the benzyl halide. The use of a base, such as potassium carbonate, can facilitate the reaction by neutralizing the hydrohalic acid formed as a byproduct[4].
Caption: Alkylation of Hydrazine Pathway.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes readily available starting materials. | Prone to polyalkylation, leading to the formation of di- and tri-substituted hydrazines. |
| Can be a straightforward and high-yielding procedure. | Requires a large excess of hydrazine to favor mono-alkylation. |
| The reaction conditions are generally mild. | Separation of the desired product from polyalkylated byproducts can be challenging. |
Experimental Protocol
-
To a solution of hydrazine hydrate (10-20 equivalents) in water or ethanol, add 3,4-dimethoxybenzyl chloride (1 equivalent) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and add a base, such as potassium carbonate, to neutralize the formed hydrochloric acid[4].
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt, which can be recrystallized[5].
Route 3: The Gabriel Synthesis
The Gabriel synthesis is a well-established method for the preparation of primary amines, and it can be adapted for the synthesis of substituted hydrazines. This multi-step process involves the N-alkylation of phthalimide, followed by the liberation of the desired hydrazine.
Mechanism and Rationale
The synthesis begins with the deprotonation of phthalimide with a base, such as potassium hydroxide or potassium carbonate, to form the nucleophilic phthalimide anion. This anion then undergoes an SN2 reaction with 3,4-dimethoxybenzyl halide to form N-(3,4-dimethoxybenzyl)phthalimide. The final step involves the hydrazinolysis of the phthalimide derivative. Hydrazine attacks one of the carbonyl groups of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide and the release of the desired this compound[6][7][8].
Caption: Gabriel Synthesis Pathway.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Avoids the problem of polyalkylation, leading to a cleaner product. | A multi-step synthesis, which can be more time-consuming. |
| Generally provides good yields of the mono-substituted product. | The final hydrazinolysis step can sometimes be sluggish. |
| The phthalhydrazide byproduct is often insoluble and can be easily removed by filtration. | The overall atom economy of the reaction is lower compared to direct alkylation. |
Experimental Protocol
-
Step 1: Synthesis of N-(3,4-dimethoxybenzyl)phthalimide
-
To a solution of phthalimide (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add potassium carbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3,4-dimethoxybenzyl chloride (1 equivalent) and heat the reaction to 80-100°C for 2-4 hours.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(3,4-dimethoxybenzyl)phthalimide.
-
-
Step 2: Hydrazinolysis
-
Suspend the N-(3,4-dimethoxybenzyl)phthalimide (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) and heat the mixture to reflux for 2-4 hours.
-
A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
-
Route 4: Reduction of 3,4-Dimethoxybenzaldehyde Hydrazone
This two-step approach involves the initial formation of the hydrazone from 3,4-dimethoxybenzaldehyde and hydrazine, followed by the reduction of the C=N double bond.
Mechanism and Rationale
The first step is the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate[9]. The resulting hydrazone is then reduced to the hydrazine. The classical method for this reduction is the Wolff-Kishner reaction, which involves heating the hydrazone with a strong base (e.g., KOH or potassium tert-butoxide) in a high-boiling solvent like ethylene glycol[8][10][11]. Milder reducing agents, such as sodium borohydride, can also be used, often after converting the hydrazone to a tosylhydrazone, which is more susceptible to reduction[12].
Caption: Hydrazone Reduction Pathway.
Advantages and Disadvantages
| Advantages | Disadvantages |
| The hydrazone intermediate is often a stable, crystalline solid that can be easily purified. | The Wolff-Kishner reduction requires harsh basic conditions and high temperatures, which may not be suitable for all substrates. |
| Can provide good yields of the final product. | The use of milder reducing agents may require the additional step of forming a tosylhydrazone. |
| The starting materials are readily available. | The overall process involves two distinct synthetic steps. |
Experimental Protocol
-
Step 1: Synthesis of 3,4-Dimethoxybenzaldehyde Hydrazone
-
Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
Step 2: Wolff-Kishner Reduction
-
To a flask equipped with a reflux condenser and a distillation head, add the 3,4-dimethoxybenzaldehyde hydrazone (1 equivalent), potassium hydroxide (4 equivalents), and diethylene glycol.
-
Heat the mixture to about 180°C to allow for the formation of the potassium salt of the hydrazone and the distillation of water.
-
After the water has been removed, increase the temperature to 200-210°C and maintain for 2-3 hours, during which nitrogen gas will evolve.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product, which can be purified by distillation.
-
Comparative Summary of Synthetic Routes
| Feature | Direct Reductive Amination | Alkylation of Hydrazine | Gabriel Synthesis | Reduction of Hydrazone |
| Number of Steps | 1 | 1 | 2 | 2 |
| Key Reagents | Aldehyde, Hydrazine, Reducing Agent | Benzyl Halide, Hydrazine | Phthalimide, Benzyl Halide, Hydrazine | Aldehyde, Hydrazine, Base/Reducing Agent |
| Typical Yield | Moderate to High | Moderate (dependent on mono-alkylation) | Good to High | Good to High |
| Key Challenge | Selectivity of reduction | Polyalkylation | Multi-step procedure | Harsh reaction conditions (Wolff-Kishner) |
| Scalability | Potentially good | Challenging due to excess hydrazine | Good | Good |
| Safety Concerns | Handling of hydrazine and borohydrides | Handling of excess hydrazine | Standard laboratory procedures | Handling of hydrazine and strong base at high temperatures |
Conclusion
The synthesis of this compound can be successfully achieved through several distinct pathways, each with its own set of advantages and challenges.
-
Direct reductive amination offers the most straightforward, one-pot approach, though careful optimization of the reducing agent and conditions is necessary to maximize yield and minimize side reactions.
-
Alkylation of hydrazine is a viable and direct method, but the control of polyalkylation is a significant consideration, often requiring a large excess of the hazardous hydrazine.
-
The Gabriel synthesis provides a reliable route to the mono-substituted product, avoiding the issue of polyalkylation, albeit at the cost of an additional synthetic step.
-
The reduction of the corresponding hydrazone is a robust two-step method, with the Wolff-Kishner reduction being a powerful but harsh option. Milder alternatives may offer a more versatile approach for sensitive substrates.
The selection of the optimal synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the available starting materials and equipment, and the importance of factors such as reaction time, yield, and safety. This guide provides the foundational knowledge to make an informed decision and to successfully synthesize this important chemical intermediate.
Safety Precautions for Handling Hydrazine
Hydrazine and its hydrate are toxic, corrosive, and potentially explosive. All manipulations involving hydrazine should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn[7][13][14][15]. Hydrazine is also a suspected carcinogen[16]. Care should be taken to avoid contact with oxidizing agents, as this can lead to violent reactions. Spills should be diluted with copious amounts of water.
References
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Practical Hydrazine Hydrate Safety. (2018). Reddit. [Link]
-
Safety precautions for hydrazine hydrate. (2025). Sciencemadness.org. [Link]
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Gabriel synthesis. Wikipedia. [Link]
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Hydrazine. Wikipedia. [Link]
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Gabriel Synthesis. Chemistry LibreTexts. [Link]
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Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PMC - NIH. [Link]
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Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry (RSC Publishing). [Link]
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Wolff–Kishner reduction. L.S.College, Muzaffarpur. [Link]
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A Hydrazine-Free Wolff−Kishner Reaction Suitable for an Undergraduate Laboratory. Pendidikan Kimia. [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. ResearchGate. [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Wolff-Kishner Reduction. Chem-Station Int. Ed.. [Link]
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Wolff–Kishner reduction. Wikipedia. [Link]
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Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. International Journal of Organic Chemistry. [Link]
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Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journals. [Link]
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Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]
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STUDY ON SYNTHESIS AND STRUCTURE OF SOME HYDRAZONES FROM 3,4-DIMETHOXY-2-NITROBENZALDEHYDE. ResearchGate. [Link]
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Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals. [Link]
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The synthesis route of the title compound; (i) 2 eq. of... ResearchGate. [Link]
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Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals. [Link]
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Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure. [Link]
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Preparation of 3,4-dimethoxybenzaldehyde. PrepChem.com. [Link]
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Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES. [Link]
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The development and preparation of the 2,4-dimethoxybenzyl arylhydrazine (DMBAH) “latent” safety-catch linker: solid phase synthesis of ketopiperazines. RSC Publishing. [Link]
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A Comparative Guide to Purity Assessment of (3,4-Dimethoxybenzyl)hydrazine: A Methodological Deep Dive
Abstract
The chemical purity of active pharmaceutical ingredient (API) intermediates is a cornerstone of drug safety and efficacy. (3,4-Dimethoxybenzyl)hydrazine, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical characterization to ensure the final API meets stringent regulatory standards. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We will explore a primary Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method as the benchmark for routine quality control. This will be compared against two orthogonal and more elucidative techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive impurity identification and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for confirmatory analysis. This document is intended for researchers, analytical chemists, and drug development professionals, offering both theoretical rationale and practical, step-by-step protocols.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound serves as a critical precursor in medicinal chemistry. Its journey from a synthesized intermediate to part of a final drug product is governed by strict quality controls. Impurities, which can arise from starting materials, by-products, or degradation, can have significant impacts on the safety, stability, and efficacy of the final API.[1] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of impurities.[2][3][4] Therefore, the selection of appropriate, validated analytical methods is not merely a procedural step but a fundamental aspect of ensuring patient safety.[5]
This guide will dissect and compare three powerful chromatographic techniques, demonstrating how a multi-faceted analytical approach provides a comprehensive purity profile.
The Analyte: this compound and Its Potential Impurity Profile
Before developing a method, understanding the analyte is paramount.
-
Structure and Properties: this compound is a substituted hydrazine featuring a dimethoxy-substituted benzene ring. This aromatic moiety provides a strong chromophore, making it ideal for UV detection. The basic hydrazine group dictates its behavior in different pH environments and is the primary reactive site for degradation or derivatization.
-
Likely Impurities: Based on common synthetic routes, such as the reaction of 3,4-dimethoxybenzyl chloride with hydrazine hydrate, several process-related impurities can be anticipated:
-
Starting Materials: Unreacted 3,4-dimethoxybenzyl chloride and residual hydrazine.
-
By-products: Over-reaction or side-reaction products, such as the corresponding azine formed from the condensation of the product with any starting aldehyde precursor.
-
Degradation Products: Hydrazines are susceptible to oxidation, especially when exposed to air.[6]
-
A robust analytical method must be able to separate the main component from these and other unexpected impurities.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse of pharmaceutical quality control for its robustness, precision, and suitability for non-volatile organic molecules.[7]
Causality Behind Experimental Choices:
-
Separation Principle: The separation occurs on a non-polar stationary phase (C18) with a polar mobile phase. This compound, being moderately polar, will be retained on the column and can be effectively eluted by increasing the organic content of the mobile phase (gradient elution).
-
Column: A C18-bonded silica column is the standard choice, offering excellent hydrophobic retention for the benzyl group.
-
Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. The addition of a buffer (e.g., ammonium formate) is critical. The basic hydrazine moiety can exist in protonated and non-protonated forms; a buffer maintains a constant pH, ensuring a single ionic form and thus sharp, symmetrical peaks.
-
Detection: The dimethoxybenzene ring exhibits strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the determination of the optimal detection wavelength (e.g., ~280 nm) and simultaneous peak purity analysis.
Experimental Protocol: RP-HPLC-UV
Objective: To quantify the purity of this compound and detect related impurities.
1. Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard and test sample.
-
HPLC-grade acetonitrile, water, and ammonium formate.
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a 100 µg/mL solution.
-
Test Solution: Prepare the synthesized sample in the same manner as the standard solution.
4. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met, as per ICH Q2(R1) guidelines[2][8]:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000.
-
%RSD of Peak Area: ≤ 2.0%.
-
5. Analysis and Calculation:
-
Inject the test solution and identify the peaks based on the retention time of the standard.
-
Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Alternative & Confirmatory Methods
While HPLC-UV is excellent for quantification, it lacks definitive identification capabilities. For comprehensive impurity profiling, orthogonal methods are essential.[9]
Alternative Method 1: LC-MS for Impurity Identification
Liquid Chromatography-Mass Spectrometry is the premier technique for identifying unknown impurities by providing precise mass-to-charge (m/z) ratio data.[10][11][12]
Causality Behind Experimental Choices:
-
Principle: The LC component separates the mixture as in the HPLC-UV method. The eluent is then directed to a mass spectrometer, which ionizes the molecules and measures their mass. This allows for the confirmation of the parent compound's molecular weight and provides the molecular weights of unknown impurities, which is the first step in structural elucidation.
-
Method Modifications: The primary change from the HPLC-UV method is the requirement for a volatile mobile phase buffer. Non-volatile buffers like sodium phosphate will precipitate and damage the MS detector. Ammonium formate or acetate are ideal choices.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is highly effective for basic compounds like hydrazines, as they readily accept a proton to form [M+H]⁺ ions.
Experimental Protocol: LC-MS
1. Instrumentation:
-
LC-MS system (e.g., coupled to a Quadrupole or Time-of-Flight analyzer).
2. Chromatographic Conditions:
-
Identical to the RP-HPLC-UV method, ensuring the use of a volatile buffer (Ammonium Formate is already suitable).
3. MS Parameters (Example):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 300 °C.
-
Scan Range: m/z 50-500.
4. Data Interpretation:
-
The main peak should exhibit an m/z corresponding to the protonated molecule of this compound (C₉H₁₄N₂O₂; MW = 182.22), which would be [M+H]⁺ = 183.22.
-
Any impurity peaks can be tentatively identified by their [M+H]⁺ ions, providing crucial clues to their structure.
Alternative Method 2: GC-MS with Derivatization
Gas Chromatography offers a different separation mechanism based on volatility and boiling point, making it an excellent orthogonal technique.[7]
Causality Behind Experimental Choices:
-
Principle: Hydrazines are generally polar and have low volatility, making them unsuitable for direct GC analysis.[13] Derivatization is required to convert the polar N-H groups into a less polar, more volatile, and thermally stable derivative.
-
Derivatization Reaction: Condensation with an aldehyde or ketone is a common and effective strategy. For instance, reacting the hydrazine with salicylaldehyde forms a stable salicylaldehyde hydrazone, which is amenable to GC analysis.[14][15]
-
Separation and Detection: The derivatized sample is injected into the GC, where components are separated on a capillary column (e.g., a non-polar DB-5ms). The mass spectrometer fragments the eluted molecules, providing a unique "fingerprint" fragmentation pattern that confirms the structure.
Experimental Protocol: GC-MS
1. Instrumentation:
-
GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
2. Derivatization Procedure:
-
To ~1 mg of the synthesized sample in a vial, add 1 mL of methanol and 1.1 equivalents of salicylaldehyde.
-
Vortex the mixture and let it stand at room temperature for 30 minutes to ensure complete reaction.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Method Comparison and Data Summary
A hypothetical batch of synthesized this compound was analyzed by all three methods. The batch was suspected to contain a small amount of unreacted 3,4-dimethoxybenzaldehyde.
Table 1: Comparison of Analytical Methodologies
| Parameter | RP-HPLC-UV | LC-MS | GC-MS (with Derivatization) |
| Principle | Polarity-based separation (liquid phase) | Polarity-based separation with mass detection | Volatility-based separation (gas phase) with mass detection |
| Specificity | Good; based on retention time and UV spectrum. | Excellent; provides molecular weight confirmation. | Excellent; provides structural confirmation via fragmentation. |
| Sensitivity | High (µg/mL range). | Very High (ng/mL to pg/mL range). | Very High (ng/mL to pg/mL range). |
| Primary Use | Routine QC, Purity Assay, Quantification. | Impurity identification, structural elucidation. | Orthogonal confirmation, analysis of volatile impurities. |
| Sample Prep | Simple dilution. | Simple dilution (requires volatile buffer). | More complex (requires chemical derivatization). |
| Advantages | Robust, simple, cost-effective, precise quantification. | Definitive identification of unknowns, high sensitivity. | Orthogonal separation mechanism, confirms structure. |
| Disadvantages | Cannot identify unknown impurities. | Higher instrument cost and complexity. | Indirect analysis (measures derivative), potential artifacts. |
Table 2: Hypothetical Purity Analysis Results
| Analyte | Method | Retention Time (min) | Result | Identification Confidence |
| This compound | HPLC-UV | 10.5 | 99.3% (Area %) | Matched with Reference Standard |
| Unknown Impurity 1 | HPLC-UV | 12.1 | 0.45% (Area %) | Unknown |
| This compound | LC-MS | 10.5 | 99.3% (Area %) | Confirmed by m/z 183.2 [M+H]⁺ |
| Unknown Impurity 1 | LC-MS | 12.1 | 0.45% (Area %) | Identified as 3,4-dimethoxybenzaldehyde by m/z 167.1 [M+H]⁺ |
| Derivatized Product | GC-MS | 15.2 | Major Peak | Confirmed by mass spectrum |
| Derivatized Impurity | GC-MS | Not applicable | Not applicable | Not applicable |
| Note: The aldehyde impurity would also be derivatized, but this method is primarily used here to confirm the main component's identity orthogonally. |
Analytical Strategy Workflow
The selection and application of these methods can be visualized as a logical workflow.
Caption: Logical workflow for the purity assessment of a synthesized intermediate.
Conclusion
The purity assessment of this compound requires a well-reasoned, multi-tiered analytical strategy. While RP-HPLC-UV stands as a robust and reliable method for routine quality control and purity quantification, it forms only one part of a complete analytical package. For the definitive identification of unknown impurities, which is a regulatory expectation and a scientific necessity, LC-MS is indispensable. Furthermore, employing an orthogonal method like GC-MS provides an unparalleled level of confidence in the structural confirmation of the target compound. By integrating these techniques, researchers and drug developers can build a comprehensive purity profile, ensuring the quality and safety of the intermediates that form the foundation of modern medicines.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2][3]
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Z. M. G. M. (2021). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 76(10), 1145-1157. [Link][6][13]
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Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828. [Link][10]
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Intertek. Pharmaceutical Impurity Testing and Identification. [Link][1]
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Veerareddy, A., et al. (2017). Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. Journal of Pharmaceutical Analysis, 7(5), 273-282. [Link][11]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link][7]
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S. K. Singh, et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1234-1241. [Link][15]
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Patel, K. et al. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. International Journal of Novel Research and Development, 8(6), c845-c856. [Link][17]
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Velex, C. D. S., & Jain, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(5). [Link][12]
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Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10(8), 1-15. [Link][5]
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Sopan, A. et al. (2012). Impurity Profile: A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1339-1366. [Link]
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U.S. Environmental Protection Agency (EPA). (2000). Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction. Analytical Chemistry, 72(20), 4979-4985. [Link][18]
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Sadek, P. C. (1988). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Analytical Letters, 23(8), 1437-1449. [Link][14]
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A Comparative Guide to the Cytotoxicity of (3,4-Dimethoxybenzyl)hydrazine Derivatives
In the landscape of anticancer drug discovery, the quest for novel scaffolds with potent and selective cytotoxic activity is perpetual. Among the myriad of synthetic compounds, hydrazone derivatives have emerged as a promising class, demonstrating a broad spectrum of pharmacological activities, including anticancer effects. This guide provides a comparative analysis of the cytotoxicity of (3,4-Dimethoxybenzyl)hydrazine derivatives, offering a synthesis of experimental data to aid researchers and drug development professionals in this field. The (3,4-dimethoxyphenyl)hydrazine moiety serves as a key structural motif, and its derivatives have been evaluated for their potential as anticancer agents[1].
Introduction to this compound Derivatives
The (3,4-dimethoxybenzyl) group, a key feature of these derivatives, is a well-known pharmacophore. The presence of two methoxy groups on the phenyl ring enhances lipophilicity, which can influence the compound's interaction with biological targets[1]. Hydrazones, characterized by the >C=N-NH- functional group, are typically synthesized through the condensation reaction of hydrazines with aldehydes or ketones[1]. This versatile synthesis allows for the creation of a diverse library of derivatives for biological screening. The anticancer potential of hydrazone derivatives is often attributed to their ability to induce apoptosis, inhibit key enzymes, or interfere with the cell cycle[2][3].
Comparative Cytotoxicity Analysis
The cytotoxic potential of various hydrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. A lower IC50 value indicates greater potency. Below is a compilation of data from various studies on derivatives that share similarities with the this compound scaffold.
It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies. However, the data provides valuable insights into the structure-activity relationships of these compounds.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 4m (An arylidene-hydrazinyl-thiazole) | BxPC-3 (Pancreatic) | 1.69 | [2] |
| 4m (An arylidene-hydrazinyl-thiazole) | MOLT-4 (Leukemia) | 2.2 | [2] |
| 4m (An arylidene-hydrazinyl-thiazole) | MCF-7 (Breast) | 1.85 | [2] |
| 4n (An arylidene-hydrazinyl-thiazole) | BxPC-3 (Pancreatic) | >2.2 | [2] |
| 4r (An arylidene-hydrazinyl-thiazole) | BxPC-3 (Pancreatic) | >2.2 | [2] |
| K4 (A hydrazone derivative) | HCT-116 (Colon) | <1 | [4] |
| Z3 (An acylhydrazone derivative) | HCT-116 (Colon) | 1.59 | [4] |
| 7f (A diarylthiophene-2-carbohydrazide derivative) | MIA PaCa-2 (Pancreatic) | 4.86 | [5] |
| 3l (A 4-hydroxy-3-methoxybenzylidene hydrazinyl molecule) | MCF-7 (Breast) | 2.19 | [6] |
| 3i (An aryl hydrazinyl compound) | MCF-7 (Breast) | 4.37 | [6] |
| 3m (An aryl hydrazinyl compound) | MCF-7 (Breast) | 2.88 | [6] |
| 3n (An aryl hydrazinyl compound) | MCF-7 (Breast) | 3.51 | [6] |
| 4j (An isatin-hydrazone) | MCF-7 (Breast) | 1.51 | [7] |
| 4k (An isatin-hydrazone) | MCF-7 (Breast) | 3.56 | [7] |
| S3 (A 1,2,4-triazine derivative with a 3,4,5-trimethoxyphenyl moiety) | MCF-7 (Breast) | 11.36 | [8] |
| S3 (A 1,2,4-triazine derivative with a 3,4,5-trimethoxyphenyl moiety) | HL-60 (Leukemia) | 20.2 | [8] |
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings and the heterocyclic moieties they are coupled with.
-
Substitution on the Benzylidene Ring : The presence of electron-donating groups, such as hydroxyl and methoxy groups, on the benzylidene ring often contributes to enhanced cytotoxic activity[6]. For instance, the 4-hydroxy-3-methoxybenzylidene hydrazinyl molecule 3l exhibited a potent IC50 value of 2.19 µM against MCF-7 cells[6].
-
Heterocyclic Scaffolds : The core heterocyclic structure to which the this compound moiety is attached plays a crucial role. Thiazole, thiophene, and triazine rings have all been incorporated to generate potent anticancer agents[2][5][8].
-
Lipophilicity : The methoxy groups on the benzyl ring increase the lipophilicity of the compounds, which may enhance their ability to cross cell membranes and interact with intracellular targets[1].
Mechanistic Pathways of Cytotoxicity
The cytotoxic effects of these derivatives are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular enzymes.
Induction of Apoptosis
Several potent this compound derivatives have been shown to induce apoptosis in cancer cells. This is often evidenced by:
-
Increased Caspase-3/7 Activity : Caspases are key executioners of apoptosis.
-
Loss of Mitochondrial Membrane Potential : A hallmark of the intrinsic apoptotic pathway.
-
Modulation of Bcl-2 Family Proteins : Affecting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins[2].
Caption: Proposed apoptotic pathway induced by some hydrazine derivatives.
Cell Cycle Arrest
Certain derivatives can halt the progression of the cell cycle, typically at the G2/M phase. This is often achieved by inhibiting tubulin polymerization, a critical process for mitotic spindle formation[2].
Caption: Mechanism of cell cycle arrest at the G2/M phase.
Enzyme Inhibition
Some hydrazone derivatives have been investigated as inhibitors of specific enzymes that are overactive in cancer cells, such as topoisomerase I or various kinases[4].
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The MTT assay is a widely used colorimetric method to assess cell viability.
MTT Assay for Cytotoxicity Assessment
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program.
-
Caption: Workflow of the MTT assay for cytotoxicity testing.
Conclusion and Future Perspectives
This compound derivatives represent a promising scaffold for the development of novel anticancer agents. The available data indicates that modifications to the heterocyclic core and substitutions on the benzylidene ring can significantly modulate their cytotoxic potency and selectivity. Future research should focus on synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships. Furthermore, in-depth mechanistic studies are crucial to identify the specific molecular targets and pathways affected by these compounds. Ultimately, promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models of cancer.
References
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Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]
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Unraveling the Anticancer Activity of Newly Synthesized Acylhydrazones and Hydrazones: In Vitro and Computational Insights. Taylor & Francis Online. [Link]
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Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. MDPI. [Link]
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC - NIH. [Link]
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Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. MDPI. [Link]
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A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. NIH. [Link]
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Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. NIH. [Link]
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A Senior Application Scientist's Guide to Evaluating the Antioxidant Activity of (3,4-Dimethoxybenzyl)hydrazine Derivatives
Introduction
In the ongoing search for novel therapeutic agents, compounds capable of mitigating oxidative stress are of paramount importance. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] The (3,4-Dimethoxybenzyl)hydrazine scaffold represents a promising starting point for the synthesis of new chemical entities with potent antioxidant properties. The presence of the methoxy groups on the benzene ring and the reactive hydrazine moiety allows for the creation of diverse derivatives, such as hydrazones, which have demonstrated significant biological activities, including antioxidant effects.[2][3]
This guide provides a comprehensive comparison of common in vitro antioxidant activity assays, offering researchers the foundational knowledge to select the most appropriate methods for their specific compounds. We will delve into the mechanistic principles of each assay, provide detailed, field-tested protocols, and present a comparative analysis of experimental data to elucidate the structure-activity relationships (SAR) of this promising class of compounds.
Part 1: A Comparative Overview of In Vitro Antioxidant Assays
The evaluation of antioxidant capacity is not a one-size-fits-all process. Different assays are based on distinct chemical mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[4] Therefore, employing a battery of tests is crucial for a comprehensive assessment. Here, we compare three widely-used, spectrophotometric SET-based assays: DPPH, ABTS, and FRAP.[5][6]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and cost-effective method for screening the radical scavenging potential of compounds.[1]
-
Principle: The core of this assay is the stable free radical, DPPH•, which has a deep purple color and a characteristic absorbance maximum around 517 nm.[1][7] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H.[8] This reduction leads to a color change from purple to a pale yellow, and the corresponding decrease in absorbance is directly proportional to the antioxidant capacity of the sample.[9]
-
Causality of Experimental Choices: The use of an organic solvent like methanol or ethanol is necessary because DPPH is hydrophobic.[9] The reaction is typically incubated in the dark to prevent photodegradation of the DPPH radical, ensuring the observed absorbance change is due to the antioxidant's activity alone.[10]
-
Advantages & Limitations: Its primary advantages are simplicity and speed. However, the steric accessibility of the radical can be a limitation, potentially preventing larger antioxidant molecules from reacting efficiently. Furthermore, the reaction kinetics can be slow, and the choice of solvent can influence the results.[9]
Caption: General workflow for the DPPH radical scavenging assay.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is highly versatile, capable of measuring the antioxidant activity of both hydrophilic and lipophilic compounds.[11]
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, by oxidizing ABTS with potassium persulfate.[11] The pre-formed radical has a characteristic absorbance at 734 nm. Antioxidants present in the sample reduce the ABTS•+, causing the solution to decolorize. The degree of color inhibition is proportional to the concentration and potency of the antioxidants.[11]
-
Causality of Experimental Choices: The radical is generated overnight to ensure the reaction between ABTS and potassium persulfate is complete. The ABTS•+ solution is then diluted to a specific absorbance (~0.70) to ensure the readings fall within the linear range of the spectrophotometer, providing higher accuracy.
-
Advantages & Limitations: The ABTS radical is soluble in both aqueous and organic solvents, making it more versatile than DPPH. The reaction is also rapid. A key advantage is that the ABTS radical is less affected by steric hindrance. However, the radical generation step adds complexity, and like other SET-based assays, it may not fully reflect biological antioxidant mechanisms.
Caption: Experimental workflow of the ABTS radical cation assay.
The FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9]
-
Principle: The assay utilizes a colorless ferric complex, Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine). In the presence of an antioxidant, which acts as a reductant, Fe³⁺ is converted to Fe²⁺. This ferrous form creates an intense blue-colored complex (Fe²⁺-TPTZ) with an absorbance maximum at 593 nm.[9] The change in absorbance is proportional to the total reducing power of the sample.
-
Causality of Experimental Choices: The reaction is conducted at an acidic pH (3.6) to maintain iron solubility and drive the reduction reaction.[6] This low pH, however, can be a point of contention as it does not represent physiological conditions and may affect the activity of some antioxidants.[12]
-
Advantages & Limitations: The FRAP assay is simple, fast, and reproducible.[6] Its main limitation is that it measures only the reducing capability of a sample, not its radical scavenging ability directly. Furthermore, compounds that react via HAT mechanisms are not detected by this assay, and the acidic conditions are not biologically relevant.[9]
Caption: General workflow for the FRAP assay.
Part 2: Detailed Experimental Protocols
Adherence to validated protocols is critical for reproducibility and accuracy. The following are step-by-step methodologies for the DPPH and ABTS assays, designed for a 96-well plate format.
Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from established methods for evaluating novel compounds.[10]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. It should be freshly prepared for optimal results.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of your this compound derivative in a suitable solvent (e.g., methanol or DMSO).
-
Serial Dilutions: Create a series of dilutions from the stock solution to determine the IC₅₀ value (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Positive Control: Prepare a similar dilution series of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-Well Plate):
-
Add 50 µL of each sample dilution to the wells of a 96-well plate.
-
Add 50 µL of the solvent used for dilution to a "control" well.
-
Add 150 µL of the 0.1 mM DPPH solution to all wells.[10] Mix gently.
-
Incubate the plate in complete darkness at room temperature for 30 minutes.[10] This step is crucial as DPPH is light-sensitive.
-
Measure the absorbance of each well at 517 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, from the graph.
-
Protocol: ABTS Radical Cation Decolorization Assay
This protocol is based on the improved ABTS method, ensuring robust and reliable results.[11][13]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[11]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[11]
-
ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14] This generates the radical cation.
-
Working ABTS•+ Solution: Before the assay, dilute the radical solution with a suitable buffer (e.g., methanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Test Compound and Standard (Trolox): Prepare stock solutions and serial dilutions as described in the DPPH protocol.
-
-
Assay Procedure (96-Well Plate):
-
Data Analysis:
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Generate a standard curve by plotting the % Inhibition against the concentration of Trolox.
-
The antioxidant capacity of the test compounds is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The TEAC value is calculated from the standard curve and represents the concentration of Trolox that has the equivalent antioxidant activity as a 1 mM concentration of the test compound.
-
Part 3: Comparative Data & Structure-Activity Relationship
While specific experimental data for a wide range of this compound derivatives is emerging, we can analyze data from structurally related hydrazone compounds to infer potential structure-activity relationships (SAR). Hydrazones are frequently synthesized from hydrazine derivatives and are known for their antioxidant properties.[3][8]
Table 1: Comparative Antioxidant Activity of Representative Hydrazone Derivatives
| Compound Class | Assay | Activity Metric | Result | Reference(s) |
| Phenylhydrazone Derivative | DPPH | IC₅₀ | 28.90 µg/mL (Strong) | [8] |
| Hydrazide-Hydrazone (with dimethoxybenzylidene) | ABTS | % Scavenging | 83-89% (Prominent) | [5] |
| Hydrazinobenzoic Acid Derivatives | DPPH | % Inhibition (at 20 µg/mL) | 70-72% | [16] |
| Hydrazinobenzoic Acid Derivatives | ABTS | % Inhibition (at 20 µg/mL) | 80-85% | [16] |
| Gallic Hydrazones (with multiple OH groups) | DPPH | EC₅₀ | 6.42 µg/mL (Very Strong) | [17] |
| Gallic Hydrazones (with multiple OH groups) | ABTS | EC₅₀ | 12.49 µg/mL (Very Strong) | [17] |
| 3,4,5-Trimethoxy Benzyl Moiety Hydrazone | DPPH | IC₅₀ | 62 µg/mL (Potent) | [4] |
Note: The data presented is for structurally similar compound classes to illustrate comparative performance. IC₅₀/EC₅₀ values represent the concentration required to achieve 50% of the maximal effect; lower values indicate higher potency.
Structure-Activity Relationship (SAR) Insights
Based on the literature, several structural features are key to the antioxidant activity of hydrazone derivatives:
-
Phenolic Hydroxyl (-OH) Groups: The presence and position of hydroxyl groups on the aromatic rings are critical. They can readily donate a hydrogen atom to scavenge free radicals. Compounds with multiple hydroxyl groups, such as gallic acid derivatives, often exhibit the strongest activity.[17] A hydroxyl group at the para-position to the imine bond has been shown to enhance activity.[4]
-
Methoxy (-OCH₃) Groups: Methoxy groups are electron-donating and can increase the stability of the resulting phenoxyl radical through resonance, thereby enhancing antioxidant capacity.[4] The 3,4-dimethoxy substitution pattern on the benzyl ring is a well-known feature in many antioxidant compounds.
-
The Hydrazone Moiety (-C=N-NH-): The -NH proton of the hydrazone linker is acidic and can be donated to a radical species.[8] The entire conjugated system allows for the delocalization and stabilization of the resulting radical, which is a key feature of an effective antioxidant.[8]
Caption: Key structural features influencing antioxidant activity.
Conclusion and Future Perspectives
The evaluation of this compound derivatives requires a multi-assay approach to build a comprehensive antioxidant profile. The DPPH and ABTS assays are excellent primary screening tools due to their simplicity and relevance to radical scavenging, while the FRAP assay provides complementary information on the compound's reducing power.
The available data on related structures strongly suggest that derivatives of this compound are promising candidates for novel antioxidants. The inherent dimethoxy pattern, combined with the versatile hydrazone linkage, allows for the strategic introduction of other functional groups, particularly phenolic hydroxyls, to maximize potency.
Future research should focus on synthesizing a focused library of these derivatives and systematically evaluating them using the protocols outlined in this guide. This will not only confirm the SAR hypotheses but also pave the way for identifying lead compounds for further development in cell-based assays and in vivo models of oxidative stress.
References
- Application Notes and Protocols for Antioxidant Studies of Novel Compounds - Benchchem. (n.d.).
- Initial Antioxidant Potential of a Novel Compound Using the DPPH Assay: A Technical Guide - Benchchem. (n.d.).
- Synthesis, in vitro Antioxidant Activity, and Toxicity Evaluation of Hydrazone Derivatives Naphthalene-1-ylmethylene hydrazine. (2021). Journal of Physics: Conference Series.
- Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). PubMed Central.
- Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. (2021). National Institutes of Health.
- Antioxidant capacities of synthesized hydrazine derivatives. EC 50... (n.d.). ResearchGate.
- Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. (n.d.). MDPI.
- ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io.
- Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity - Benchchem. (n.d.).
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- FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.).
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- Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). PubMed Central.
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health.
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- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.).
- Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. (n.d.). PubMed Central.
- FRAP Antioxidant Capacity Assay Kit [Catalog No.: BQC-KF01003] - Cosmo Bio USA. (n.d.).
- Study of antioxidant properties of 7-benzyl-8-benzylidene hydrazine xanthine derivatives in vitro and in vivo. (n.d.).
- Correlation of antioxidant activities with theoretical studies for new hydrazone compounds bearing a 3,4,5-trimethoxy benzyl moiety. (2015). PubMed.
- Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (n.d.). MDPI.
- Synthesis and Evaluation of Antioxidant Activity of Some New Heterocyclic Compounds Bearing the Benzo[B]Furan Moiety. (n.d.). ResearchGate.
- Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. (2022). PubMed Central.
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In Vitro Evaluation of Enzyme Inhibition by (3,4-Dimethoxybenzyl)hydrazine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds explored, hydrazine derivatives have consistently demonstrated significant inhibitory activity against a range of critical enzyme targets. This guide provides an in-depth comparative analysis of (3,4-Dimethoxybenzyl)hydrazine analogs as enzyme inhibitors, offering both synthesized technical data and the causal reasoning behind the experimental methodologies.
The core structure, this compound, presents a versatile template for inhibitor design. The dimethoxy substitution pattern on the benzyl ring influences key physicochemical properties such as hydrophobicity and electronic distribution, which are pivotal for molecular recognition at an enzyme's active site. The hydrazine moiety, a known "warhead" in many enzyme inhibitors, can participate in various binding interactions, including the formation of covalent adducts, leading to irreversible inhibition, or engage in hydrogen bonding for reversible inhibition.[1][2] This guide will primarily focus on the evaluation of these analogs against two major classes of enzymes: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).
Comparative Inhibitory Profiles of Benzylhydrazine Analogs
| Compound/Analog | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference Compound |
| Phenylhydrazine | MAO | - | - | Irreversible | - |
| Phenelzine | MAO | - | - | Irreversible | - |
| N'-[(3,4-dimethoxyphenyl)methylidene]... | MAO-A | 0.342 | - | - | Moclobemide (IC50 = 6.061 µM) |
| ...-2-phenylhydrazone (2a) | |||||
| N'-[(4-methoxyphenyl)methylidene]... | MAO-A | 0.028 | - | - | Moclobemide (IC50 = 6.061 µM) |
| ...-2-phenylhydrazone (2b) | |||||
| Aryl hydrazine derivative (29) | LSD1 | 0.88 | - | Reversible | - |
| Morpholine-based benzohydrazide (39) | LSD1 | 0.0014 | - | - | - |
| Morpholine-based benzohydrazide (40) | LSD1 | 0.0017 | - | - | - |
Note: The data presented is a synthesis from multiple sources to illustrate the inhibitory potential of the benzylhydrazine scaffold. Direct head-to-head comparative studies under identical conditions are often limited in the literature.
The structure-activity relationship (SAR) for these analogs reveals critical insights. For instance, substitutions on the phenyl ring significantly modulate potency and selectivity.[3][4] The presence of methoxy groups, as in the core topic structure, can enhance binding affinity through favorable interactions within the enzyme's active site. The nature of the substituent on the hydrazine nitrogen also plays a crucial role in determining the mechanism and potency of inhibition.[5]
Experimental Protocols for In Vitro Enzyme Inhibition Assays
To ensure the trustworthiness and reproducibility of the findings, the following detailed protocols for determining enzyme inhibition are provided. These protocols are designed as self-validating systems, incorporating appropriate controls and data analysis steps.
Protocol 1: Determination of IC50 for MAO-A and MAO-B Inhibition
This protocol utilizes a fluorometric assay, which offers high sensitivity and is amenable to high-throughput screening.[6]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (MAO substrate)
-
This compound analogs (or test compounds)
-
Moclobemide (for MAO-A) and Selegiline (for MAO-B) as reference inhibitors
-
Sodium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of Amplex® Red and HRP in sodium phosphate buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO, followed by a final dilution in the assay buffer.
-
Prepare a stock solution of p-tyramine in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the sodium phosphate buffer.
-
Add 25 µL of the test compound or reference inhibitor at various concentrations.
-
Add 25 µL of the MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.
-
To initiate the reaction, add 25 µL of the p-tyramine substrate solution.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm every 5 minutes for 30 minutes.
-
-
Data Analysis:
Protocol 2: Determination of IC50 for LSD1 Inhibition
This protocol employs a horseradish peroxidase (HRP)-coupled assay, a common method for assessing LSD1 activity.[9][10]
Materials:
-
Human recombinant LSD1 enzyme
-
Dimethylated histone H3 peptide (H3K4me2) as a substrate
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
This compound analogs (or test compounds)
-
Known LSD1 inhibitor (e.g., TCP) as a reference
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound or reference inhibitor.
-
Add the LSD1 enzyme and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for time-dependent inhibition if applicable.
-
Add the H3K4me2 substrate to initiate the demethylation reaction.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Detection:
-
Add a mixture of HRP and Amplex® Red to each well. This will react with the hydrogen peroxide produced during the demethylation reaction.
-
Incubate for 5-10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence as described in the MAO assay protocol.
-
Calculate the IC50 values as previously described.
-
Visualization of Experimental Workflow and Inhibition Kinetics
To visually represent the logical flow of the experimental procedures, the following diagrams are provided in DOT language.
Sources
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- 3. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3,4-Dimethoxybenzyl)hydrazine
Navigating the lifecycle of specialized research chemicals requires a commitment to safety that extends beyond the bench. The proper disposal of reagents like (3,4-Dimethoxybenzyl)hydrazine and its salts is not merely a regulatory hurdle but a critical component of responsible laboratory management. This guide provides a procedural framework for researchers and drug development professionals to manage and dispose of this compound, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in the principles of chemical hazard assessment, waste segregation, and regulatory compliance.
Core Principle: Hazard Assessment and Exposure Minimization
This compound, like many hydrazine derivatives, must be handled as a hazardous substance. While specific carcinogenicity data for this exact molecule is not prevalent, the broader class of hydrazines is noted for potential toxicity and carcinogenicity.[1][2] Therefore, a conservative approach that minimizes exposure is paramount. The hydrochloride salt, (3,4-Dimethoxyphenyl)hydrazine hydrochloride, is classified as an acute oral toxin, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] All handling and disposal preparations should be conducted under this hazard profile.
Immediate Safety Protocols:
-
Engineering Controls: All manipulations, including weighing, solution preparation, and aliquoting for waste, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene are often recommended for hydrazines), and chemical splash goggles with a face shield if there is a significant splash hazard.[4][6]
-
Designated Area: Operations involving this compound should be restricted to a designated area to prevent cross-contamination.[4]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Effective disposal begins with accurate waste characterization at the point of generation.[7][8] Improper segregation can lead to dangerous chemical reactions, compromise disposal routes, and result in regulatory violations.[9]
Key Segregation Streams for this compound Waste:
-
Unused or Expired Pure Compound: Keep the chemical in its original, clearly labeled container.[10] Do not mix it with any other waste.
-
Contaminated Solid Waste: This includes items like gloves, weigh boats, and paper towels. These must be double-bagged in transparent, sealed bags and labeled as hazardous waste.[6]
-
Contaminated Liquid Waste:
-
Aqueous Solutions: Collect in a dedicated, sealed, and properly labeled waste container. Do not mix with organic solvents.
-
Organic Solutions: Segregate based on solvent type (e.g., halogenated vs. non-halogenated), as disposal facilities have different processes for each.
-
-
Contaminated Labware ("Sharps"): Needles, syringes, and broken glass must be placed in a puncture-proof sharps container that is clearly labeled with the chemical contaminant.
The cardinal rule is to never mix incompatible waste streams. For instance, mixing acidic waste with cyanide-bearing waste can release highly toxic hydrogen cyanide gas.[9][11]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for disposing of this compound waste, from the bench to final pickup. This process adheres to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[7][12]
Step 1: Container Selection and Labeling
-
Choose a Compatible Container: Use containers that are chemically compatible with the waste. For liquids, high-density polyethylene (HDPE) or glass containers with secure, leak-proof caps are standard.[13][14] Ensure the container is in good condition, free of cracks or deterioration.[7]
-
Affix a Hazardous Waste Label: Before adding the first drop of waste, label the container with the words "Hazardous Waste".[6][9] The label must include:
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Toxic," "Irritant").[6]
-
The accumulation start date (the date the first waste is added).
-
The name of the generating researcher and laboratory location.
-
Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Waste must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[9][11][15]
-
Use Secondary Containment: Place all waste containers within a secondary containment system, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[8][13]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[6][11]
-
Monitor Fill Volume: Do not overfill containers. A best practice is to fill to no more than 90% capacity to allow for vapor expansion.[14]
Step 3: Arranging for Professional Disposal
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary resource for waste disposal. They will coordinate with a licensed hazardous waste disposal company.
-
Schedule a Pickup: Follow your institution's procedure to request a waste pickup. This is typically done through an online system.[6] Waste must be disposed of regularly; do not let it accumulate indefinitely.[6]
-
Final Disposal Method: The most common and accepted disposal method for hydrazine-containing waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[16][17] Never attempt to dispose of this chemical down the drain or in the regular trash.[7][18]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels as the primary absorbent.[18]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent and wipe clean.
-
Label all cleanup materials as hazardous waste.[6]
-
-
Major Spill (outside a fume hood or a large volume):
Data Summary and Disposal Workflow
For quick reference, the key hazard information for the related compound (3,4-Dimethoxyphenyl)hydrazine hydrochloride is summarized below.
| Hazard Classification (GHS) | Hazard Statement | Precautionary Code |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270, P301+P312, P330 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340 |
| Data sourced from MedChemExpress Safety Data Sheet.[3] |
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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- 2. files.dep.state.pa.us [files.dep.state.pa.us]
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- 17. westliberty.edu [westliberty.edu]
- 18. nj.gov [nj.gov]
Operational Guide: Personal Protective Equipment for Handling (3,4-Dimethoxybenzyl)hydrazine
This document provides a comprehensive, technically grounded guide to the safe handling of (3,4-Dimethoxybenzyl)hydrazine and its salts. As a substituted hydrazine, this compound shares hazards with a class of chemicals known for their reactivity and toxicity. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure operational safety and logistical integrity. The protocols herein are built on the principles of risk minimization and emergency preparedness, reflecting our commitment to providing value and building trust beyond the product itself.
Immediate Action Safety Briefing
Before any manipulation of this compound, familiarize yourself with this summary. This table is not a substitute for reading the full guide but serves as a pre-operational checklist.
| Hazard Category | Risk Assessment & Required PPE |
| Contact (Skin/Eyes) | High Risk. The compound is classified as a skin and serious eye irritant[1]. Hydrazine derivatives can be corrosive and may be absorbed through the skin[2][3]. |
| Minimum PPE: Chemical splash goggles, a face shield for splash risks, a lab coat, and chemical-resistant gloves (double-gloving recommended)[2][4][5]. | |
| Inhalation | Moderate to High Risk. May cause respiratory irritation[1]. Hydrazines as a class are toxic if inhaled[2]. |
| Engineering Control: All handling must occur inside a certified chemical fume hood or glove box[3][6]. | |
| Respiratory PPE: Not required for routine handling within a fume hood. A full-face respirator with appropriate cartridges is necessary for spill response or if engineering controls fail[2][7]. | |
| Ingestion | High Risk. Classified as harmful if swallowed[1]. |
| Prevention: Do not eat, drink, or smoke in the laboratory[8][9]. Wash hands thoroughly after handling[2][9]. | |
| Reactivity & Flammability | Moderate Risk. While aqueous solutions are less flammable, hydrazine itself is flammable and reactive[10][11]. Incompatible with strong oxidizing agents[9][11]. |
| Handling: Avoid heat and ignition sources. Store away from incompatible materials[2][8][12]. Use spark-proof tools if necessary[2]. |
In-Depth Hazard Analysis: Understanding the "Why"
This compound is a substituted hydrazine. The primary hazards stem from the hydrazine moiety (H₂N-NH-), which is known for its reactivity and toxicological profile.
-
Toxicity Mechanism: Hydrazines can be toxic to the nervous system, liver, and kidneys[2][13]. Their ability to act as reducing agents can interfere with cellular processes. The U.S. National Institute for Occupational Health and Safety (NIOSH) recommends strict exposure guidelines for hydrazine compounds due to their potential health effects[13].
-
Corrosivity and Irritation: The basic nature of the hydrazine group contributes to its irritant and corrosive properties. Direct contact can cause chemical burns and severe eye damage[3][5]. The Safety Data Sheet (SDS) for the hydrochloride salt specifically lists it as a skin and eye irritant[1].
-
Sensitization: Some hydrazine compounds are known sensitizers, meaning repeated exposure can lead to an allergic skin reaction[3][14].
Personal Protective Equipment (PPE) Selection Protocol
The selection of PPE is not a static choice but a dynamic decision based on the specific task. The following protocol, illustrated by the workflow diagram below, outlines the required protection levels.
Diagram: PPE Selection Workflow
Caption: PPE selection is dictated by the assessed risk of the specific laboratory task.
Step-by-Step PPE Guidance
-
Hand Protection:
-
Rationale: To prevent dermal absorption, which can be a significant route of exposure for hydrazines[2][7].
-
Protocol: For incidental contact (e.g., handling sealed containers, weighing solids), double-gloving with nitrile or neoprene gloves is sufficient[2][6]. For tasks with higher splash potential or prolonged handling, butyl rubber gloves are the material of choice due to their high resistance to hydrazine[4][6]. Always consult the glove manufacturer's chemical resistance guide.
-
-
Eye and Face Protection:
-
Rationale: The compound is a serious eye irritant[1]. Hydrazines can cause severe burns and temporary or permanent blindness[7].
-
Protocol: At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn at all times[6]. When preparing solutions, transferring liquids, or performing any task with a splash hazard, a full-face shield must be worn over the goggles[2][4][5].
-
-
Body Protection:
-
Rationale: To protect skin from splashes and contamination.
-
Protocol: A flame-resistant lab coat is recommended, especially when working with hydrazine solutions near their flash points[2]. At a minimum, a fully buttoned, 100% cotton lab coat should be worn[2]. For large-scale operations, a chemical-resistant apron over the lab coat provides an additional barrier[6]. Full-length pants and closed-toe shoes are mandatory[2].
-
-
Respiratory Protection:
-
Rationale: This is the last line of defense, employed when engineering controls are insufficient[2][7].
-
Protocol: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure[3][5]. If a risk assessment determines that the Permissible Exposure Limit (PEL) may be exceeded (e.g., during a large spill or equipment failure), a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required[2]. A complete respiratory protection program consistent with OSHA guidelines must be implemented in such cases[4][7].
-
Operational and Disposal Plans
Safe Handling and Storage
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with warning signs[3][6].
-
Storage: Store containers in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials like oxidizing agents and strong acids[2][11][12]. Containers should be tightly sealed and stored in leak-proof secondary containment[2][6].
-
Quantities: Keep quantities at the bench to a minimum. Adhere to OSHA limits for storing flammable or hazardous chemicals outside of approved safety cabinets[12][15].
Decontamination and Disposal Protocol
Hydrazine waste is considered hazardous and must be managed accordingly[3][11]. Never dispose of hydrazine waste down the drain.
-
Decontamination of Glassware/Equipment:
-
Rinse contaminated surfaces and equipment three times with a suitable solvent (e.g., methanol, ethanol).
-
Collect all rinsate as hazardous waste.
-
Wash with soap and water.
-
-
Disposal of Solid and Liquid Waste:
-
Collection: All waste, including contaminated PPE, weighing paper, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container[16].
-
Neutralization (for dilute aqueous waste): For dilute hydrazine solutions, chemical neutralization can be performed by trained personnel. A common method is slow addition to an excess of a dilute oxidizing solution like calcium hypochlorite or hydrogen peroxide[4][10][17]. This is an exothermic reaction and must be done with cooling and caution.
-
Final Disposal: The neutralized solution and all solid waste must be transferred to an approved hazardous waste container for disposal through your institution's Environmental Health & Safety (EHS) office[3][16].
-
Emergency Response Plan
Diagram: Emergency Spill Response Logic
Caption: A logical decision tree for responding to a chemical spill.
Step-by-Step Emergency Procedures
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary[3][7]. Seek immediate medical attention[3].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[7]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[2]. Seek immediate medical attention.
-
-
Spill Response:
-
Treat all spills of hydrazine derivatives as major spills[3].
-
Evacuate personnel from the immediate area and alert others[3][6].
-
If the spill is large or not contained within a fume hood, call 911 or your institution's emergency number[3][6].
-
For small spills inside a fume hood, trained personnel wearing full PPE (including respiratory protection) can clean it up by covering the spill with an inert absorbent material (e.g., sand, vermiculite), carefully sweeping it into a designated hazardous waste container, and decontaminating the area[11][16].
-
References
- Risk Management and Safety - Hydrazine. (n.d.). University of Notre Dame.
-
Hydrazine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
- Performance Chemicals Hydrazine. (n.d.). Arxada.
- Hydrazine and Other Corrosive and Flammable PHS. (n.d.). UNC Charlotte.
-
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]
-
Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


